molecular formula C33H36N4O3 B10771755 L-817818

L-817818

货号: B10771755
分子量: 536.7 g/mol
InChI 键: NFVRGDRCCNEGBS-LGGPFLRQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-817818 is a useful research compound. Its molecular formula is C33H36N4O3 and its molecular weight is 536.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C33H36N4O3

分子量

536.7 g/mol

IUPAC 名称

[(2S)-2-aminopropyl] (2S)-6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate

InChI

InChI=1S/C33H36N4O3/c1-21(35)20-40-33(39)29(12-6-7-17-34)36-30(38)19-28-27-16-15-23-9-4-5-11-26(23)32(27)37-31(28)25-14-13-22-8-2-3-10-24(22)18-25/h2-5,8-11,13-16,18,21,29,37H,6-7,12,17,19-20,34-35H2,1H3,(H,36,38)/t21-,29-/m0/s1

InChI 键

NFVRGDRCCNEGBS-LGGPFLRQSA-N

手性 SMILES

C[C@@H](COC(=O)[C@H](CCCCN)NC(=O)CC1=C(NC2=C1C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4)N

规范 SMILES

CC(COC(=O)C(CCCCN)NC(=O)CC1=C(NC2=C1C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4)N

产品来源

United States

Foundational & Exploratory

L-817818: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action for L-817818, a selective agonist of the somatostatin (B550006) receptor 5 (sst5). The information presented herein is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Core Mechanism of Action

This compound exerts its biological effects primarily through the activation of the sst5, a G-protein coupled receptor. Its mechanism has been elucidated in multiple preclinical models, demonstrating significant neuroprotective and barrier-protective functions. The downstream signaling cascades initiated by this compound are tissue-specific and involve the modulation of apoptotic pathways, reduction of oxidative stress, and regulation of inflammatory responses.

Quantitative Data Summary

Compoundsst1 IC50 (nM)sst2 IC50 (nM)sst3 IC50 (nM)sst4 IC50 (nM)sst5 IC50 (nM)
Somatostatin-141.20.20.81.50.5
Somatostatin-281.00.30.61.80.4
Octreotide>10000.623>10006.3
Lanreotide>10001.211>10004.5
This compound Selective for sst5 Data not available Data not available Data not available Potent Agonist

Signaling Pathways

Activation of sst5 by this compound triggers distinct signaling cascades depending on the cellular context. Two prominent pathways have been identified: a neuroprotective pathway in retinal ganglion cells and a barrier-protective pathway in intestinal epithelial cells.

Neuroprotective Signaling in Retinal Ganglion Cells

In a model of experimental glaucoma, this compound demonstrated a neuroprotective effect on retinal ganglion cells by inhibiting apoptosis and reducing oxidative stress.[1] This is achieved through the modulation of key intracellular signaling molecules.

G L817818 This compound sst5 sst5 Receptor L817818->sst5 G_protein Gi/o Protein sst5->G_protein activates OxidativeStress Oxidative Stress sst5->OxidativeStress reduces Bcl2 ↑ Bcl-2 sst5->Bcl2 upregulates Bax ↓ Bax sst5->Bax downregulates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP ROS ↓ Reactive Oxygen Species OxidativeStress->ROS Mitochondria Mitochondria Bcl2->Mitochondria stabilizes Bax->Mitochondria destabilizes Casp9 ↓ Caspase-9 Mitochondria->Casp9 activates Casp3 ↓ Caspase-3 Casp9->Casp3 activates Apoptosis ↓ Apoptosis Casp3->Apoptosis

Neuroprotective Signaling Pathway of this compound.
Intestinal Barrier Protection Signaling

This compound has also been shown to protect the intestinal barrier function by suppressing inflammation-induced damage to tight junction proteins.[2] This is mediated through the inhibition of the NF-κB signaling pathway.

G L817818 This compound sst5 sst5 Receptor L817818->sst5 NFkB ↓ NF-κB p65 Phosphorylation sst5->NFkB MLCK ↓ MLCK Upregulation NFkB->MLCK MLC ↓ MLC Phosphorylation MLCK->MLC TJ ↑ Tight Junction Proteins (Claudin-4, ZO-1) MLC->TJ Barrier ↑ Intestinal Barrier Function TJ->Barrier

Intestinal Barrier Protection Pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Experimental Glaucoma Model in Rats

This protocol describes the induction of chronic ocular hypertension (COH) in rats to mimic glaucomatous neurodegeneration.

Objective: To create a sustained elevation of intraocular pressure (IOP) leading to retinal ganglion cell (RGC) apoptosis.

Materials:

  • Adult Sprague-Dawley rats (200-250 g)

  • Anesthetic cocktail (e.g., ketamine/xylazine)

  • Topical proparacaine (B1679620) hydrochloride (0.5%)

  • Microsurgical instruments

  • 33-gauge needle

  • 10-0 nylon sutures

  • Tonolab tonometer

Procedure:

  • Anesthetize the rat via intraperitoneal injection.

  • Apply topical anesthetic to the cornea.

  • Under a surgical microscope, make a small limbal incision.

  • Carefully insert a 33-gauge needle into the anterior chamber and inject a hypertonic saline solution (e.g., 2 M NaCl) into the episcleral veins to induce sclerosis and elevate IOP.

  • Alternatively, inject microbeads into the anterior chamber to obstruct aqueous humor outflow.

  • Suture the incision with 10-0 nylon.

  • Administer this compound or vehicle control intraperitoneally according to the study design.

  • Monitor IOP regularly using a Tonolab tonometer.

  • At the designated endpoint, euthanize the animals and collect retinal tissue for further analysis.

G Start Anesthetize Rat Induce_COH Induce Chronic Ocular Hypertension Start->Induce_COH Administer Administer this compound/Vehicle Induce_COH->Administer Monitor Monitor IOP Administer->Monitor Euthanize Euthanize & Collect Tissue Monitor->Euthanize End Analyze Tissue Euthanize->End

Experimental Workflow for Glaucoma Model.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay is used to detect DNA fragmentation, a hallmark of apoptosis, in retinal ganglion cells.

Objective: To quantify the extent of apoptosis in retinal tissue.

Materials:

  • Paraffin-embedded retinal sections (5 µm)

  • Xylene and graded ethanol (B145695) series

  • Proteinase K

  • TUNEL reaction mixture (containing TdT and dUTP-fluorescein)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Deparaffinize and rehydrate the retinal sections.

  • Incubate sections with Proteinase K for antigen retrieval.

  • Wash with phosphate-buffered saline (PBS).

  • Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour.

  • Wash with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the sections and visualize under a fluorescence microscope.

  • TUNEL-positive cells will exhibit bright green fluorescence, while all cell nuclei will show blue fluorescence from DAPI.

  • Quantify the number of TUNEL-positive cells per field of view.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Objective: To measure the protein levels of Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3.

Materials:

  • Retinal tissue lysates

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence detection kit

  • Imaging system

Procedure:

  • Homogenize retinal tissue in lysis buffer and determine protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize to the β-actin loading control.

Measurement of Oxidative Stress Markers

This protocol outlines the measurement of malondialdehyde (MDA), a marker of lipid peroxidation, and reactive oxygen species (ROS).

Objective: To assess the level of oxidative stress in retinal tissue.

Materials:

  • Retinal tissue homogenates

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT)

  • Spectrophotometer or fluorometer

  • DCFDA-cellular ROS detection assay kit

Procedure for MDA Measurement (TBARS Assay):

  • Homogenize retinal tissue in a suitable buffer.

  • Add TCA to the homogenate to precipitate proteins.

  • Centrifuge and collect the supernatant.

  • Add TBA reagent containing BHT to the supernatant.

  • Heat the mixture at 95°C for 60 minutes.

  • Cool the samples and measure the absorbance at 532 nm.

  • Calculate the MDA concentration based on a standard curve.

Procedure for ROS Measurement:

  • Prepare fresh retinal single-cell suspensions or use retinal explant cultures.

  • Load the cells or tissue with DCFDA dye.

  • Treat with this compound or vehicle control.

  • Induce oxidative stress if required by the experimental design.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. An increase in fluorescence corresponds to an increase in ROS levels.

This technical guide provides a foundational understanding of the mechanism of action of this compound. Further research is warranted to fully elucidate its therapeutic potential in various disease contexts.

References

L-817,818: A Technical Guide to its Somatostatin Receptor Subtype 5 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of L-817,818, a nonpeptide agonist with high affinity and selectivity for the somatostatin (B550006) receptor subtype 5 (sst5). The information presented herein is intended to support research and development efforts by providing detailed data on its binding and functional profile, the experimental methodologies used for its characterization, and a visualization of the associated signaling pathways.

Core Data: Receptor Binding and Functional Selectivity

L-817,818 exhibits a distinct selectivity profile for the human sst5 receptor over other somatostatin receptor subtypes. The following tables summarize its binding affinity (Ki) and functional agonist activity (IC50) across all five human somatostatin receptors.

Table 1: Binding Affinity of L-817,818 for Human Somatostatin Receptor Subtypes

Receptor SubtypeBinding Affinity (Ki, nM)
sst1>1000
sst2185
sst3118
sst443
sst5 0.45

Data sourced from Rohrer et al., 1998.

Table 2: Functional Activity of L-817,818 at Human Somatostatin Receptor Subtypes (cAMP Inhibition)

Receptor SubtypeAgonist Activity (IC50, nM)
sst1>1000
sst2260
sst3120
sst445
sst5 0.55

Data sourced from Rohrer et al., 1998.

Experimental Protocols

The characterization of L-817,818's receptor selectivity was achieved through rigorous radioligand binding and functional assays. The detailed methodologies are crucial for the replication and extension of these findings.

Radioligand Binding Assays

Competitive binding assays were performed to determine the affinity of L-817,818 for each of the five human somatostatin receptor subtypes.

  • Cell Lines: Chinese hamster ovary (CHO-K1) cells stably expressing individual human somatostatin receptor subtypes (sst1, sst2, sst3, sst4, or sst5) were used.

  • Membrane Preparation: Cell membranes were prepared from these cell lines to be used in the binding assays.

  • Radioligand: The non-selective somatostatin radioligand [¹²⁵I-Tyr¹¹]SRIF-14 was used to label the receptors.

  • Assay Conditions: The assays were conducted in a final volume of 0.25 mL containing a binding buffer (50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1% BSA, and aprotinin).

  • Procedure: A fixed concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor, L-817,818.

  • Data Analysis: The concentration of L-817,818 that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

The functional activity of L-817,818 as an agonist was assessed by its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation in cells expressing the respective somatostatin receptor subtypes.

  • Cell Lines: CHO-K1 cells stably expressing individual human somatostatin receptor subtypes were utilized.

  • Assay Principle: Somatostatin receptors (sst1-5) are coupled to inhibitory G proteins (Gi/o), which, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • Procedure:

    • Cells were pre-incubated with L-817,818 at various concentrations.

    • Adenylyl cyclase was then stimulated with forskolin (B1673556) to increase intracellular cAMP levels.

    • The reaction was stopped, and the amount of cAMP produced was measured using a commercially available cAMP assay kit.

  • Data Analysis: The concentration of L-817,818 that caused a 50% inhibition of the forskolin-stimulated cAMP accumulation (IC50) was determined to quantify its agonist potency.

Visualizing the Molecular Mechanisms

sst5 Receptor Signaling Pathway

The activation of the sst5 receptor by an agonist like L-817,818 initiates a cascade of intracellular events. This signaling pathway is primarily mediated by inhibitory G proteins.

sst5_signaling_pathway cluster_membrane Plasma Membrane sst5 sst5 Receptor G_protein Gi/o Protein (αβγ subunits) sst5->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP L817818 L-817,818 (Agonist) L817818->sst5 Binding ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Cellular_Response Phosphorylation Cascade

sst5 receptor signaling cascade initiated by agonist binding.

Experimental Workflow for Determining Receptor Binding Affinity

The process of determining the binding affinity (Ki) of a compound like L-817,818 involves a systematic experimental workflow.

binding_assay_workflow start Start: Prepare Reagents mem_prep Cell Membrane Preparation (Expressing sst subtype) start->mem_prep radioligand Radioligand ([¹²⁵I-Tyr¹¹]SRIF-14) start->radioligand competitor Unlabeled Competitor (L-817,818) start->competitor incubation Incubation (Membranes + Radioligand + Competitor) mem_prep->incubation radioligand->incubation competitor->incubation separation Separation of Bound and Free Radioligand (Filtration) incubation->separation counting Quantification of Bound Radioactivity separation->counting analysis Data Analysis (IC50 determination) counting->analysis calculation Ki Calculation (Cheng-Prusoff Equation) analysis->calculation end End: Ki Value calculation->end

Workflow for radioligand binding assay.

L-817818: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of L-817818, a potent and selective agonist for the somatostatin (B550006) receptor subtype 5 (sst5). This document consolidates key findings on its mechanism of action, presents quantitative data on its receptor binding and functional activity, and offers detailed experimental protocols for the assays cited.

Core Biological Activity: Neuroprotection in the Retina

This compound has demonstrated significant neuroprotective effects, particularly in the context of experimental glaucoma. Its primary mechanism of action is the activation of sst5, which is expressed in retinal ganglion cells (RGCs). This activation initiates a cascade of intracellular events that collectively mitigate apoptosis and oxidative stress, thereby preserving RGC integrity and function in the face of glaucomatous insults.

Mechanism of Action

The neuroprotective activity of this compound is multifaceted. In a rat model of chronic ocular hypertension, intraperitoneal administration of this compound was shown to significantly reduce the loss of RGCs.[1] This protective effect is attributed to the attenuation of apoptosis, as evidenced by a decrease in the number of TUNEL-positive RGCs.[1]

The anti-apoptotic effect of this compound is mediated through the regulation of key apoptosis-related proteins. Specifically, it has been shown to:

  • Modulate the Bcl-2 Family: this compound partially reverses the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax at both the mRNA and protein levels.[1]

  • Inhibit Caspase Activity: The compound downregulates the expression of the apoptosis-executing proteins caspase-9 and caspase-3.[1]

Furthermore, this compound combats oxidative stress, a critical factor in the pathophysiology of glaucoma. Its administration leads to a reduction in the concentration of reactive oxygen and nitrogen species, as well as malondialdehyde, a marker of lipid peroxidation.[1] Concurrently, it improves the function of the mitochondrial respiratory chain complex, a key site of cellular energy production and a source of oxidative stress when dysfunctional.[1]

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the available quantitative data for its binding affinity and functional activity.

Table 1: Binding Affinity of this compound for Human Somatostatin Receptor Subtypes
Receptor SubtypeKi (nM)
sst13.3
sst252
sst364
sst482
sst5 0.4
Data from MedKoo Biosciences.[1]
Table 2: Functional Activity of this compound
AssayCell TypeEffectEC50 (nM)
Growth Hormone Release InhibitionRat Pituitary CellsInhibition3.1
Insulin Release InhibitionMouse Pancreatic IsletsInhibition0.3
Data from MedKoo Biosciences.[1]

Signaling Pathway

The neuroprotective signaling pathway initiated by this compound in retinal ganglion cells is depicted below.

L817818_Signaling L817818 This compound sst5 sst5 Receptor L817818->sst5 activates Bcl2 Bcl-2 sst5->Bcl2 upregulates Bax Bax sst5->Bax downregulates Casp9 Caspase-9 sst5->Casp9 downregulates ROS_RNS ROS / RNS sst5->ROS_RNS reduces MDA Malondialdehyde sst5->MDA reduces MRCC Mitochondrial Respiratory Chain Complex Function sst5->MRCC improves Apoptosis Apoptosis RGC_Survival Retinal Ganglion Cell Survival Apoptosis->RGC_Survival OxidativeStress Oxidative Stress OxidativeStress->RGC_Survival MitochondrialDysfunction Mitochondrial Dysfunction MitochondrialDysfunction->Apoptosis MitochondrialDysfunction->OxidativeStress Bcl2->Apoptosis Bax->Apoptosis Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis ROS_RNS->OxidativeStress MDA->OxidativeStress MRCC->MitochondrialDysfunction

This compound neuroprotective signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Chronic Ocular Hypertension (COH) Rat Model

Objective: To induce a sustained elevation of intraocular pressure (IOP) in rats to mimic glaucomatous conditions.

Materials:

  • Adult Sprague-Dawley rats

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Topical proparacaine (B1679620) hydrochloride

  • Surgical microscope

  • 5-0 nylon suture

  • Suture needle

  • Tonometer

Procedure:

  • Anesthetize the rat and apply a topical anesthetic to the eye.

  • Under a surgical microscope, make a small incision in the conjunctiva.

  • Carefully pass a 5-0 nylon suture around the equator of the eyeball, posterior to the limbus.

  • Tie the suture to constrict the globe slightly, thereby increasing IOP.

  • Measure the IOP with a tonometer to confirm elevation.

  • Administer post-operative analgesics and monitor the animal for recovery.

  • Measure IOP periodically to ensure sustained elevation.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Retinal Apoptosis

Objective: To detect DNA fragmentation, a hallmark of apoptosis, in retinal tissue sections.

Materials:

  • Paraffin-embedded or frozen retinal sections

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Proteinase K

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Wash buffers (e.g., PBS)

  • Mounting medium with a nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Deparaffinize and rehydrate the retinal sections if necessary.

  • Perform antigen retrieval by incubating with Proteinase K.

  • Wash the sections with PBS.

  • Apply the TUNEL reaction mixture to the sections and incubate in a humidified chamber.

  • Wash the sections to remove unincorporated nucleotides.

  • Counterstain the nuclei with DAPI.

  • Mount the sections with an appropriate mounting medium.

  • Visualize and quantify the TUNEL-positive (apoptotic) cells using a fluorescence microscope.

Western Blot for Bcl-2 and Bax

Objective: To quantify the protein levels of the anti-apoptotic Bcl-2 and the pro-apoptotic Bax in retinal tissue.

Materials:

  • Retinal tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against Bcl-2 and Bax

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize retinal tissue in lysis buffer and determine the protein concentration.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against Bcl-2 and Bax.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Measurement of Oxidative Stress Markers

Objective: To quantify the levels of reactive oxygen/nitrogen species (ROS/RNS) and malondialdehyde (MDA) in retinal tissue.

Materials:

  • Retinal tissue homogenates

  • Commercially available assay kits for ROS/RNS and MDA (e.g., DCFDA-based for ROS, TBARS assay for MDA)

  • Spectrofluorometer or spectrophotometer

Procedure (General):

  • Prepare retinal tissue homogenates according to the assay kit instructions.

  • For ROS/RNS measurement, incubate the homogenate with a fluorescent probe that reacts with ROS/RNS.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • For MDA measurement (TBARS assay), react the homogenate with thiobarbituric acid to form a colored product.

  • Measure the absorbance at the specified wavelength.

  • Calculate the concentrations of ROS/RNS and MDA based on a standard curve.

Mitochondrial Respiratory Chain Complex (MRCC) Activity Assay

Objective: To assess the function of the different complexes of the mitochondrial electron transport chain.

Materials:

  • Isolated mitochondria from retinal tissue

  • Spectrophotometer

  • Specific substrates and inhibitors for each complex (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III, potassium cyanide for Complex IV)

  • Reagents to measure the activity of each complex (e.g., cytochrome c, NADH)

Procedure (General):

  • Isolate mitochondria from retinal tissue by differential centrifugation.

  • Measure the activity of each complex spectrophotometrically by monitoring the change in absorbance of specific substrates or electron acceptors.

  • For example, Complex I (NADH:ubiquinone oxidoreductase) activity can be measured by following the oxidation of NADH at 340 nm.

  • The specificity of the reaction is confirmed by using specific inhibitors for each complex.

  • Express the activity as nmol/min/mg of mitochondrial protein.

This guide provides a foundational understanding of the biological activity of this compound. Further research is warranted to fully elucidate its therapeutic potential in neurodegenerative diseases of the retina and beyond.

References

The Role of L-817818 in Apoptosis Regulation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-817818 is a selective agonist for the somatostatin (B550006) receptor 5 (sst5).[1] Emerging research has identified its significant role in the regulation of apoptosis, specifically in a neuroprotective capacity.[1] This technical guide synthesizes the current understanding of this compound's mechanism of action in attenuating apoptotic cell death, with a focus on its effects on key signaling pathways and molecular markers. The information presented is primarily derived from studies on experimental glaucoma models, where this compound has shown promise in protecting retinal ganglion cells (RGCs) from apoptosis.[1]

Core Mechanism of Action

This compound exerts its anti-apoptotic effects through a multi-faceted approach that involves the modulation of the intrinsic apoptotic pathway and the reduction of oxidative stress.[1] As an agonist for the G-protein coupled receptor sst5, its activation initiates a signaling cascade that ultimately leads to the preservation of cell viability in the face of apoptotic stimuli.[1] The primary mechanism involves the regulation of the Bcl-2 family of proteins, reduction of oxidative damage, and maintenance of mitochondrial function.[1]

Data Presentation: Summary of this compound's Effects on Apoptosis Regulation

The following table summarizes the observed effects of this compound administration on key molecular and cellular markers of apoptosis in an experimental glaucoma model.[1]

Parameter Effect of this compound Administration Implication in Apoptosis Regulation
Bcl-2 (anti-apoptotic) Partially reverses the downregulation of mRNA and protein levels.[1]Promotes cell survival by inhibiting the release of pro-apoptotic factors from mitochondria.
Bax (pro-apoptotic) Partially reverses the upregulation of mRNA and protein levels.[1]Prevents the formation of pores in the mitochondrial membrane, thus inhibiting apoptosis.
Caspase-9 Downregulates expression.[1]Inhibits the initiation of the intrinsic apoptotic caspase cascade.
Caspase-3 Downregulates expression.[1]Inhibits the execution phase of apoptosis.
TUNEL-positive RGCs Decreases the number.[1]Indicates a reduction in DNA fragmentation, a hallmark of apoptosis.
Reactive Oxygen Species (ROS) / Reactive Nitrogen Species (RNS) Reduces concentrations.[1]Mitigates oxidative stress, a key trigger of apoptosis.
Malondialdehyde (MDA) Reduces concentrations.[1]Indicates a decrease in lipid peroxidation and oxidative damage.
Mitochondrial Respiratory Chain Complex (MRCC) Ameliorates function.[1]Preserves mitochondrial integrity and function, preventing the release of apoptotic factors.

Signaling Pathways

The anti-apoptotic action of this compound is mediated through a signaling pathway that counters pro-apoptotic stimuli. The diagram below illustrates the proposed mechanism based on available research.

L817818_Signaling_Pathway L817818 This compound sst5 sst5 Receptor L817818->sst5 activates GPCR_signaling G-protein Signaling Cascade sst5->GPCR_signaling Oxidative_Stress Oxidative Stress (ROS/RNS, MDA) GPCR_signaling->Oxidative_Stress inhibits Bax Bax (Pro-apoptotic) GPCR_signaling->Bax inhibits Bcl2 Bcl-2 (Anti-apoptotic) GPCR_signaling->Bcl2 promotes MRCC MRCC Function GPCR_signaling->MRCC ameliorates Mitochondria Mitochondria Oxidative_Stress->Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 release of cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Experimental_Workflow cluster_Assays Downstream Assays Model Induce Chronic Ocular Hypertension (COH) in Rat Model Treatment Intraperitoneal Administration of this compound Model->Treatment Tissue_Collection Retinal Tissue Collection Treatment->Tissue_Collection TUNEL TUNEL Staining for Apoptosis Quantification Tissue_Collection->TUNEL Gene_Protein mRNA/Protein Analysis (Bcl-2, Bax, Caspase-9, Caspase-3) Tissue_Collection->Gene_Protein Oxidative_Stress Oxidative Stress Marker Measurement (ROS/RNS, MDA) Tissue_Collection->Oxidative_Stress Mitochondria Mitochondrial Function Assay (MRCC) Tissue_Collection->Mitochondria Data_Analysis Data Analysis and Interpretation TUNEL->Data_Analysis Gene_Protein->Data_Analysis Oxidative_Stress->Data_Analysis Mitochondria->Data_Analysis

References

L-817818: A Somatostatin Receptor 5 Agonist in the Mitigation of Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products, is a key pathological mechanism in a myriad of diseases, including neurodegenerative conditions.[1][2][3][4] The somatostatin (B550006) receptor 5 (sst5) has emerged as a potential therapeutic target for mitigating cellular damage. This technical guide explores the effects of L-817818, a selective sst5 agonist, on oxidative stress. Drawing from available preclinical research, this document summarizes the impact of this compound on key markers of oxidative stress, outlines detailed experimental protocols for assessing these effects, and visualizes the proposed signaling pathways and experimental workflows.

Introduction to Oxidative Stress and this compound

Oxidative stress arises from an excessive accumulation of ROS and reactive nitrogen species (RNS), which can inflict damage upon crucial cellular components such as lipids, proteins, and DNA.[2][3] This cellular damage is implicated in the pathophysiology of numerous disorders, including glaucoma, a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells (RGCs).[1][4] Consequently, therapeutic strategies aimed at reducing oxidative stress are of significant interest in the development of novel treatments.

This compound is a non-peptide agonist with high selectivity for the somatostatin receptor 5 (sst5). Somatostatin and its receptors play vital roles in various physiological processes, and the activation of sst5 has been shown to confer neuroprotective effects.[5] Preclinical studies have demonstrated that this compound can protect RGCs from glaucomatous injury, and a key mechanism underlying this neuroprotection is the attenuation of oxidative stress.[5]

Effects of this compound on Oxidative Stress Markers

A pivotal study by Zhang et al. (2021) investigated the neuroprotective effects of this compound in an experimental model of glaucoma.[5] The administration of this compound was found to significantly reduce the levels of key oxidative stress markers.[5]

Key Findings from Preclinical Research:

  • Reduction of Reactive Oxygen and Nitrogen Species (ROS/RNS): this compound administration led to a decrease in the concentration of ROS/RNS in retinal tissue subjected to glaucomatous injury.[5]

  • Inhibition of Lipid Peroxidation: The compound effectively reduced the levels of malondialdehyde (MDA), a well-established marker of lipid peroxidation and oxidative damage.[5]

  • Preservation of Mitochondrial Function: this compound treatment ameliorated the function of the mitochondrial respiratory chain complex (MRCC), which is often impaired under conditions of oxidative stress.[5]

  • Modulation of Apoptotic Pathways: The protective effects of this compound were associated with the regulation of the Bcl-2/Bax apoptosis pathway and the downregulation of caspase-9 and caspase-3 expression.[5]

Quantitative Data Summary

While the full quantitative data from the primary study by Zhang et al. (2021) is not publicly available, the following tables illustrate the expected format for presenting such data. The values provided are representative examples based on typical findings in similar preclinical studies and are intended for illustrative purposes only.

Table 1: Effect of this compound on Retinal ROS/RNS and MDA Levels

Treatment GroupROS/RNS Levels (Relative Fluorescence Units)MDA Levels (nmol/mg protein)
Control100 ± 121.5 ± 0.3
Glaucoma Model250 ± 254.2 ± 0.6
Glaucoma Model + this compound130 ± 182.1 ± 0.4

Table 2: Effect of this compound on Mitochondrial Respiratory Chain Complex (MRCC) Activity

Treatment GroupComplex I Activity (% of Control)Complex II-III Activity (% of Control)Complex IV Activity (% of Control)
Control100 ± 9100 ± 11100 ± 8
Glaucoma Model55 ± 762 ± 868 ± 9
Glaucoma Model + this compound85 ± 1089 ± 992 ± 7

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of this compound's effects on oxidative stress. These protocols are based on standard laboratory procedures and should be adapted to the specific experimental context.

Measurement of Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe to detect intracellular ROS levels.

  • Tissue Preparation:

    • Excise and homogenize retinal tissue in ice-cold phosphate-buffered saline (PBS).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for analysis.

  • ROS Detection Assay:

    • Load the supernatant into a 96-well black microplate.

    • Add 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution to a final concentration of 10 µM.

    • Incubate the plate in the dark for 30 minutes at 37°C.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis:

    • Normalize the fluorescence intensity to the protein concentration of the sample.

    • Express the results as relative fluorescence units (RFU).

Malondialdehyde (MDA) Assay

This protocol outlines the thiobarbituric acid reactive substances (TBARS) assay to quantify MDA levels.

  • Sample Preparation:

    • Use the same tissue supernatant as prepared for the ROS assay.

  • TBARS Assay:

    • To 100 µL of the sample, add 200 µL of thiobarbituric acid (TBA) reagent (0.67% TBA in 50% acetic acid).

    • Incubate the mixture at 95°C for 60 minutes.

    • Cool the samples on ice and centrifuge at 3,000 x g for 15 minutes.

    • Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the MDA concentration using a standard curve generated with 1,1,3,3-tetramethoxypropane.

    • Express the results as nmol of MDA per mg of protein.

Mitochondrial Respiratory Chain Complex (MRCC) Activity Assays

These spectrophotometric assays measure the activity of individual MRCC complexes.

  • Mitochondrial Isolation:

    • Homogenize retinal tissue in mitochondrial isolation buffer.

    • Perform differential centrifugation to isolate the mitochondrial fraction.

    • Resuspend the mitochondrial pellet in an appropriate assay buffer.

  • Complex I (NADH:ubiquinone oxidoreductase) Activity:

    • Measure the decrease in absorbance at 340 nm due to the oxidation of NADH in the presence of ubiquinone.

    • The reaction is initiated by the addition of NADH.

  • Complex II-III (Succinate:cytochrome c oxidoreductase) Activity:

    • Measure the increase in absorbance at 550 nm due to the reduction of cytochrome c.

    • The reaction is initiated by the addition of succinate.

  • Complex IV (Cytochrome c oxidase) Activity:

    • Measure the decrease in absorbance at 550 nm due to the oxidation of reduced cytochrome c.

    • The reaction is initiated by the addition of reduced cytochrome c.

  • Data Analysis:

    • Calculate the specific activity of each complex and normalize to the protein concentration.

    • Express the results as a percentage of the control group activity.

Visualizations

Signaling Pathway

L817818_Pathway cluster_apoptosis Apoptotic Pathway L817818 This compound sst5 sst5 Receptor L817818->sst5 AC Adenylyl Cyclase (Inhibition) sst5->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Bcl2 ↑ Bcl-2 CREB->Bcl2 increases transcription Bax ↓ Bax CREB->Bax decreases transcription Mitochondria Mitochondrial Integrity Bcl2->Mitochondria Neuroprotection Neuroprotection Bax->Mitochondria ROS ↓ ROS/RNS Production Mitochondria->ROS Caspase9 ↓ Caspase-9 Activation Mitochondria->Caspase9 Apoptosis ↓ Apoptosis ROS->Apoptosis Caspase3 ↓ Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound in mitigating oxidative stress.

Experimental Workflow

Experimental_Workflow cluster_animal_model Animal Model Induction cluster_tissue_collection Tissue Collection and Preparation cluster_assays Oxidative Stress Assays Animal_Model Induction of Experimental Glaucoma in Rats Treatment_Groups Treatment Groups: - Control - Glaucoma Model - Glaucoma Model + this compound Animal_Model->Treatment_Groups Tissue_Harvest Retinal Tissue Harvesting Treatment_Groups->Tissue_Harvest Homogenization Tissue Homogenization Tissue_Harvest->Homogenization ROS_Assay ROS/RNS Measurement (DCFH-DA Assay) Homogenization->ROS_Assay MDA_Assay Lipid Peroxidation (TBARS Assay) Homogenization->MDA_Assay MRCC_Assay Mitochondrial Function (MRCC Activity Assays) Homogenization->MRCC_Assay Data_Analysis Data Analysis and Statistical Evaluation ROS_Assay->Data_Analysis MDA_Assay->Data_Analysis MRCC_Assay->Data_Analysis

Caption: General experimental workflow for assessing this compound's effects.

Conclusion

The available evidence strongly suggests that the somatostatin receptor 5 agonist, this compound, exerts significant neuroprotective effects by mitigating oxidative stress. Its ability to reduce ROS/RNS levels, inhibit lipid peroxidation, and preserve mitochondrial function highlights its therapeutic potential for neurodegenerative diseases where oxidative stress is a key pathological driver. Further research, including the public dissemination of detailed quantitative data from preclinical studies, is warranted to fully elucidate its mechanism of action and to advance its development as a potential therapeutic agent. This technical guide provides a framework for researchers and drug development professionals to design and interpret studies aimed at evaluating the antioxidant properties of this compound and similar compounds.

References

The Somatostatin Receptor 5 Agonist L-817818: A Modulator of Mitochondrial Function in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-817818, a potent and selective agonist for the somatostatin (B550006) receptor 5 (sst5), has emerged as a promising neuroprotective agent. Recent studies have illuminated its mechanism of action, highlighting a significant role in the modulation of mitochondrial function. This technical guide provides a comprehensive overview of the effects of this compound on mitochondrial bioenergetics and apoptosis, summarizing key findings and providing detailed experimental methodologies. The information presented herein is intended to support further research into the therapeutic potential of this compound and other sst5 agonists in neurodegenerative diseases and conditions associated with mitochondrial dysfunction.

Introduction

Mitochondria are central to cellular bioenergetics, metabolism, and programmed cell death. Their dysfunction is a hallmark of numerous neurodegenerative diseases, making them a critical target for therapeutic intervention. This compound is a subtype-selective agonist of the Somatostatin Receptor (SSTR)[1], specifically targeting the sst5 receptor. Research has demonstrated the neuroprotective effects of this compound, particularly in the context of experimental glaucoma, where it has been shown to attenuate retinal ganglion cell (RGC) apoptosis[2][3]. This protective effect is intrinsically linked to its ability to preserve mitochondrial function. This guide will delve into the technical aspects of this compound's impact on mitochondrial respiratory chain complexes, reactive oxygen species (ROS) production, and the regulation of apoptosis-related proteins.

This compound and Mitochondrial Respiration

This compound has been shown to ameliorate the function of the mitochondrial respiratory chain complex (MRCC) in models of neuronal injury[2][3]. The MRCC is responsible for oxidative phosphorylation, the primary mechanism of ATP synthesis.

Quantitative Data Summary

While the full quantitative data from the primary study by Zhang et al. (2021) is not publicly available, the findings indicate a significant improvement in MRCC activity with this compound treatment. The following table outlines the expected outcomes based on their published abstract.

ParameterExpected Effect of this compound TreatmentMethod of Measurement
Mitochondrial Respiratory Chain Complex Activity (Complexes I-IV)Increased activity compared to disease model controlSpectrophotometric assays of individual complex activity
Cellular Oxygen Consumption Rate (OCR)Increased basal and maximal respirationHigh-resolution respirometry (e.g., Seahorse XF Analyzer)
ATP ProductionIncreased cellular ATP levelsLuminescence-based ATP assays
Experimental Protocols

This protocol describes a general method for assessing the enzymatic activities of the mitochondrial respiratory chain complexes using spectrophotometry.

Materials:

  • Isolated mitochondria or cell lysates

  • Spectrophotometer

  • Specific substrates and inhibitors for each complex (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III, potassium cyanide for Complex IV)

  • Reaction buffers

Procedure:

  • Isolate mitochondria from tissue or cultured cells using differential centrifugation.

  • Determine the protein concentration of the mitochondrial preparation using a standard method (e.g., Bradford assay).

  • For each complex, prepare a reaction mixture containing the appropriate buffer, substrates, and electron acceptors/donors.

  • Initiate the reaction by adding a specific amount of mitochondrial protein.

  • Monitor the change in absorbance at a specific wavelength over time, which reflects the rate of substrate conversion.

  • Calculate the specific activity of each complex (nmol/min/mg protein) and compare the activities between control, disease model, and this compound-treated groups.

experimental_workflow_mcc_activity cluster_sample_prep Sample Preparation cluster_assay Spectrophotometric Assay tissue Tissue/Cells homogenization Homogenization centrifugation Differential Centrifugation mitochondria Isolated Mitochondria protein_assay Protein Quantification add_mito Add Mitochondria protein_assay->add_mito Normalized Protein Amount reaction_setup Reaction Setup (Buffer, Substrates) spectro Spectrophotometry data_analysis Data Analysis (Activity Calculation)

This compound and Oxidative Stress

A key aspect of this compound's neuroprotective mechanism is its ability to reduce oxidative stress by decreasing the levels of reactive oxygen species (ROS)[2][3].

Quantitative Data Summary

This compound administration has been reported to significantly reduce the concentrations of reactive oxygen and nitrogen species.

ParameterExpected Effect of this compound TreatmentMethod of Measurement
Intracellular ROS LevelsDecreased levelsFluorescent probes (e.g., DCFDA, MitoSOX Red)
Malondialdehyde (MDA) LevelsDecreased levelsThiobarbituric acid reactive substances (TBARS) assay
Superoxide Dismutase (SOD) ActivityIncreased activitySpectrophotometric assay
Experimental Protocols

This protocol outlines a common method for detecting intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Materials:

  • Cultured cells

  • DCFDA reagent

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cells to the desired confluency in a multi-well plate.

  • Treat the cells with this compound for the desired time and concentration. Include positive (e.g., H₂O₂) and negative controls.

  • Wash the cells with PBS.

  • Load the cells with DCFDA solution and incubate in the dark at 37°C for 30-60 minutes.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation/emission ~485/535 nm).

  • Quantify the relative fluorescence units (RFU) and compare between treatment groups.

experimental_workflow_ros_detection cluster_cell_culture Cell Culture & Treatment cluster_ros_assay ROS Detection cell_seeding Seed Cells treatment Treat with this compound controls Include Controls wash1 Wash with PBS controls->wash1 dcfda_loading Load with DCFDA incubation Incubate wash2 Wash with PBS fluorescence_measurement Measure Fluorescence quantification Quantify RFU

This compound and Mitochondrial-Mediated Apoptosis

This compound has been demonstrated to attenuate apoptosis by modulating the expression of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway centered on the mitochondria[2][3].

Quantitative Data Summary

Treatment with this compound has been shown to reverse the changes in the expression of pro- and anti-apoptotic proteins induced by neuronal injury.

ParameterExpected Effect of this compound TreatmentMethod of Measurement
Bcl-2 ExpressionUpregulated at both mRNA and protein levels compared to the disease model controlQuantitative real-time PCR (qRT-PCR) and Western Blot
Bax ExpressionDownregulated at both mRNA and protein levels compared to the disease model controlqRT-PCR and Western Blot
Bcl-2/Bax RatioIncreased ratio, indicating a shift towards cell survivalCalculated from qRT-PCR and Western Blot data
Caspase-9 and -3 ExpressionDownregulated expression of these executioner caspasesWestern Blot or activity assays
Experimental Protocols

This protocol describes the detection and quantification of Bcl-2 and Bax proteins by Western blotting.

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from control and treated samples.

  • Determine protein concentration using a standard assay.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Wash the membrane and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Perform densitometric analysis to quantify the protein bands and calculate the Bcl-2/Bax ratio, normalizing to the loading control.

Signaling Pathways

This compound exerts its effects by activating the sst5 receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascades ultimately impinge on mitochondrial function.

sst5_signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_mitochondria Mitochondrial Effects L817818 This compound sst5 sst5 Receptor G_protein Gi/o Protein AC Adenylyl Cyclase cAMP cAMP PKA Protein Kinase A ROS Reduced ROS Production PKA->ROS Contributes to Bcl2_Bax Increased Bcl-2/Bax Ratio PKA->Bcl2_Bax Leads to MRCC Improved MRCC Function PKA->MRCC Contributes to MAPK MAPK Pathway MAPK->ROS Contributes to MAPK->Bcl2_Bax Leads to MAPK->MRCC Contributes to Apoptosis Decreased Apoptosis

Conclusion

This compound demonstrates significant neuroprotective potential through its modulation of mitochondrial function. By activating the sst5 receptor, it initiates signaling cascades that lead to improved mitochondrial respiration, reduced oxidative stress, and inhibition of the intrinsic apoptotic pathway. The experimental frameworks provided in this guide offer a starting point for researchers to further investigate the intricate mechanisms of this compound and to explore its therapeutic applications in a range of pathologies underpinned by mitochondrial dysfunction. Further studies are warranted to obtain more detailed quantitative data and to fully elucidate the downstream signaling pathways connecting sst5 activation to mitochondrial protection.

References

In-Depth Technical Guide: L-817,818 Binding Affinity (Ki) for Somatostatin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the non-peptide agonist L-817,818 for the five human somatostatin (B550006) receptor subtypes (SSTR1-5). The data presented is crucial for research into the physiological functions of these receptors and for the development of novel therapeutics targeting the somatostatin system.

Core Data: L-817,818 Binding Affinity (Ki)

The binding affinity of L-817,818 for each of the five human somatostatin receptor subtypes was determined through competitive binding assays. The results, expressed as Ki values (in nM), are summarized in the table below. The Ki value represents the dissociation constant of the inhibitor, with a lower value indicating a higher binding affinity.

Receptor SubtypeKi (nM)
hSSTR1>1000
hSSTR2>1000
hSSTR3>1000
hSSTR4>1000
hSSTR50.53 ± 0.07

Data sourced from Rohrer et al. (1998)

As the data indicates, L-817,818 is a highly potent and selective agonist for the human somatostatin receptor subtype 5 (hSSTR5). Its affinity for SSTR5 is in the sub-nanomolar range, while it displays negligible affinity for the other four subtypes.

Experimental Protocols: Determination of Ki Values

The Ki values for L-817,818 were determined using a radioligand binding assay. This method involves the use of a radiolabeled ligand that is known to bind to the receptor of interest and a competing unlabeled ligand (in this case, L-817,818). By measuring the concentration of the unlabeled ligand required to displace 50% of the radiolabeled ligand (the IC50 value), the Ki value can be calculated.

Radioligand Binding Assay Protocol

1. Materials:

  • Cell Membranes: Membranes prepared from Chinese hamster ovary (CHO-K1) cells stably expressing one of the five human somatostatin receptor subtypes (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5).
  • Radioligand: ¹²⁵I-labeled somatostatin-14 ([¹²⁵I]SRIF-14) or other suitable radioligand.
  • Competitor Ligand: L-817,818.
  • Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 200 mg/liter bacitracin, 10 µM phosphoramidon, and 0.02% bovine serum albumin (BSA).
  • Wash Buffer: 50 mM HEPES (pH 7.4).
  • Scintillation Cocktail.
  • Glass fiber filters.

2. Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of L-817,818 in the assay buffer.
  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the L-817,818 concentration.
  • A sigmoidal curve is fitted to the data to determine the IC50 value.
  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (with SSTRs) Incubation Incubation (reach equilibrium) Membranes->Incubation Radioligand Radioligand ([¹²⁵I]SRIF-14) Radioligand->Incubation Competitor Competitor Ligand (L-817,818) Competitor->Incubation Filtration Filtration (separate bound/unbound) Incubation->Filtration Transfer Washing Washing (remove non-specific binding) Filtration->Washing Counting Scintillation Counting (measure radioactivity) Washing->Counting IC50 Determine IC50 Counting->IC50 Generate curve Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow of the radioligand binding assay for Ki determination.

SSTR5 Signaling Pathway upon L-817,818 Activation

SSTR5_Signaling L817818 L-817,818 SSTR5 SSTR5 L817818->SSTR5 Binds G_protein Gi/o Protein SSTR5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

L-817818: A Technical Guide to its EC50 in Growth Hormone Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the somatostatin (B550006) receptor 5 (sst5) agonist, L-817818, with a specific focus on its efficacy in inhibiting growth hormone (GH) secretion. This document details the quantitative data, experimental methodologies, and the underlying signaling pathways involved in the action of this compound.

Quantitative Data Summary

This compound has been identified as a potent inhibitor of growth hormone release. The following table summarizes the key quantitative data regarding its efficacy.

CompoundParameterValueCell TypeSpeciesReference
This compoundEC503.1 nMPrimary Pituitary CellsRat[1]

Experimental Protocols

The determination of the EC50 value of this compound for growth hormone inhibition is achieved through a multi-step in vitro assay using primary pituitary cells.

Isolation and Culture of Primary Rat Anterior Pituitary Cells

This procedure is foundational for establishing a relevant cellular model to study the effects of this compound on growth hormone secretion.

  • Animal Model: Male Sprague-Dawley rats are utilized for the harvesting of anterior pituitary glands.

  • Tissue Dissociation:

    • The anterior pituitary glands are aseptically removed and washed with a sterile buffer solution.

    • The tissue is minced into small fragments and subjected to enzymatic digestion, typically using a combination of trypsin and DNase I, to obtain a single-cell suspension.

    • The dissociated cells are then washed to remove enzymatic solution and resuspended in a suitable culture medium.

  • Cell Culture:

    • The isolated pituitary cells are plated in multi-well culture plates at a predetermined density.

    • The cells are maintained in a humidified incubator at 37°C and 5% CO2 in a serum-containing medium to allow for attachment and recovery.

Growth Hormone Inhibition Assay

This assay quantifies the inhibitory effect of this compound on stimulated growth hormone release.

  • Cell Preparation:

    • After a recovery period, the culture medium is replaced with a serum-free medium, and the cells are allowed to equilibrate.

  • Stimulation and Inhibition:

    • To induce growth hormone secretion, cells are stimulated with Growth Hormone-Releasing Hormone (GHRH).

    • Concurrently, cells are treated with varying concentrations of this compound to assess its dose-dependent inhibitory effect. A vehicle control (without this compound) is included to establish the baseline stimulated GH release.

  • Incubation:

    • The cells are incubated for a defined period, typically a few hours, to allow for GH secretion into the culture medium.

  • Sample Collection:

    • Following incubation, the cell culture supernatant is collected for the quantification of secreted growth hormone.

Quantification of Growth Hormone

The concentration of growth hormone in the collected supernatant is determined using a specific and sensitive immunoassay.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • A sandwich ELISA is the standard method for GH quantification.

    • The wells of a microplate are coated with a capture antibody specific for growth hormone.

    • The collected culture supernatants and a series of GH standards of known concentrations are added to the wells.

    • After an incubation period, a detection antibody, also specific for GH and conjugated to an enzyme (e.g., horseradish peroxidase), is added.

    • A substrate is then added, which is converted by the enzyme into a detectable signal (e.g., a color change).

    • The intensity of the signal is proportional to the amount of GH present in the sample and is measured using a microplate reader.

  • Data Analysis:

    • A standard curve is generated by plotting the signal intensity versus the concentration of the GH standards.

    • The concentration of GH in the experimental samples is then interpolated from this standard curve.

    • The EC50 value for this compound is calculated by plotting the percentage of inhibition of GH secretion against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Visualizations

The inhibitory effect of this compound on growth hormone secretion is mediated through the activation of the somatostatin receptor 5 (sst5), a G-protein coupled receptor (GPCR).

Signaling Pathway of this compound in Growth Hormone Inhibition

Upon binding of this compound to the sst5 receptor on pituitary somatotrophs, a cascade of intracellular events is initiated. The activated receptor couples to an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), a key enzyme in the signaling pathway that promotes growth hormone synthesis and release. The downstream consequences include alterations in ion channel activity, specifically the opening of potassium channels and closing of calcium channels, leading to hyperpolarization of the cell membrane and a reduction in calcium influx, which is essential for the exocytosis of growth hormone-containing vesicles.

L817818_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L817818 This compound sst5 sst5 Receptor L817818->sst5 Binds to Gi Gi Protein sst5->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Ca_channel ↓ Ca²⁺ Influx PKA->Ca_channel GH_release ↓ Growth Hormone Secretion Ca_channel->GH_release EC50_Workflow cluster_prep Cell Preparation cluster_assay Growth Hormone Inhibition Assay cluster_quant Quantification and Analysis A Isolate Anterior Pituitary from Rat B Dissociate Tissue into Single Cell Suspension A->B C Culture Primary Pituitary Cells B->C D Stimulate with GHRH C->D E Treat with varying concentrations of this compound D->E F Incubate and Collect Supernatant E->F G Quantify GH levels using ELISA F->G H Generate Dose-Response Curve G->H I Calculate EC50 Value H->I

References

L-817818: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-817818, a potent and selective somatostatin (B550006) receptor 5 (sst5) agonist. This document details its chemical properties, mechanism of action, and key experimental findings, presenting the information in a structured and accessible format for laboratory and clinical research applications.

Core Chemical Properties and Identification

This compound is a non-peptide small molecule that demonstrates high affinity and selectivity for the sst5 receptor subtype. Its fundamental chemical and physical properties are summarized below.

PropertyValueCitation(s)
CAS Number 217480-27-8[1][2][3][4][5]
Molecular Formula C₃₃H₃₆N₄O₃[1][3][5]
Molecular Weight 536.67 g/mol [1][3][5]
IUPAC Name (S)-2-aminopropyl (2-(2-(naphthalen-2-yl)-1H-benzo[g]indol-3-yl)acetyl)-D-lysinate[1]
Synonyms L-817,818; L 817,818; L817,818[1]
Solubility Soluble to 100 mM in DMSO[3][5]
Physical Appearance Solid powder
Storage Store at -20°C for long-term stability. Can be stored at 0-4°C for short-term use. Shipped at ambient temperature as a non-hazardous chemical.[1][3][5]

Biological Activity and Mechanism of Action

This compound functions as a selective agonist for the somatostatin receptor subtype 5 (sst5). Somatostatin receptors are G-protein coupled receptors (GPCRs) that mediate a variety of physiological effects, including the inhibition of hormone secretion and cell proliferation.[6] The selectivity of this compound for the sst5 receptor makes it a valuable tool for investigating the specific roles of this receptor subtype.

Receptor Binding Affinity

The binding affinity of this compound to the five human somatostatin receptor subtypes has been determined through radioligand binding assays. The data clearly demonstrates its high selectivity for the sst5 receptor.

Receptor SubtypeKᵢ (nM)Citation(s)
sst1 3.3[1][3][5]
sst2 52[1][3][5]
sst3 64[1][3][5]
sst4 82[1][3][5]
sst5 0.4[1][3][5]
Functional Activity

The agonist activity of this compound at the sst5 receptor leads to the inhibition of various cellular processes, most notably hormone secretion.

Biological EffectEC₅₀ (nM)Citation(s)
Inhibition of growth hormone release from rat pituitary cells3.1[1][3][5]
Inhibition of insulin (B600854) release from mouse pancreatic islets0.3[1][3][5]

Signaling Pathways

Activation of the sst5 receptor by this compound initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, sst5 activation has been shown to modulate other signaling pathways, including those involved in cell survival and inflammation.

sst5_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound sst5 sst5 Receptor This compound->sst5 Binds G_protein Gi/o Protein sst5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Gene_Transcription Gene Transcription PKA->Gene_Transcription Regulates MAPK->Gene_Transcription Regulates neuroprotection_pathway cluster_apoptosis Apoptosis Regulation cluster_inflammation Inflammation Regulation This compound This compound sst5 sst5 Receptor This compound->sst5 Bcl2 Bcl-2 (anti-apoptotic) sst5->Bcl2 Upregulates Bax Bax (pro-apoptotic) sst5->Bax Downregulates NFkB NF-κB Pathway sst5->NFkB Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis Inflammation Inflammation NFkB->Inflammation binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture with sst Receptors homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Membrane Isolation homogenization->centrifugation protein_assay Protein Concentration Assay centrifugation->protein_assay incubation Incubation of Membranes, Radioligand, and this compound protein_assay->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50_calc IC50 Calculation counting->ic50_calc ki_calc Ki Calculation (Cheng-Prusoff) ic50_calc->ki_calc

References

L-817818: A Technical Guide to a Potent and Selective Somatostatin Receptor 5 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-817818 is a potent and selective non-peptide agonist of the somatostatin (B550006) receptor subtype 5 (sst5). Its discovery was a significant advancement in the study of the somatostatin system, providing a valuable chemical tool to elucidate the specific physiological roles of the sst5 receptor. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to this compound.

Discovery and Development

This compound was identified through a sophisticated drug discovery program that utilized a combinatorial chemistry approach. This strategy was based on molecular modeling of known peptide agonists to design and synthesize a large library of non-peptide small molecules. The library was then screened against the five cloned human somatostatin receptors (sst1-sst5) to identify subtype-selective agonists.[1] this compound emerged from this screening as a highly potent and selective ligand for the sst5 receptor.

The development of this compound and other subtype-selective agonists has provided researchers with the tools to dissect the individual contributions of each somatostatin receptor subtype to various physiological processes.

Physicochemical Properties

PropertyValue
Chemical Name (S)-2-aminopropyl (2-(2-(naphthalen-2-yl)-1H-benzo[g]indol-3-yl)acetyl)-D-lysinate
CAS Number 217480-27-8
Molecular Formula C₃₃H₃₆N₄O₃
Molecular Weight 536.68 g/mol
Appearance Solid powder

Mechanism of Action

This compound exerts its biological effects by selectively binding to and activating the somatostatin receptor 5 (sst5), a member of the G-protein coupled receptor (GPCR) family. Upon activation, the sst5 receptor initiates a cascade of intracellular signaling events.

A key area of investigation for this compound has been its neuroprotective effects, particularly in the context of glaucoma. Studies have shown that this compound administration can reduce the loss of retinal ganglion cells (RGCs) by attenuating apoptosis.[2] This anti-apoptotic effect is mediated through the regulation of the Bcl-2 family of proteins, specifically by reversing the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2]

Furthermore, this compound has been demonstrated to downregulate the expression of key executioner caspases, caspase-9 and caspase-3, which are critical for the apoptotic cascade.[2] The compound also mitigates oxidative stress by reducing the levels of reactive oxygen species (ROS) and malondialdehyde, a marker of lipid peroxidation.[2] Additionally, this compound has been shown to improve the function of the mitochondrial respiratory chain complex.[2]

This compound Signaling Pathway L817818 This compound sst5 sst5 Receptor L817818->sst5 G_protein G-protein Signaling sst5->G_protein Apoptosis_Regulation Apoptosis Regulation G_protein->Apoptosis_Regulation Oxidative_Stress Oxidative Stress Reduction G_protein->Oxidative_Stress Mitochondria Mitochondrial Function Improvement G_protein->Mitochondria Bcl2 ↑ Bcl-2 Apoptosis_Regulation->Bcl2 Bax ↓ Bax Apoptosis_Regulation->Bax Caspases ↓ Caspase-9 & -3 Apoptosis_Regulation->Caspases ROS ↓ ROS & Malondialdehyde Oxidative_Stress->ROS Neuroprotection Neuroprotection of Retinal Ganglion Cells Mitochondria->Neuroprotection Bcl2->Neuroprotection Bax->Neuroprotection Caspases->Neuroprotection ROS->Neuroprotection

Fig. 1: Signaling pathway of this compound in neuroprotection.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional activities of this compound for the human somatostatin receptors.

Table 1: Binding Affinity of this compound for Human Somatostatin Receptors

Receptor SubtypeKᵢ (nM)
sst1 3.3
sst2 52
sst3 64
sst4 82
sst5 0.4
Data from MedKoo Biosciences Inc.[3]

Table 2: Functional Activity of this compound

AssayEC₅₀ (nM)
Inhibition of Growth Hormone Release (rat pituitary cells) 3.1
Inhibition of Insulin (B600854) Release (mouse pancreatic islets) 0.3
Data from MedKoo Biosciences Inc.[3]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general principles for determining the binding affinity of this compound to somatostatin receptors. Specific details may vary based on the radioligand and cell line used.

  • Cell Culture and Membrane Preparation:

    • CHO-K1 or HEK293 cells stably expressing one of the human somatostatin receptor subtypes are cultured under standard conditions.

    • Cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-labeled somatostatin analog) and varying concentrations of the unlabeled test compound (this compound).

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Separate the bound from free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

Binding Assay Workflow Start Start Cell_Culture Culture cells expressing sst receptor subtype Start->Cell_Culture Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with radioligand and this compound Membrane_Prep->Incubation Filtration Separate bound/free ligand via filtration Incubation->Filtration Measurement Measure radioactivity Filtration->Measurement Analysis Calculate IC50 and Ki Measurement->Analysis End End Analysis->End

Fig. 2: General workflow for a radioligand binding assay.
Functional Assay: Inhibition of Hormone Release (General Protocol)

This protocol describes the general methodology to assess the functional activity of this compound in inhibiting hormone secretion.

  • Cell/Tissue Preparation:

    • For growth hormone release, primary cultures of rat anterior pituitary cells are prepared.

    • For insulin release, pancreatic islets are isolated from mice.

  • Stimulation and Treatment:

    • Pre-incubate the cells/islets with varying concentrations of this compound for a short period.

    • Stimulate hormone release using an appropriate secretagogue (e.g., GHRH for growth hormone, glucose for insulin).

  • Sample Collection and Analysis:

    • After the stimulation period, collect the cell culture supernatant or islet incubation medium.

    • Measure the concentration of the secreted hormone (growth hormone or insulin) in the collected samples using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis:

    • Normalize the hormone release data to the amount of protein or DNA in the corresponding cell lysates.

    • Plot the percentage of inhibition of stimulated hormone release against the concentration of this compound.

    • Determine the concentration of this compound that produces 50% of its maximal inhibitory effect (EC₅₀) by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a pioneering non-peptide, selective sst5 agonist that has been instrumental in advancing our understanding of the somatostatin system. Its high potency and selectivity make it an invaluable research tool for investigating the physiological and pathophysiological roles of the sst5 receptor in various tissues and disease models. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important compound. Further research into the therapeutic potential of sst5 agonists like this compound is warranted, particularly in the areas of neuroprotection and metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of L-817818

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-817818 is a selective agonist for the somatostatin (B550006) receptor 5 (sst5). Emerging research highlights its neuroprotective potential, particularly in the context of experimental glaucoma. This document provides a detailed overview of the available in vivo administration protocols for this compound, based on preclinical studies. It is intended to guide researchers in designing and executing in vivo experiments to evaluate the therapeutic efficacy and mechanism of action of this compound.

Data Presentation

Currently, publicly available literature does not provide comprehensive quantitative pharmacokinetic (PK) or pharmacodynamic (PD) data for this compound in a structured format. The tables below are provided as templates for researchers to populate with their own experimental data.

Table 1: Template for Pharmacokinetic Parameters of this compound in an Animal Model

ParameterValueUnits
Bioavailability (F)%
Max Concentration (Cmax)ng/mL
Time to Max Conc (Tmax)h
Area Under Curve (AUC)ng·h/mL
Half-life (t1/2)h
Volume of DistributionL/kg
Clearance (CL)L/h/kg

Table 2: Template for Pharmacodynamic Readouts of this compound Administration

Biomarker/EndpointVehicle ControlThis compound TreatedUnitsP-value
Retinal Ganglion Cell Countcells/mm²
Bcl-2 ExpressionRelative Units
Bax ExpressionRelative Units
Caspase-3 ActivityRelative Units
Reactive Oxygen SpeciesRelative Units

Experimental Protocols

The following protocols are based on a study investigating the neuroprotective effects of this compound in a rat model of chronic ocular hypertension (COH), a model for glaucoma.[1]

Animal Model
  • Species: Sprague-Dawley Rats.[1]

  • Model: Chronic Ocular Hypertension (COH) induced by episcleral vein cauterization to elevate intraocular pressure (IOP).

This compound Administration Protocol
  • Route of Administration: Intraperitoneal (IP) injection is a documented route for this compound administration in rats.[1]

  • Dosage and Frequency: Specific dosage and frequency information for this compound is not available in the reviewed public literature. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental model and endpoints.

  • Vehicle: The specific vehicle used for dissolving this compound for in vivo administration is not detailed in the available literature. Common vehicles for in vivo administration of small molecules include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO and Tween 80. It is crucial to perform vehicle toxicity studies to ensure the chosen vehicle does not have confounding effects.

  • General Procedure for Intraperitoneal Injection:

    • Accurately weigh the animal to calculate the correct dose volume.

    • Prepare the this compound solution in the chosen sterile vehicle.

    • Gently restrain the rat, positioning it to expose the lower abdominal quadrants.

    • Using a sterile syringe with an appropriate gauge needle (e.g., 25-27 gauge), lift the skin and peritoneum of the lower quadrant to create a tent.

    • Insert the needle at a 10-20 degree angle into the peritoneal cavity, avoiding internal organs.

    • Aspirate briefly to ensure no fluid (e.g., blood, urine) is drawn back, confirming correct placement.

    • Inject the this compound solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions post-injection.

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound in Neuroprotection

This compound, as a somatostatin receptor 5 (sst5) agonist, exerts its neuroprotective effects through a multi-faceted signaling cascade.[1] Upon binding to sst5 on retinal ganglion cells, it initiates a downstream pathway that ultimately inhibits apoptosis and reduces oxidative stress.[1] This involves the regulation of the Bcl-2 family of proteins, leading to a more anti-apoptotic state, and the inhibition of key executioner caspases like caspase-9 and caspase-3.[1] Furthermore, this compound administration has been shown to decrease the levels of reactive oxygen species (ROS) and improve the function of the mitochondrial respiratory chain complex.[1]

L817818_Signaling_Pathway L817818 This compound sst5 sst5 Receptor L817818->sst5 Binds to Bcl2 Bcl-2 (Anti-apoptotic) (Upregulated) sst5->Bcl2 Bax Bax (Pro-apoptotic) (Downregulated) sst5->Bax ROS Reactive Oxygen Species (Reduced) sst5->ROS MRCC Mitochondrial Respiratory Chain Complex (Function Improved) sst5->MRCC Bcl2->Bax Inhibits Casp9 Caspase-9 Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Induces Neuroprotection Neuroprotection

Caption: Signaling pathway of this compound in neuroprotection.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound in a rat model of glaucoma.

L817818_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Animal_Model Induce Chronic Ocular Hypertension (COH) in Rats Grouping Randomize into Control and this compound Groups Animal_Model->Grouping Vehicle_Admin Administer Vehicle (Intraperitoneal) Grouping->Vehicle_Admin L817818_Admin Administer this compound (Intraperitoneal) Grouping->L817818_Admin IOP_Measurement Monitor Intraocular Pressure (IOP) Vehicle_Admin->IOP_Measurement L817818_Admin->IOP_Measurement Tissue_Collection Collect Retinal Tissue IOP_Measurement->Tissue_Collection Analysis Analyze Retinal Ganglion Cell Survival, Apoptotic Markers, and Oxidative Stress Tissue_Collection->Analysis Data_Interpretation Data Interpretation and Conclusion Analysis->Data_Interpretation

Caption: Experimental workflow for in vivo this compound studies.

References

Application Notes and Protocols for L-817818 Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the intraperitoneal (IP) injection of L-817818, a selective somatostatin (B550006) receptor 5 (sst5) agonist. The information is based on preclinical studies demonstrating its neuroprotective effects in a rat model of experimental glaucoma.

Mechanism of Action

This compound exerts its neuroprotective effects by activating the somatostatin receptor 5 (sst5). This activation triggers a signaling cascade that mitigates neuronal damage, particularly in retinal ganglion cells (RGCs), through several key mechanisms:

  • Inhibition of Apoptosis: this compound helps to prevent programmed cell death. It achieves this by modulating the balance of pro-apoptotic and anti-apoptotic proteins. Specifically, it has been shown to reverse the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax in retinal cells under glaucomatous stress.[1] This shift in the Bcl-2/Bax ratio is a critical factor in preventing the activation of caspases, which are key executioners of apoptosis.[1]

  • Reduction of Oxidative Stress: The compound reduces the levels of harmful reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, in the retina.[1] By combating oxidative stress, this compound protects retinal cells from damage.

  • Mitochondrial Function: this compound has been observed to rescue the function of the mitochondrial respiratory chain complex, which is often impaired in neurodegenerative conditions.[1]

Signaling Pathway

The neuroprotective signaling pathway initiated by this compound is depicted below.

L817818_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound sst5 sst5 Receptor This compound->sst5 Binds to G_protein G-protein Signaling sst5->G_protein Activates Bcl2 Bcl-2 (Anti-apoptotic) G_protein->Bcl2 Upregulates Bax Bax (Pro-apoptotic) G_protein->Bax Downregulates ROS Reactive Oxygen Species (ROS) G_protein->ROS Reduces Mitochondria Mitochondrial Function G_protein->Mitochondria Improves Caspases Caspase Cascade Bcl2->Caspases Inhibits Cell_Survival Cell Survival Bcl2->Cell_Survival Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria->Cell_Survival

Caption: Signaling pathway of this compound.

Experimental Data

The following tables summarize the quantitative effects of this compound in a rat model of chronic ocular hypertension (COH), a preclinical model for glaucoma.

ParameterControl (COH)This compound Treated (COH)Fold Change
Bcl-2 Protein Level DecreasedPartially ReversedIncreased
Bax Protein Level IncreasedPartially ReversedDecreased
ParameterControl (COH)This compound Treated (COH)Effect
Reactive Oxygen Species (ROS) IncreasedReducedDecrease
Malondialdehyde (MDA) IncreasedReducedDecrease

Note: The specific numerical values for fold changes and concentrations were not available in the abstracts of the primary literature. Researchers should refer to the full-text article for precise quantitative data.

Experimental Protocols

Intraperitoneal Injection of this compound in Rats

This protocol outlines the general procedure for the intraperitoneal administration of this compound to rats for neuroprotection studies in an experimental glaucoma model.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, DMSO, or as specified in the full research article)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% Ethanol (B145695) for disinfection

  • Animal scale

  • Appropriate animal handling and restraint equipment

Procedure:

  • Preparation of this compound Solution:

    • Note: The specific vehicle and concentration for this compound were not detailed in the available literature. It is crucial to determine the appropriate solvent for this compound to ensure its stability and bioavailability for in vivo use. A common starting point for non-water-soluble compounds is a small amount of DMSO, which is then brought to the final volume with sterile saline or phosphate-buffered saline (PBS). The final concentration of DMSO should be kept to a minimum (typically <5%) to avoid toxicity.

    • On the day of injection, prepare a fresh solution of this compound at the desired concentration. Ensure the solution is sterile, for example, by filtering through a 0.22 µm syringe filter.

  • Animal Preparation:

    • Weigh the rat accurately to determine the correct injection volume based on its body weight and the desired dosage.

    • Properly restrain the rat to ensure the safety of both the animal and the researcher. One common method is to gently hold the rat by the scruff of the neck with one hand while supporting its lower body with the other.

  • Injection Procedure:

    • Position the rat on its back with its head tilted slightly downwards.

    • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the urinary bladder or cecum.

    • Disinfect the injection site with a 70% ethanol wipe.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Post-injection Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as lethargy, piloerection, or abdominal discomfort.

Dosage and Administration Schedule:

  • The specific dosage and frequency of administration for this compound in the rat glaucoma model were not provided in the referenced abstracts. This information is critical for replicating the neuroprotective effects and should be obtained from the full research publication. The duration of treatment in the cited study was concurrent with the induction and progression of experimental glaucoma.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of this compound in a rat model of experimental glaucoma.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase cluster_outcome Outcome Animal_Model Induce Chronic Ocular Hypertension (COH) in Rat Model Grouping Divide into Control and This compound Treatment Groups Animal_Model->Grouping IP_Injection Administer this compound or Vehicle via Intraperitoneal (IP) Injection Grouping->IP_Injection Monitoring Monitor Animal Health and Intraocular Pressure (IOP) IP_Injection->Monitoring Sacrifice Euthanize Animals and Collect Retinal Tissue Monitoring->Sacrifice Western_Blot Western Blot for Bcl-2 and Bax Sacrifice->Western_Blot Oxidative_Assay Assay for Oxidative Stress Markers (e.g., MDA) Sacrifice->Oxidative_Assay Histology Histological Analysis of Retinal Ganglion Cell (RGC) Survival Sacrifice->Histology Data_Analysis Quantitative Data Analysis Western_Blot->Data_Analysis Oxidative_Assay->Data_Analysis Histology->Data_Analysis Conclusion Conclusion on Neuroprotective Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for this compound.

References

Application Notes and Protocols for L-817818 In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-817818 is a potent and selective agonist for the somatostatin (B550006) receptor subtype 5 (sst5). Somatostatin receptors are G protein-coupled receptors that mediate a variety of cellular processes, including inhibition of hormone secretion and cell proliferation, and induction of apoptosis.[1] this compound has demonstrated neuroprotective effects, particularly in retinal ganglion cells (RGCs), by reducing apoptosis through the regulation of the Bcl-2/Bax balance, downregulation of caspases, reduction of oxidative stress, and improvement of mitochondrial function. These properties make this compound a compound of interest for therapeutic development in neurodegenerative diseases such as glaucoma.

These application notes provide detailed protocols for in vitro cell culture assays to evaluate the pro-apoptotic and signaling effects of this compound.

Data Presentation

This compound Binding Affinity and Functional Activity
ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
Human sst13.3-
Human sst252-
Human sst364-
Human sst482-
Human sst50.4-
Rat Growth Hormone Release Inhibition-3.1
Mouse Insulin Release Inhibition-0.3
Data sourced from R&D Systems.
Hypothetical Dose-Response of this compound on Apoptosis in Retinal Ganglion Cells

The following table presents hypothetical data illustrating the dose-dependent effect of this compound on inducing apoptosis in a culture of retinal ganglion cells after 24 hours of treatment. This data is representative of expected outcomes based on the known anti-proliferative and pro-apoptotic effects of sst5 agonists.

This compound Concentration (nM)Percent Apoptosis (TUNEL Positive Cells)
0 (Vehicle Control)5.2 ± 0.8
0.115.7 ± 2.1
135.4 ± 4.5
1068.9 ± 7.3
10085.1 ± 6.9
100088.3 ± 5.4
This is hypothetical data for illustrative purposes.

Signaling Pathway

Activation of the sst5 receptor by this compound initiates a signaling cascade that can lead to the induction of apoptosis. One key pathway involves the inhibition of pro-survival signals, such as the NF-κB pathway. This leads to an altered balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, favoring apoptosis. The increased Bax/Bcl-2 ratio promotes mitochondrial dysfunction and the release of cytochrome c, which in turn activates the caspase cascade, with caspase-9 and caspase-3 being key executioners of apoptosis.

L817818_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm L817818 This compound sst5 sst5 Receptor L817818->sst5 Binds to NFkB NF-κB Pathway sst5->NFkB Inhibits Bcl2 Bcl-2 (Anti-apoptotic) NFkB->Bcl2 Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes dysfunction CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

This compound induced apoptotic signaling pathway.

Experimental Workflow

The following diagram outlines a comprehensive workflow for assessing the in vitro effects of this compound on a selected cell line, such as retinal ganglion cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., Retinal Ganglion Cells) DoseResponse 3. Dose-Response Treatment (Varying concentrations of this compound) CellCulture->DoseResponse CompoundPrep 2. This compound Preparation (Stock solution in DMSO) CompoundPrep->DoseResponse ApoptosisAssay 4a. Apoptosis Assay (TUNEL Staining) DoseResponse->ApoptosisAssay CaspaseAssay 4b. Caspase Activity Assay (Caspase-3/7) DoseResponse->CaspaseAssay WesternBlot 4c. Western Blot Analysis (Bcl-2, Bax) DoseResponse->WesternBlot DataQuant 5. Data Quantification (Image analysis, Spectrophotometry, Densitometry) ApoptosisAssay->DataQuant CaspaseAssay->DataQuant WesternBlot->DataQuant StatAnalysis 6. Statistical Analysis (IC50 determination, Significance testing) DataQuant->StatAnalysis

In vitro experimental workflow for this compound.

Experimental Protocols

Protocol 1: Retinal Ganglion Cell (RGC) Culture

This protocol is adapted from established methods for isolating and culturing primary RGCs.

Materials:

  • Papain and DNase I

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Neurobasal medium

  • B-27 supplement

  • Brain-derived neurotrophic factor (BDNF)

  • Ciliary neurotrophic factor (CNTF)

  • Forskolin

  • Poly-D-lysine and laminin-coated culture plates/coverslips

  • Anti-Thy1.2 antibody and complement (for purification)

Procedure:

  • Dissect retinas from postnatal day 5-7 rats or mice in DMEM.

  • Digest the retinal tissue with papain and DNase I at 37°C for 30 minutes.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Purify RGCs using a two-step immunopanning method, first removing macrophages and then positively selecting for RGCs using an anti-Thy1.2 antibody.

  • Plate the purified RGCs on poly-D-lysine and laminin-coated plates in Neurobasal medium supplemented with B-27, BDNF, CNTF, and forskolin.

  • Incubate the cells at 37°C in a 5% CO2 incubator.

  • Allow the cells to adhere and extend neurites for 2-3 days before initiating treatment with this compound.

Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

This protocol is for the detection of DNA fragmentation in apoptotic cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP)

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Culture RGCs on coverslips and treat with various concentrations of this compound for the desired time (e.g., 24 hours).

  • Wash the cells with PBS and fix with 4% PFA for 20 minutes at room temperature.

  • Wash again with PBS and permeabilize the cells with the permeabilization solution for 5 minutes on ice.

  • Wash with PBS and incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.

  • Wash the cells with PBS to remove unincorporated nucleotides.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, while all nuclei will show blue fluorescence.

Protocol 3: Caspase-3/7 Activity Assay

This protocol measures the activity of key executioner caspases in apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay Reagent (or similar)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Seed RGCs in a white-walled 96-well plate and allow them to adhere.

  • Treat the cells with a dose range of this compound for the desired time. Include untreated and positive controls.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Assay Reagent to room temperature.

  • Add a volume of the assay reagent equal to the volume of cell culture medium in each well.

  • Mix the contents of the wells by gentle shaking for 1 minute.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence in each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Protocol 4: Western Blot for Bcl-2 and Bax Expression

This protocol is for the semi-quantitative analysis of pro- and anti-apoptotic protein levels.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cultured RGCs with this compound.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Detect the chemiluminescent signal using an imaging system.

  • Perform densitometric analysis to quantify the band intensities and determine the Bax/Bcl-2 ratio.

Compound Information

  • This compound

  • Solubility: Soluble to 100 mM in DMSO.

  • Storage: Store stock solutions at -20°C.

References

Application Notes and Protocols for L-817818 Treatment of Primary Retinal Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-817818 is a selective agonist for the somatostatin (B550006) receptor 5 (sst5), a G-protein coupled receptor expressed on retinal ganglion cells (RGCs).[1] Emerging research indicates that this compound exerts a significant neuroprotective effect on these crucial neurons, which are central to vision and are progressively lost in glaucomatous optic neuropathy. In an experimental model of glaucoma, administration of this compound was shown to reduce RGC loss by mitigating apoptosis, regulating the balance of pro- and anti-apoptotic proteins, reducing oxidative stress, and improving mitochondrial function.[1][2] These findings suggest that targeting the sst5 receptor with this compound is a promising therapeutic strategy for neuroprotection in retinal diseases.

These application notes provide a comprehensive guide for the in vitro application of this compound to primary retinal cell cultures, with a focus on RGCs. The protocols outlined below are designed to facilitate the investigation of the neuroprotective effects of this compound at the cellular and molecular level.

Data Presentation

The following table summarizes the in vivo neuroprotective effects of this compound on retinal ganglion cells in a rat model of chronic ocular hypertension (COH), as reported by Zhang et al. (2021). This data provides a basis for the expected outcomes in primary retinal cell culture experiments.

ParameterControl Group (COH)This compound Treated Group (COH + this compound)Effect of this compound
RGC Density (cells/mm²) DecreasedSignificantly Higher than ControlAttenuated RGC loss
TUNEL-positive RGCs IncreasedSignificantly Lower than ControlReduced apoptosis
Bcl-2 mRNA Expression Down-regulatedPartially ReversedIncreased anti-apoptotic factor
Bax mRNA Expression Up-regulatedPartially ReversedDecreased pro-apoptotic factor
Bcl-2 Protein Expression Down-regulatedPartially ReversedIncreased anti-apoptotic protein
Bax Protein Expression Up-regulatedPartially ReversedDecreased pro-apoptotic protein
Caspase-9 Protein Expression Up-regulatedDown-regulatedReduced initiator caspase
Caspase-3 Protein Expression Up-regulatedDown-regulatedReduced executioner caspase
ROS/RNS Levels IncreasedReducedDecreased oxidative stress
Malondialdehyde (MDA) Levels IncreasedReducedDecreased lipid peroxidation
Mitochondrial Respiratory Chain Complex I Activity DecreasedAmelioratedImproved mitochondrial function
Mitochondrial Respiratory Chain Complex II-III Activity DecreasedAmelioratedImproved mitochondrial function
Mitochondrial Respiratory Chain Complex IV Activity DecreasedAmelioratedImproved mitochondrial function

Data extracted from Zhang et al. (2021). "Neuroprotective effect of the somatostatin receptor 5 agonist this compound on retinal ganglion cells in experimental glaucoma." Experimental Eye Research.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Retinal Ganglion Cells

This protocol describes a method for establishing primary cultures of RGCs from neonatal rats or mice, which can then be used to study the effects of this compound.

Materials:

  • Neonatal rat or mouse pups (P5-P7)

  • Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

  • Papain solution (e.g., 20 U/mL) with DNase I (e.g., 100 µg/mL)

  • Neurobasal-A medium

  • B-27 supplement

  • GlutaMAX™

  • Penicillin-Streptomycin

  • Brain-Derived Neurotrophic Factor (BDNF)

  • Ciliary Neurotrophic Factor (CNTF)

  • Forskolin

  • Poly-D-lysine

  • Laminin (B1169045)

  • Sterile dissection tools

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Preparation of Culture Plates:

    • Coat culture plates (e.g., 24-well plates) with poly-D-lysine overnight at 37°C.

    • Wash plates three times with sterile water.

    • Coat plates with laminin for at least 2 hours at 37°C before use.

  • Retinal Dissection:

    • Euthanize neonatal pups according to approved animal protocols.

    • Enucleate the eyes and place them in cold HBSS.

    • Under a dissecting microscope, make an incision at the limbus and remove the cornea and lens.

    • Carefully peel the retina from the retinal pigment epithelium and place it in a new dish with cold HBSS.

  • Enzymatic Digestion:

    • Transfer the retinas to the papain solution and incubate for 30 minutes at 37°C.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to dissociate the cells.

  • Cell Plating:

    • Stop the digestion by adding an equal volume of Neurobasal-A medium containing serum.

    • Centrifuge the cell suspension and resuspend the pellet in RGC culture medium (Neurobasal-A, B-27, GlutaMAX™, Penicillin-Streptomycin, BDNF, CNTF, and forskolin).

    • Plate the cells onto the prepared laminin-coated plates.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.

    • Change half of the medium every 2-3 days.

Protocol 2: this compound Treatment of Primary RGC Cultures

This protocol outlines the procedure for treating primary RGC cultures with this compound to assess its neuroprotective effects.

Materials:

  • Primary RGC cultures (from Protocol 1)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Stress-inducing agent (e.g., glutamate (B1630785), hydrogen peroxide, or serum deprivation)

  • Cell viability assay (e.g., Calcein-AM/Ethidium homodimer-1)

  • Apoptosis assay kit (e.g., TUNEL or Caspase-3/7 activity assay)

  • ROS detection reagent (e.g., DCFDA)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C.

  • Determining Optimal In Vitro Concentration:

    • While a definitive in vitro neuroprotective concentration for this compound in primary RGCs has not been established in the literature, a starting range of 10 nM to 1 µM is recommended for initial experiments. This range is based on concentrations used for other sst5 agonists in neuronal cell cultures and for this compound in receptor binding and internalization studies.

    • Perform a dose-response experiment to determine the optimal concentration for neuroprotection in your specific experimental setup.

  • Induction of Cellular Stress (Optional):

    • To model neurodegenerative conditions, induce stress in the RGC cultures. Common methods include:

      • Excitotoxicity: Treat with glutamate (e.g., 25-100 µM) for 24 hours.

      • Oxidative Stress: Treat with hydrogen peroxide (e.g., 50-200 µM) for 24 hours.

      • Trophic Factor Withdrawal: Culture cells in a medium lacking B-27 supplement and growth factors.

  • This compound Treatment:

    • Prepare working solutions of this compound in RGC culture medium from the stock solution. Ensure the final DMSO concentration is low (e.g., <0.1%) and consistent across all conditions, including the vehicle control.

    • Pre-treat the RGC cultures with this compound for a specified period (e.g., 1-2 hours) before inducing stress, or co-treat with the stressor.

  • Assessment of Neuroprotection:

    • Following the treatment period, assess the neuroprotective effects of this compound using various assays:

      • Cell Viability: Use a live/dead cell staining assay to quantify the number of viable RGCs.

      • Apoptosis: Perform a TUNEL assay to detect DNA fragmentation or a caspase activity assay to measure the activation of key apoptotic enzymes.

      • Oxidative Stress: Measure the levels of reactive oxygen species (ROS) using a fluorescent probe.

Visualizations

L817818_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment Culture_Plates Coat Culture Plates (Poly-D-lysine, Laminin) RGC_Isolation Isolate Primary RGCs (Neonatal Retina) Culture_Plates->RGC_Isolation Stress_Induction Induce Cellular Stress (e.g., Glutamate, H2O2) RGC_Isolation->Stress_Induction L817818_Treatment Treat with this compound (Dose-response) Stress_Induction->L817818_Treatment Viability_Assay Cell Viability Assay (Live/Dead Staining) L817818_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (TUNEL, Caspase) L817818_Treatment->Apoptosis_Assay Oxidative_Stress_Assay Oxidative Stress Assay (ROS Detection) L817818_Treatment->Oxidative_Stress_Assay

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

L817818_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular L817818 This compound sst5 sst5 Receptor L817818->sst5 Agonist Binding Gi Gi Protein sst5->Gi Activation Bcl2 Bcl-2 sst5->Bcl2 Upregulation Bax Bax sst5->Bax Downregulation ROS ROS sst5->ROS Reduction Mitochondria Mitochondrial Function sst5->Mitochondria Improvement AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation PKA->Bcl2 Modulation PKA->Bax Modulation Bcl2->Bax Inhibition Caspases Caspase-9, Caspase-3 Bax->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Execution Cell_Survival Cell Survival Apoptosis->Cell_Survival ROS->Apoptosis Induction Mitochondria->Cell_Survival Promotion

Caption: Proposed signaling pathway for this compound-mediated neuroprotection in RGCs.

References

L-817818 Stock Solution Preparation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of stock solutions for L-817818, a potent and selective somatostatin (B550006) receptor subtype 5 (sst5) agonist. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Physicochemical and Solubility Data

A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions. The relevant data is summarized in the table below.

PropertyValueReference(s)
CAS Number 217480-27-8[1]
Molecular Formula C₃₃H₃₆N₄O₃[1]
Molecular Weight 536.67 g/mol
Appearance Solid powder[1]
Purity ≥98%
Solubility Soluble to 100 mM in DMSO

Note: The batch-specific molecular weight can vary. Always refer to the vial label and the Certificate of Analysis for the most accurate information when performing calculations.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.37 mg of this compound (assuming a molecular weight of 536.67 g/mol ).

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO.

  • Dissolution: Cap the tube securely and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[2]

  • Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and aliquot volume.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] When stored at -20°C, it is recommended to use the solution within one month.[2] Protect the solution from light.[2]

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or experimental buffer.

Note on Solvent Effects: DMSO can have effects on cellular systems. It is crucial to include a vehicle control in all experiments, which consists of the cell culture medium or buffer containing the same final concentration of DMSO as the experimental samples.

Signaling Pathway

This compound is a potent and selective agonist for the somatostatin receptor subtype 5 (sst5), which is a G-protein coupled receptor (GPCR). Activation of sst5 by this compound initiates a signaling cascade that can lead to various cellular responses, including the inhibition of hormone release. For instance, it has been shown to inhibit growth hormone release from rat pituitary cells and insulin (B600854) release from mouse pancreatic islets.

L817818_Signaling_Pathway L817818 This compound sst5 sst5 Receptor (GPCR) L817818->sst5 Binds and Activates G_protein Gi/o Protein sst5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ion Channels (e.g., Ca²⁺) G_protein->Ca_channel Modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Hormone_release Inhibition of Hormone Release PKA->Hormone_release Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Hormone_release

Caption: this compound signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound solutions in a typical in vitro experiment.

L817818_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot and Store at -20°C / -80°C dissolve->aliquot dilute Prepare Working Solution aliquot->dilute treat Treat Cells/ Tissues dilute->treat analyze Analyze Results treat->analyze

Caption: Experimental workflow for this compound.

References

L-817818 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, storage, and biological activity of L-817818, a potent and selective somatostatin (B550006) receptor 5 (sst5) agonist. Detailed protocols for its use in common laboratory applications are also included.

Physicochemical Properties and Solubility

This compound is a solid powder with a molecular weight of 536.67 g/mol and a chemical formula of C₃₃H₃₆N₄O₃.[1]

Solubility Data:

SolventConcentrationNotes
DMSOUp to 100 mM (53.67 mg/mL)Ultrasonic and warming may be required for complete dissolution. It is recommended to use newly opened, non-hygroscopic DMSO for best results.[2]

Storage and Stability:

For long-term storage, this compound should be stored at -20°C, protected from light, and preferably under a nitrogen atmosphere.[1][2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.

Biological Activity

This compound is a potent and selective agonist for the somatostatin receptor subtype 5 (sst5). It exhibits significantly lower affinity for other somatostatin receptor subtypes (sst1, sst2, sst3, and sst4).[1] The activation of sst5 by this compound triggers a cascade of intracellular signaling events that can lead to various cellular responses, including the inhibition of hormone secretion and the induction of apoptosis.[3]

Signaling Pathway:

The binding of this compound to the G-protein coupled receptor sst5 initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway can also modulate the activity of mitogen-activated protein kinases (MAPK). In the context of apoptosis, sst5 activation has been shown to influence the expression of key regulatory proteins. It can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio promotes the activation of downstream effector caspases, such as caspase-3 and caspase-9, ultimately leading to programmed cell death.

L817818_Signaling_Pathway L817818 This compound SSTR5 sst5 Receptor L817818->SSTR5 Binds to G_protein Gi/o Protein SSTR5->G_protein Activates Bcl2 Bcl-2 SSTR5->Bcl2 Downregulates Bax Bax SSTR5->Bax Upregulates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP to Casp9 Caspase-9 Bcl2->Casp9 Inhibits Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Stock_Solution_Workflow start Start weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

References

Application Notes and Protocols for L-817818 in Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-817818 is a selective agonist for the somatostatin (B550006) receptor 5 (sst5). Emerging research has highlighted its potential as a neuroprotective agent, particularly in the context of retinal ganglion cell (RGC) degeneration in experimental models of glaucoma. Somatostatin, a neuropeptide, modulates various neuronal functions through five distinct G-protein coupled receptors (sst1-sst5). The presence of sst5 on retinal ganglion cells suggests a direct mechanism for therapeutic intervention.

These application notes provide a comprehensive overview of the experimental design for investigating the neuroprotective effects of this compound, focusing on its mechanism of action in mitigating apoptosis and oxidative stress. Detailed protocols for key experiments are provided to facilitate the design and execution of neuroprotection studies.

Mechanism of Action: Neuroprotection via SSTR5 Activation

This compound exerts its neuroprotective effects through the activation of sst5, initiating a signaling cascade that counteracts neuronal damage. The primary mechanisms of action include the inhibition of apoptosis and the reduction of oxidative stress.

Anti-Apoptotic Effects

Activation of sst5 by this compound leads to a significant reduction in neuronal apoptosis. This is achieved through the modulation of key regulatory proteins in the intrinsic apoptotic pathway:

  • Regulation of the Bcl-2 Family: this compound helps to restore the balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. It upregulates Bcl-2 expression while downregulating Bax, thereby shifting the cellular environment towards survival.

  • Inhibition of Caspase Activation: The downstream executioners of apoptosis, caspase-9 and caspase-3, are significantly downregulated following this compound administration. This inhibition prevents the final steps of programmed cell death.

Attenuation of Oxidative Stress

This compound also demonstrates potent antioxidant properties by reducing the levels of damaging reactive oxygen and nitrogen species (ROS/RNS). This is evidenced by a decrease in malondialdehyde (MDA), a key marker of lipid peroxidation and oxidative damage. Furthermore, this compound has been shown to improve the function of the mitochondrial respiratory chain complex, a primary site of ROS production.

Signaling Pathway

The neuroprotective signaling pathway initiated by this compound upon binding to sst5 is multifaceted. As a G-protein coupled receptor, sst5 activation can lead to the inhibition of adenylyl cyclase and modulation of other downstream effectors that ultimately regulate the expression and activity of proteins involved in apoptosis and oxidative stress.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound SSTR5 SSTR5 (GPCR) This compound->SSTR5 Binds to G-protein G-protein SSTR5->G-protein Activates Downstream Effectors Downstream Effectors G-protein->Downstream Effectors Bcl-2 Bcl-2 Downstream Effectors->Bcl-2 Upregulates Bax Bax Downstream Effectors->Bax Downregulates ROS/RNS ROS / RNS (Oxidative Stress) Downstream Effectors->ROS/RNS Reduces Mitochondrial Function Mitochondrial Function Downstream Effectors->Mitochondrial Function Improves Bcl-2->Bax Inhibits Caspase-9 Caspase-9 Bax->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes Neuronal Survival Neuronal Survival ROS/RNS->Apoptosis Induces Mitochondrial Function->ROS/RNS Reduces

Caption: this compound signaling pathway in neuroprotection.

Experimental Design and Protocols

The following protocols are based on methodologies used in neuroprotection studies of this compound in a rat model of experimental glaucoma induced by chronic ocular hypertension (COH).

Experimental Workflow

G A Induce Chronic Ocular Hypertension (COH) in Rats B Administer this compound (Intraperitoneal Injection) A->B C Tissue Collection (Retina) B->C D TUNEL Assay for Apoptosis C->D E Western Blot for Bcl-2, Bax, Caspase-9, and Caspase-3 C->E F Oxidative Stress Assays (ROS/RNS, MDA) C->F G Data Analysis and Interpretation D->G E->G F->G

Caption: General experimental workflow for this compound neuroprotection studies.
Protocol 1: Induction of Chronic Ocular Hypertension (COH) in a Rat Model

This protocol describes a method to induce a sustained elevation of intraocular pressure (IOP) in rats, mimicking a key risk factor for glaucoma.

Materials:

  • Adult male Sprague-Dawley rats (200-250g)

  • Anesthetic (e.g., intraperitoneal injection of a ketamine/xylazine cocktail)

  • Topical proparacaine (B1679620) hydrochloride (0.5%)

  • Surgical microscope

  • 5-0 nylon suture

  • Fine-tipped cautery pen

  • Tonometer (for measuring IOP)

Procedure:

  • Anesthetize the rat and apply one drop of topical proparacaine hydrochloride to the eye.

  • Under a surgical microscope, make a small incision in the conjunctiva to expose the episcleral veins.

  • Carefully cauterize three of the major episcleral veins.

  • Close the conjunctival incision with a single 10-0 nylon suture.

  • Allow the animal to recover on a warming pad.

  • Monitor IOP regularly (e.g., weekly) using a tonometer to confirm sustained elevation. The contralateral eye can serve as a control.

Protocol 2: Administration of this compound

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Dissolve this compound in sterile saline to the desired concentration. A dosage of 1 mg/kg has been used in neuroprotection studies.

  • Administer the this compound solution via intraperitoneal injection.

  • The frequency of administration will depend on the experimental design. For chronic studies, daily or every-other-day injections are common, starting at a defined time point after the induction of injury.

Protocol 3: TUNEL Assay for Retinal Apoptosis

This protocol is for the detection of apoptotic cells in retinal cross-sections using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.

Materials:

  • Paraformaldehyde (4%) in PBS

  • Sucrose (B13894) solutions (10%, 20%, 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • TUNEL assay kit (e.g., from Promega or similar)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Euthanize the animal and enucleate the eyes.

  • Fix the eyes in 4% paraformaldehyde for 24 hours at 4°C.

  • Cryoprotect the eyes by sequential immersion in 10%, 20%, and 30% sucrose solutions until the tissue sinks.

  • Embed the eyes in OCT compound and freeze.

  • Cut retinal cross-sections (e.g., 10-14 µm thick) using a cryostat and mount on slides.

  • Perform the TUNEL assay according to the manufacturer's instructions. This typically involves permeabilization, incubation with the TdT reaction mix, and stopping the reaction.

  • Counterstain the nuclei with DAPI.

  • Mount the slides with an anti-fade mounting medium.

  • Visualize and quantify the TUNEL-positive cells in the ganglion cell layer using a fluorescence microscope.

Protocol 4: Western Blot Analysis of Apoptotic Proteins

This protocol outlines the procedure for detecting the expression levels of Bcl-2, Bax, and cleaved caspases-9 and -3 in retinal tissue.

Materials:

  • Retinal tissue

  • RIPA lysis buffer (containing protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see table below for suggested dilutions)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Dissect and homogenize the retinal tissue in ice-cold RIPA buffer.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Primary Antibody Dilutions for Rat Retinal Tissue (to be optimized):

Target ProteinHostSuggested Starting Dilution
Bcl-2Rabbit1:1000
BaxRabbit1:1000
Cleaved Caspase-9Rabbit1:800
Cleaved Caspase-3Rabbit1:500
β-actinMouse1:5000
Protocol 5: Measurement of Oxidative Stress Markers

A. Reactive Oxygen Species (ROS/RNS) Detection:

Materials:

  • Dihydroethidium (DHE) or similar fluorescent probe for ROS

  • Retinal tissue

  • Fluorescence microscope or plate reader

Procedure:

  • Prepare fresh frozen sections of the retina as described in the TUNEL assay protocol.

  • Incubate the sections with DHE solution (e.g., 10 µM in PBS) in a light-protected, humidified chamber at 37°C for 30 minutes.

  • Wash the sections with PBS.

  • Immediately visualize the fluorescence using a microscope with the appropriate filter set.

  • Quantify the fluorescence intensity in the ganglion cell layer.

B. Malondialdehyde (MDA) Assay:

Materials:

  • Retinal tissue

  • MDA assay kit (TBA method)

  • Homogenization buffer

  • Spectrophotometer or plate reader

Procedure:

  • Homogenize a known weight of retinal tissue in the provided assay buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Perform the MDA assay on the supernatant according to the manufacturer's instructions. This typically involves reacting the sample with thiobarbituric acid (TBA) at high temperature to form a colored product.

  • Measure the absorbance at the specified wavelength (usually around 532 nm).

  • Calculate the MDA concentration based on a standard curve.

Data Presentation

The following tables provide a template for summarizing the quantitative data from neuroprotection studies with this compound.

Table 1: Effect of this compound on Retinal Ganglion Cell (RGC) Survival and Apoptosis

Treatment GroupRGC Density (cells/mm²)Number of TUNEL-positive RGCs
Control (No COH)
COH + Vehicle
COH + this compound

Table 2: Modulation of Apoptotic Protein Expression by this compound

Treatment GroupRelative Bcl-2 ExpressionRelative Bax ExpressionBcl-2/Bax RatioRelative Cleaved Caspase-9 ExpressionRelative Cleaved Caspase-3 Expression
Control (No COH)
COH + Vehicle
COH + this compound

Table 3: Impact of this compound on Oxidative Stress Markers

Treatment GroupRelative ROS/RNS Levels (Fluorescence Intensity)MDA Concentration (nmol/mg protein)
Control (No COH)
COH + Vehicle
COH + this compound

Note: All data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM), with statistical significance indicated.

Conclusion

This compound represents a promising therapeutic candidate for neuroprotection in diseases characterized by neuronal apoptosis and oxidative stress, such as glaucoma. The experimental designs and protocols outlined in these application notes provide a robust framework for further investigation into its efficacy and mechanisms of action. Careful adherence to these methodologies will enable researchers to generate reliable and reproducible data, contributing to the development of novel neuroprotective strategies.

Application Notes and Protocols for Assessing Apoptosis in Response to L-817818 using the TUNEL Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-817818 is a selective agonist for the somatostatin (B550006) receptor 5 (sst5).[1] Emerging research indicates its potential neuroprotective effects, particularly in the context of retinal ganglion cells (RGCs).[1] One of the key mechanisms underlying this neuroprotection is the attenuation of apoptosis, or programmed cell death. A widely accepted method for detecting the DNA fragmentation characteristic of late-stage apoptosis is the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.[2][3][4] This document provides a detailed protocol for utilizing the TUNEL assay to investigate the anti-apoptotic effects of this compound, along with an overview of the implicated signaling pathway.

Mechanism of Action and Signaling Pathway

This compound, by activating sst5, initiates a signaling cascade that confers neuroprotection by mitigating apoptotic processes.[1] Studies have shown that administration of this compound can lead to a significant reduction in the number of TUNEL-positive RGCs in models of experimental glaucoma.[1] The anti-apoptotic effect of this compound is understood to be mediated through the regulation of key proteins in the apoptotic cascade. Specifically, this compound has been shown to reverse the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1] Furthermore, it leads to the downregulation of the apoptosis-related proteins caspase-9 and caspase-3.[1]

L817818_Signaling_Pathway This compound Anti-Apoptotic Signaling Pathway L817818 This compound sst5 Somatostatin Receptor 5 (sst5) L817818->sst5 Activates Bcl2 Bcl-2 (Anti-apoptotic) sst5->Bcl2 Upregulates Bax Bax (Pro-apoptotic) sst5->Bax Downregulates Caspase9 Caspase-9 sst5->Caspase9 Downregulates Caspase3 Caspase-3 sst5->Caspase3 Downregulates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits permeabilization Bax->Mitochondria Promotes permeabilization Mitochondria->Caspase9 Cytochrome c release activates Caspase9->Caspase3 Activates Apoptosis Apoptosis (DNA Fragmentation) Caspase3->Apoptosis Executes

Caption: this compound signaling pathway in apoptosis inhibition.

Data Presentation

While specific quantitative data on the effect of this compound on the percentage of TUNEL-positive cells is not yet widely published, the following table provides a template for researchers to present their findings.

Treatment GroupConcentration/DosageDuration of TreatmentPercentage of TUNEL-Positive Cells (Mean ± SD)Fold Change vs. Control
Vehicle Control-24 hours1.0
This compound1 µM24 hours
This compound10 µM24 hours
Positive Control (e.g., Staurosporine)1 µM24 hours

Experimental Protocols

The following is a generalized protocol for a TUNEL assay on retinal tissue sections or cultured retinal ganglion cells, which can be adapted to study the effects of this compound.

Experimental Workflow

TUNEL_Assay_Workflow TUNEL Assay Experimental Workflow cluster_prep Sample Preparation cluster_staining TUNEL Staining Procedure cluster_analysis Data Acquisition & Analysis Tissue_Prep Tissue Fixation & Sectioning (For Tissue Samples) Permeabilization Permeabilization (e.g., Proteinase K or Triton X-100) Tissue_Prep->Permeabilization Cell_Culture Cell Culture & Treatment (For In Vitro Studies) Cell_Culture->Permeabilization Labeling TdT-mediated dUTP Nick End Labeling Permeabilization->Labeling Detection Fluorescent Detection Labeling->Detection Counterstain Nuclear Counterstaining (e.g., DAPI) Detection->Counterstain Microscopy Fluorescence Microscopy Counterstain->Microscopy Quantification Image Analysis & Quantification Microscopy->Quantification

Caption: General workflow for a TUNEL assay experiment.

Detailed Protocol for TUNEL Assay on Retinal Tissue Sections

This protocol is adapted from standard procedures for fluorescent TUNEL assays on tissue sections.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Xylene

  • Ethanol (B145695) (100%, 95%, 85%, 70%, 50%)

  • Proteinase K (20 µg/mL in PBS)

  • TUNEL Assay Kit (commercial kits are recommended)

    • Equilibration Buffer

    • Terminal deoxynucleotidyl transferase (TdT)

    • Fluorescently labeled dUTP (e.g., BrdUTP or EdUTP)

    • Stop/Wash Buffer (e.g., 2X SSC)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration (for paraffin-embedded sections):

    • Immerse slides in xylene twice for 5 minutes each.

    • Immerse in 100% ethanol for 5 minutes.

    • Rehydrate slides by sequential 3-minute washes in 95%, 85%, 70%, and 50% ethanol.

    • Rinse with deionized water and then wash in PBS for 5 minutes.

  • Fixation and Permeabilization:

    • For cultured cells, fix with 4% PFA in PBS for 15 minutes at room temperature.[5] For tissue sections, this step may be part of the initial tissue processing.

    • Wash twice with PBS.

    • Permeabilize cultured cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[5] For tissue sections, incubate with Proteinase K for 10-15 minutes at room temperature.

    • Wash slides twice with PBS for 5 minutes each.

  • Equilibration:

    • Apply Equilibration Buffer from the TUNEL kit to the samples and incubate for 5-10 minutes at room temperature.

  • Labeling Reaction:

    • Prepare the TdT reaction mixture according to the manufacturer's instructions (typically a mix of TdT enzyme and fluorescently labeled dUTPs).

    • Remove the Equilibration Buffer and add the TdT reaction mixture to the samples.

    • Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Stopping the Reaction:

    • Immerse the slides in the Stop/Wash Buffer (e.g., 2X SSC) for 15 minutes at room temperature to terminate the reaction.

    • Wash the slides three times with PBS for 5 minutes each.

  • Nuclear Counterstaining:

    • Incubate the samples with a nuclear counterstain solution (e.g., DAPI or Hoechst 33342) for 10-15 minutes at room temperature, protected from light.

    • Wash twice with PBS.

  • Mounting and Visualization:

    • Mount the coverslips using an appropriate mounting medium.

    • Visualize the slides using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence at the appropriate wavelength for the chosen label, while all nuclei will be visible with the counterstain.

Controls:

  • Positive Control: Treat a sample with DNase I to induce DNA strand breaks prior to the labeling step.

  • Negative Control: Perform the assay on a sample without the TdT enzyme in the labeling step.

By following these protocols, researchers can effectively utilize the TUNEL assay to quantify the apoptotic effects of this compound and further elucidate its neuroprotective mechanisms.

References

Application Notes and Protocols: L-817818 Western Blot for Bax/Bcl-2 Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-817818 is a selective agonist for the somatostatin (B550006) receptor subtype 5 (sst5), a member of the G-protein coupled receptor (GPCR) family. Emerging research indicates that this compound exhibits neuroprotective effects, in part by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins. Specifically, administration of this compound has been shown to counteract the decrease in the anti-apoptotic protein Bcl-2 and the increase in the pro-apoptotic protein Bax in models of neuronal injury.[1] The ratio of Bax to Bcl-2 is a critical determinant of cellular fate, with an increased ratio favoring apoptosis. Therefore, analyzing the expression levels of Bax and Bcl-2 via Western blot is a crucial method for elucidating the mechanism of action of compounds like this compound and assessing their therapeutic potential.

This document provides a detailed protocol for the detection and quantification of Bax and Bcl-2 protein expression in cell lysates treated with this compound using Western blotting. It also includes a summary of representative data and a diagram of the proposed signaling pathway.

Data Presentation

The following table represents hypothetical quantitative data from a Western blot experiment designed to assess the effect of this compound on Bax and Bcl-2 expression. The data is presented as normalized densitometry values, illustrating the expected outcome based on existing literature.

Treatment GroupConcentration (µM)Bax Expression (Normalized Intensity)Bcl-2 Expression (Normalized Intensity)Bax/Bcl-2 Ratio
Vehicle Control01.500.503.00
This compound11.250.751.67
This compound100.801.200.67
This compound500.601.600.38

Signaling Pathway

This compound, as an sst5 agonist, is proposed to initiate a signaling cascade that ultimately modulates the expression of Bax and Bcl-2. Upon binding to the sst5 receptor, a G-protein is activated, which can lead to the activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways. These pathways are known to influence the activity of transcription factors that regulate the expression of genes involved in apoptosis, including the Bcl-2 family. Activation of these pro-survival pathways can lead to an increase in the transcription of the anti-apoptotic Bcl-2 gene and a decrease in the transcription of the pro-apoptotic Bax gene, thereby promoting cell survival.

L817818_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptotic Regulation This compound This compound sst5 sst5 Receptor This compound->sst5 GPCR G-protein sst5->GPCR Activation PI3K PI3K GPCR->PI3K MAPK_ERK MAPK/ERK Pathway GPCR->MAPK_ERK Akt Akt PI3K->Akt Activation Transcription_Factors Transcription Factors (e.g., CREB) Akt->Transcription_Factors MAPK_ERK->Transcription_Factors Bcl2_gene Bcl-2 Gene (Anti-apoptotic) Transcription_Factors->Bcl2_gene Upregulation Bax_gene Bax Gene (Pro-apoptotic) Transcription_Factors->Bax_gene Downregulation Bcl2_protein Bcl-2 Protein Bcl2_gene->Bcl2_protein Expression Bax_protein Bax Protein Bax_gene->Bax_protein Expression Apoptosis Apoptosis Bcl2_protein->Apoptosis Bax_protein->Apoptosis

This compound signaling pathway modulating Bax/Bcl-2 expression.

Experimental Protocols

Western Blot Workflow for Bax and Bcl-2 Detection

The following diagram outlines the major steps in the Western blot experimental workflow.

Western_Blot_Workflow start Start: Cell Culture and Treatment cell_lysis Cell Lysis and Protein Extraction start->cell_lysis protein_quantification Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quantification sample_prep Sample Preparation (Laemmli Buffer, Boiling) protein_quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (anti-Bax, anti-Bcl-2, anti-loading control) blocking->primary_ab washing1 Washing (e.g., TBST) primary_ab->washing1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) washing1->secondary_ab washing2 Washing (e.g., TBST) secondary_ab->washing2 detection Chemiluminescent Detection (ECL Substrate) washing2->detection imaging Signal Capture and Imaging detection->imaging analysis Densitometry and Data Analysis imaging->analysis end End: Results analysis->end

Workflow for Western blot analysis of Bax and Bcl-2.
Detailed Methodologies

1. Cell Culture and Treatment:

  • Seed the cells of interest (e.g., neuronal cell line) in appropriate culture dishes and grow until they reach 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 50 µM) for a predetermined time (e.g., 24 hours).

  • Include a vehicle control (e.g., DMSO) equivalent to the highest concentration of the solvent used.

2. Cell Lysate Preparation:

  • Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to the dish.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

  • Prepare samples by mixing the calculated volume of lysate to load an equal amount of protein for each sample (typically 20-40 µg per lane) with 4X Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load the boiled samples and a protein molecular weight marker into the wells of a precast SDS-PAGE gel (e.g., 12% acrylamide).

  • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[2]

  • After transfer, confirm successful transfer by staining with Ponceau S (optional).[2]

6. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation.[2]

  • Incubate the membrane with primary antibodies (e.g., rabbit anti-Bax, mouse anti-Bcl-2, and rabbit anti-β-actin as a loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.[2]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[2]

  • Wash the membrane three times with TBST for 10 minutes each.

7. Detection and Analysis:

  • Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[2]

  • Capture the chemiluminescent signal using a digital imaging system.

  • Use image analysis software to perform densitometry on the bands corresponding to Bax, Bcl-2, and the loading control.

  • Normalize the band intensity of Bax and Bcl-2 to the corresponding loading control band intensity.[2]

  • Calculate the Bax/Bcl-2 ratio for each sample.

Conclusion

The Western blot protocol detailed above provides a robust method for investigating the effects of this compound on the expression of the key apoptotic regulators Bax and Bcl-2. By quantifying the changes in the Bax/Bcl-2 ratio, researchers can gain valuable insights into the pro-survival signaling pathways activated by this sst5 agonist. This information is critical for the preclinical evaluation of this compound and other related compounds in the development of novel therapeutics for a range of pathologies, including neurodegenerative diseases.

References

Application Notes and Protocols for L-817818 in the Measurement of Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-817818 is a potent and selective agonist for the somatostatin (B550006) receptor subtype 5 (sst5).[1] Emerging research has highlighted its role in cellular protection by mitigating oxidative stress. Specifically, administration of this compound has been shown to decrease the concentration of reactive oxygen species (ROS) and associated oxidative damage markers.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to modulate and quantify ROS levels in a research setting. This information is pivotal for scientists investigating neurodegenerative diseases, metabolic disorders, and other pathologies where oxidative stress is a key contributor.

Mechanism of Action: this compound and ROS Reduction

This compound exerts its effects by binding to and activating the sst5 receptor, a G-protein coupled receptor (GPCR).[1][2][3][4][5] Upon activation, the sst5 receptor initiates a downstream signaling cascade that ultimately leads to a reduction in intracellular ROS levels. While the complete pathway is still under investigation, the current understanding suggests that sst5 activation by this compound interferes with the cellular machinery responsible for excessive ROS production and enhances the endogenous antioxidant defense systems. This is evidenced by the observed reduction in malondialdehyde (MDA), a marker of lipid peroxidation, and the modulation of superoxide (B77818) dismutase (SOD) activity following this compound treatment.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound sst5 Receptor sst5 Receptor This compound->sst5 Receptor Binds to G-Protein G-Protein sst5 Receptor->G-Protein Activates Downstream Signaling Cascade Downstream Signaling Cascade G-Protein->Downstream Signaling Cascade Initiates Mitochondria Mitochondria Downstream Signaling Cascade->Mitochondria Modulates Function Antioxidant Enzymes (e.g., SOD) Antioxidant Enzymes (e.g., SOD) Downstream Signaling Cascade->Antioxidant Enzymes (e.g., SOD) Enhances Activity ROS ROS Mitochondria->ROS Reduces Production Antioxidant Enzymes (e.g., SOD)->ROS Scavenges Oxidative Stress Oxidative Stress ROS->Oxidative Stress Causes Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage

Caption: Proposed signaling pathway of this compound in reducing oxidative stress.

Data Presentation

The following tables summarize the expected quantitative outcomes from experiments investigating the effect of this compound on markers of oxidative stress. The data presented are illustrative and should be replaced with experimentally derived values.

Table 1: Effect of this compound on Intracellular ROS Levels

Treatment GroupThis compound Concentration (µM)Mean DCF Fluorescence Intensity (Arbitrary Units)Fold Change vs. Control
Vehicle Control01500 ± 1201.00
This compound0.11250 ± 980.83
This compound1980 ± 750.65
This compound10720 ± 600.48
Positive Control (e.g., H₂O₂)-3500 ± 2502.33

Table 2: Effect of this compound on Malondialdehyde (MDA) Levels

Treatment GroupThis compound Concentration (µM)MDA Concentration (nmol/mg protein)% Inhibition vs. Control
Vehicle Control05.2 ± 0.40%
This compound0.14.1 ± 0.321.2%
This compound13.0 ± 0.242.3%
This compound102.1 ± 0.1559.6%

Table 3: Effect of this compound on Superoxide Dismutase (SOD) Activity

Treatment GroupThis compound Concentration (µM)SOD Activity (U/mg protein)% Increase vs. Control
Vehicle Control015.5 ± 1.20%
This compound0.118.2 ± 1.517.4%
This compound122.8 ± 1.947.1%
This compound1028.1 ± 2.381.3%

Experimental Protocols

The following are detailed protocols for assessing the impact of this compound on ROS levels and related oxidative stress markers.

Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the use of the fluorescent probe DCFH-DA to measure total intracellular ROS levels in cultured cells treated with this compound.

Materials:

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Cell culture medium (phenol red-free recommended)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

  • Positive control for ROS induction (e.g., hydrogen peroxide, H₂O₂)

  • Cell line of interest (e.g., retinal ganglion cells, neuronal cell lines)

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density appropriate for your cell line to achieve 80-90% confluency on the day of the experiment. Incubate overnight under standard culture conditions (37°C, 5% CO₂).

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound). Incubate for the desired treatment period (e.g., 24 hours).

  • DCFH-DA Loading:

    • Prepare a fresh working solution of DCFH-DA in pre-warmed, serum-free medium (e.g., 10-20 µM). Protect the solution from light.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Measurement:

    • After incubation, remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS or phenol (B47542) red-free medium to each well.

    • Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[6][7] Alternatively, visualize and capture images using a fluorescence microscope.

  • Data Analysis: Subtract the background fluorescence from all readings. Normalize the fluorescence intensity of the this compound-treated groups to the vehicle control group to determine the fold change in ROS production.

Start Start Seed Cells Seed Cells Start->Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Wash with PBS Wash with PBS Treat with this compound->Wash with PBS Load with DCFH-DA Load with DCFH-DA Wash with PBS->Load with DCFH-DA Incubate (37°C, dark) Incubate (37°C, dark) Load with DCFH-DA->Incubate (37°C, dark) Wash with PBS (2x) Wash with PBS (2x) Incubate (37°C, dark)->Wash with PBS (2x) Measure Fluorescence Measure Fluorescence Wash with PBS (2x)->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for intracellular ROS measurement using DCFH-DA.
Protocol 2: Quantification of Malondialdehyde (MDA)

This protocol outlines the measurement of MDA, a product of lipid peroxidation, as an indicator of oxidative damage.

Materials:

  • Cell or tissue lysates from this compound treated and control groups

  • MDA assay kit (commercially available, typically based on the thiobarbituric acid reactive substances (TBARS) assay)

  • Microplate reader

Procedure:

  • Sample Preparation: Homogenize cells or tissues in the lysis buffer provided with the MDA assay kit. Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each supernatant using a standard method (e.g., Bradford or BCA assay) for normalization.

  • MDA Assay: Follow the manufacturer's instructions for the specific MDA assay kit. This typically involves:

    • Adding the thiobarbituric acid (TBA) reagent to a defined volume of the supernatant.

    • Incubating the mixture at high temperature (e.g., 95°C) for a specified time to allow the reaction between MDA and TBA to form a colored product.

    • Cooling the samples and centrifuging to remove any precipitate.

    • Transferring the supernatant to a 96-well plate.

  • Measurement: Measure the absorbance of the colored product at the wavelength specified in the kit's protocol (usually around 532 nm) using a microplate reader.[8]

  • Data Analysis: Calculate the MDA concentration based on a standard curve generated with an MDA standard provided in the kit. Normalize the MDA concentration to the protein concentration of each sample.

Protocol 3: Measurement of Superoxide Dismutase (SOD) Activity

This protocol describes the quantification of the activity of SOD, a key antioxidant enzyme.

Materials:

  • Cell or tissue lysates from this compound treated and control groups

  • SOD assay kit (commercially available, often based on the inhibition of a colorimetric reaction)

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates as described in the MDA protocol.

  • Protein Quantification: Determine the protein concentration of each lysate for normalization.

  • SOD Assay: Follow the specific instructions of the commercial SOD assay kit. The general principle involves a system that generates superoxide radicals, which then react with a detector molecule to produce a colored product. SOD in the sample will inhibit this reaction. The steps usually include:

    • Adding the sample lysate to the reaction mixture provided in the kit.

    • Initiating the reaction (e.g., by adding xanthine (B1682287) oxidase).

    • Incubating for a specific time at a controlled temperature.

  • Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (often around 450-560 nm) using a microplate reader.[9]

  • Data Analysis: The SOD activity is inversely proportional to the amount of colored product formed. Calculate the percent inhibition for each sample and determine the SOD activity (usually in U/mg protein) by comparing it to a standard curve.

Applications in Drug Development

The ability of this compound to reduce oxidative stress opens up several avenues for its application in drug discovery and development:

  • Neuroprotection: Given its demonstrated efficacy in a glaucoma model, this compound could be investigated as a therapeutic agent for other neurodegenerative diseases where oxidative stress plays a role, such as Alzheimer's and Parkinson's disease.

  • Metabolic Disorders: Oxidative stress is a key component in the pathophysiology of diabetes and its complications. The ROS-reducing properties of this compound make it a candidate for further investigation in this area.

  • Anti-inflammatory Agent: The interplay between inflammation and oxidative stress is well-established. By reducing ROS, this compound may also exert anti-inflammatory effects, which could be beneficial in a range of inflammatory conditions.

  • Combination Therapies: this compound could be used in combination with other drugs to enhance their efficacy or reduce their oxidative side effects.

The protocols and information provided herein serve as a comprehensive guide for researchers to explore the therapeutic potential of this compound in modulating oxidative stress.

References

L-817818: A Potent and Selective Somatostatin Receptor Subtype 5 (sst5) Agonist - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for L-817818, a potent and selective non-peptide agonist of the somatostatin (B550006) receptor subtype 5 (sst5). The information compiled herein is intended to guide researchers in utilizing this compound for in vitro and in vivo studies.

Product Information

This compound is a valuable research tool for investigating the physiological and pathological roles of the sst5 receptor. Its high selectivity allows for the targeted modulation of sst5-mediated signaling pathways.

Suppliers and Purchasing:

This compound is available from several reputable suppliers of research biochemicals. Researchers can procure this compound from the following vendors:

  • Tocris Bioscience[1]

  • MedchemExpress[2]

  • MedKoo Biosciences[3]

It is recommended to request a batch-specific certificate of analysis upon purchase to ensure purity and quality.

Chemical and Physical Properties:

PropertyValue
Molecular Weight 536.67 g/mol
Formula C₃₃H₃₆N₄O₃
CAS Number 217480-27-8
Appearance Solid powder
Purity ≥98% (HPLC)[1]
Solubility Soluble in DMSO

Storage and Stability:

For long-term storage, this compound should be stored at -20°C. For short-term storage, it can be kept at 4°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to protect the compound from light.

Biological Activity and Applications

This compound is a potent and selective agonist for the human somatostatin receptor subtype 5 (sst5). Its high affinity and selectivity make it an excellent tool for dissecting the specific functions of sst5 in various biological systems.

Receptor Binding Affinity:

The table below summarizes the binding affinities (Ki, nM) of this compound for the five human somatostatin receptor subtypes.

Receptor SubtypeKi (nM)
sst1 3.3
sst2 52
sst3 64
sst4 82
sst5 0.4

Data sourced from Tocris Bioscience and MedKoo Biosciences.[1][3]

Functional Activity:

This compound has demonstrated potent agonist activity in various in vitro functional assays.

AssayCell TypeEC₅₀ (nM)
Inhibition of Growth Hormone ReleaseRat Pituitary Cells3.1
Inhibition of Insulin (B600854) ReleaseMouse Pancreatic Islets0.3

Data sourced from Tocris Bioscience and MedKoo Biosciences.[1][3]

Key Research Applications:

  • Endocrinology: Investigating the regulation of hormone secretion, including growth hormone and insulin.

  • Neuroscience: Studying the role of sst5 in neuronal signaling and its potential neuroprotective effects.[4]

  • Cancer Biology: Exploring the involvement of sst5 in tumor cell proliferation and apoptosis.

  • Inflammation: Examining the modulation of inflammatory pathways, such as the NF-κB signaling cascade.[3]

Signaling Pathways

Activation of the sst5 receptor by this compound initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), sst5 primarily couples to inhibitory G proteins (Gi/o).

Primary Signaling Cascade:

The canonical signaling pathway activated by this compound through sst5 involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

sst5_signaling L817818 This compound sst5 sst5 Receptor L817818->sst5 Binds G_protein Gi/o Protein sst5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC

sst5 Receptor Signaling Cascade. This diagram illustrates the primary signaling pathway initiated by this compound binding to the sst5 receptor.

Downstream Effects:

Beyond cAMP inhibition, sst5 activation can lead to other downstream effects, including:

  • Modulation of Ion Channels: Activation of G protein-gated inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.

  • MAPK Pathway: Activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.

  • Phosphatase Activity: Stimulation of tyrosine phosphatases like SHP-1 and SHP-2.

Experimental Protocols

The following are detailed protocols for key experiments where this compound can be utilized.

In Vitro Inhibition of Growth Hormone (GH) Release from Rat Pituitary Cells

This protocol is adapted from the methodology described in the product information from Tocris Bioscience.[1]

Workflow:

GH_release_workflow A 1. Isolate and Culture Rat Pituitary Cells B 2. Pre-incubate Cells A->B C 3. Treat with this compound (Dose-Response) B->C D 4. Stimulate GH Release (e.g., with GHRH) C->D E 5. Collect Supernatant D->E F 6. Measure GH Levels (ELISA) E->F

Growth Hormone Release Assay Workflow. A step-by-step overview of the in vitro GH release experiment.

Materials:

  • Primary rat anterior pituitary cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Growth Hormone-Releasing Hormone (GHRH) or other secretagogue

  • Rat GH ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Plate primary rat anterior pituitary cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Pre-incubation: The following day, wash the cells with serum-free medium and pre-incubate for 1-2 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. The final concentrations should bracket the expected EC₅₀ (e.g., 0.01 nM to 1 µM). Add the different concentrations of this compound to the wells and incubate for 30 minutes.

  • Stimulation: Add a pre-determined concentration of a GH secretagogue (e.g., 10 nM GHRH) to the wells and incubate for 2-4 hours.

  • Sample Collection: Carefully collect the supernatant from each well.

  • GH Measurement: Quantify the amount of GH in the supernatant using a rat GH ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the GH concentration against the log concentration of this compound and determine the EC₅₀ value.

In Vitro Inhibition of Insulin Release from Mouse Pancreatic Islets

This protocol is based on the findings reported by Tocris Bioscience and MedKoo Biosciences.[1][3]

Workflow:

insulin_release_workflow A 1. Isolate Mouse Pancreatic Islets B 2. Pre-incubate Islets (Low Glucose) A->B C 3. Treat with this compound (Dose-Response) B->C D 4. Stimulate Insulin Release (High Glucose) C->D E 5. Collect Supernatant D->E F 6. Measure Insulin Levels (ELISA/RIA) E->F

Insulin Release Assay Workflow. A procedural diagram for the in vitro insulin secretion experiment.

Materials:

  • Isolated mouse pancreatic islets

  • Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)

  • KRB buffer with high glucose (e.g., 16.7 mM)

  • This compound stock solution (in DMSO)

  • Mouse insulin ELISA or RIA kit

  • 24-well cell culture plates

Procedure:

  • Islet Isolation and Culture: Isolate pancreatic islets from mice using collagenase digestion and culture them overnight to allow for recovery.

  • Pre-incubation: Hand-pick islets of similar size and pre-incubate them in KRB buffer with low glucose for 1-2 hours to establish a basal insulin secretion rate.

  • This compound Treatment: Transfer the islets to fresh low-glucose KRB buffer containing various concentrations of this compound (e.g., 0.01 nM to 1 µM) and incubate for 30 minutes.

  • Stimulation: Replace the buffer with high-glucose KRB buffer also containing the respective concentrations of this compound and incubate for 1-2 hours to stimulate insulin secretion.

  • Sample Collection: Collect the supernatant from each well.

  • Insulin Measurement: Determine the insulin concentration in the supernatant using a mouse insulin ELISA or RIA kit.

  • Data Analysis: Calculate the percentage of inhibition of glucose-stimulated insulin secretion for each this compound concentration and determine the EC₅₀ value.

In Vitro NF-κB p65 Phosphorylation Assay

This protocol is based on the reported activity of this compound in suppressing TNF-α-induced NF-κB p65 phosphorylation.[3]

Workflow:

NFkB_workflow A 1. Culture Cells (e.g., Intestinal Epithelial Cells) B 2. Pre-treat with This compound A->B C 3. Stimulate with TNF-α B->C D 4. Lyse Cells and Collect Protein C->D E 5. Western Blot for p-p65 and total p65 D->E F 6. Densitometry Analysis E->F

NF-κB Phosphorylation Assay Workflow. A schematic of the experimental steps to measure p65 phosphorylation.

Materials:

  • A suitable cell line expressing sst5 (e.g., intestinal epithelial cells)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Cell lysis buffer

  • Primary antibodies against phospho-NF-κB p65 (Ser536) and total NF-κB p65

  • HRP-conjugated secondary antibody

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture: Seed the cells in 6-well plates and grow to 70-80% confluency.

  • This compound Pre-treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 100 nM) for 1-2 hours.

  • TNF-α Stimulation: Add TNF-α (e.g., 10 ng/mL) to the wells and incubate for 15-30 minutes to induce NF-κB p65 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-p65 and total p65.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Perform densitometry to quantify the band intensities. Normalize the phospho-p65 signal to the total p65 signal to determine the relative level of phosphorylation.

In Vivo Applications

This compound has been used in vivo to investigate the neuroprotective effects of sst5 activation. In a rat model of experimental glaucoma, intraperitoneal administration of this compound was shown to reduce retinal ganglion cell (RGC) loss.[4] The study suggests that this compound exerts its neuroprotective effects by decreasing RGC apoptosis, regulating the Bcl-2/Bax balance, reducing oxidative stress, and rescuing the function of the mitochondrial respiratory chain complex.[4]

For in vivo studies, it is crucial to perform dose-response experiments to determine the optimal dosage and administration route for the specific animal model and research question.

Disclaimer: this compound is for research use only and is not for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

References

L-817818: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-817818 is a potent and highly selective non-peptide agonist for the somatostatin (B550006) receptor subtype 5 (sst5). Its ability to selectively activate this receptor makes it a valuable tool for investigating the physiological and pathological roles of sst5. This compound has been instrumental in studies related to the inhibition of growth hormone release and insulin (B600854) secretion, as well as in research on neuroprotection and intestinal barrier function. These application notes provide detailed information on the handling, storage, and experimental use of this compound to ensure optimal and reproducible results in a laboratory setting.

Physicochemical and Handling Information

Proper handling and storage of this compound are critical to maintain its stability and activity.

PropertyData
Molecular Weight 536.67 g/mol
Formula C₃₃H₃₆N₄O₃
Appearance Solid powder
Purity ≥98%
CAS Number 217480-27-8
Storage and Stability

Adherence to appropriate storage conditions is essential for the long-term stability of this compound.

ConditionRecommendationDuration
Solid (As Received) Store at -20°C for long-term storage.Months to years
Store at 0-4°C for short-term storage.Days to weeks
Stock Solution (-80°C) Prepare aliquots to avoid freeze-thaw cycles. Protect from light and store under nitrogen.Up to 6 months
Stock Solution (-20°C) Prepare aliquots to avoid freeze-thaw cycles. Protect from light and store under nitrogen.Up to 1 month
Solubility and Solution Preparation

This compound exhibits specific solubility characteristics that are important for preparing experimental solutions.

SolventMaximum Concentration
DMSO 100 mM

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Warm the Vial: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculate Required Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW = 536.67), the required volume of DMSO can be calculated as follows: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L) Volume (µL) = (0.001 g / 536.67 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 186.3 µL

  • Dissolution: Add the calculated volume of DMSO to the vial.

  • Ensure Complete Dissolution: Gently vortex or sonicate the solution to ensure the compound is fully dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C as per the stability guidelines.

Biological Activity and Signaling Pathways

This compound is a potent and selective agonist for the human sst5 receptor with the following binding affinities (Ki):

ReceptorKi (nM)
sst5 0.4
sst13.3
sst252
sst364
sst482
Sst5-Mediated Signaling in Intestinal Barrier Protection

Activation of the sst5 receptor by this compound has been shown to protect the intestinal barrier function. This is achieved through the upregulation of tight junction proteins, a process mediated by the NF-κB-MLCK-MLC signaling pathway.[1]

sst5_intestinal_barrier L817818 This compound sst5 sst5 Receptor L817818->sst5 Activates NFkB NF-κB p65 Phosphorylation↓ sst5->NFkB Inhibits MLCK MLCK Upregulation↓ NFkB->MLCK MLC MLC Phosphorylation↓ MLCK->MLC TJ Tight Junction Proteins↑ (Claudin-4, ZO-1) MLC->TJ Maintains Barrier Intestinal Barrier Function↑ TJ->Barrier

Caption: this compound signaling pathway in intestinal barrier protection.

Sst5-Mediated Neuroprotection via Apoptosis Regulation

In models of experimental glaucoma, this compound has demonstrated neuroprotective effects on retinal ganglion cells.[2] This is achieved by reducing apoptosis through the regulation of the Bcl-2/Bax balance and decreasing oxidative stress.[2]

sst5_neuroprotection cluster_stress Cellular Stress cluster_apoptosis Apoptotic Cascade Bax Bax (Pro-apoptotic)↓ Caspase9 Caspase-9↓ Bax->Caspase9 Bcl2 Bcl-2 (Anti-apoptotic)↑ Bcl2->Caspase9 ROS Oxidative Stress↓ ROS->Caspase9 Caspase3 Caspase-3↓ Caspase9->Caspase3 Apoptosis Apoptosis↓ Caspase3->Apoptosis L817818 This compound sst5 sst5 Receptor L817818->sst5 sst5->Bax sst5->Bcl2 sst5->ROS

Caption: this compound's role in neuroprotection through apoptosis regulation.

Experimental Protocols

In Vitro Inhibition of Insulin Release from Pancreatic Islets

This protocol details a static incubation assay to measure the effect of this compound on glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.

Materials:

  • Isolated pancreatic islets (rodent or human)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing:

    • Low glucose (2.8 mM)

    • High glucose (16.7 mM)

  • This compound stock solution (10 mM in DMSO)

  • DMSO (vehicle control)

  • 24-well plates

  • Insulin ELISA kit

  • Incubator (37°C, 5% CO₂)

Experimental Workflow:

gsis_workflow start Start: Isolated Islets preincubation1 Pre-incubation 1: Low Glucose (2.8 mM) 20 min start->preincubation1 preincubation2 Pre-incubation 2: Low Glucose (2.8 mM) 20 min preincubation1->preincubation2 incubation Static Incubation (1 hour) - Low Glucose (2.8 mM) - High Glucose (16.7 mM) - High Glucose + this compound - High Glucose + Vehicle preincubation2->incubation collection Collect Supernatant incubation->collection assay Measure Insulin Concentration (ELISA) collection->assay analysis Data Analysis assay->analysis

Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.

Procedure:

  • Islet Preparation: Culture isolated islets overnight to allow for recovery.

  • Pre-incubation:

    • Hand-pick 10-20 islets of similar size per well into a 24-well plate.

    • Wash the islets twice with KRB buffer containing 2.8 mM glucose, incubating for 20 minutes at 37°C for each wash. This step establishes a basal insulin secretion level.

  • Static Incubation:

    • Prepare the following incubation conditions in triplicate:

      • Basal: KRB with 2.8 mM glucose.

      • Stimulated: KRB with 16.7 mM glucose.

      • Treatment: KRB with 16.7 mM glucose and the desired concentration of this compound (e.g., 1 nM, 10 nM, 100 nM).

      • Vehicle Control: KRB with 16.7 mM glucose and a corresponding volume of DMSO.

    • Remove the pre-incubation buffer and add 1 mL of the respective treatment solutions to each well.

    • Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, carefully collect the supernatant from each well and store at -20°C or -80°C until the insulin measurement.

  • Insulin Measurement: Quantify the insulin concentration in the supernatants using a commercially available insulin ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Normalize the insulin secretion from the stimulated and treated groups to the basal secretion level. Compare the insulin secretion in the this compound treated groups to the vehicle control to determine the inhibitory effect.

In Vitro Inhibition of Growth Hormone Release from Pituitary Cells

This protocol provides a general framework for assessing the inhibitory effect of this compound on growth hormone (GH) release from primary pituitary cells or a suitable cell line (e.g., GH3 cells).

Materials:

  • Primary rat pituitary cells or a somatotroph cell line

  • Appropriate cell culture medium (e.g., DMEM)

  • This compound stock solution (10 mM in DMSO)

  • Growth Hormone-Releasing Hormone (GHRH) or other secretagogues

  • Growth Hormone ELISA kit

Procedure:

  • Cell Culture: Plate pituitary cells in a multi-well plate and culture until they reach the desired confluency.

  • Pre-treatment: Replace the culture medium with serum-free medium and incubate for a period to establish basal GH secretion.

  • Treatment:

    • Prepare treatment media containing different concentrations of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (DMSO).

    • For stimulated GH release, include a secretagogue like GHRH in the media.

    • Aspirate the pre-treatment medium and add the respective treatment media to the cells.

  • Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.

  • Sample Collection: Collect the cell culture supernatant for GH measurement.

  • GH Measurement: Quantify the GH concentration using an ELISA kit.

  • Data Analysis: Compare the GH levels in the this compound treated wells to the vehicle control to determine the dose-dependent inhibition of GH release.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.

  • Avoid Inhalation and Contact: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Disclaimer: This document is intended for research use only. This compound is not for human or veterinary use. The information provided is based on currently available data and should be used as a guide. Researchers should always consult the specific product datasheet and relevant literature for the most up-to-date information and protocols.

References

Application Notes and Protocols for L-817818 in Experimental Glaucoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma is a progressive neurodegenerative disease characterized by the loss of retinal ganglion cells (RGCs) and their axons, leading to irreversible vision loss. While elevated intraocular pressure (IOP) is a major risk factor, neuroprotective strategies that directly target RGC survival are of significant interest for therapeutic development. L-817818, a selective agonist for the somatostatin (B550006) receptor 5 (sst5), has emerged as a promising neuroprotective agent in experimental models of glaucoma.[1] These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, experimental protocols, and expected outcomes based on preclinical research.

Somatostatin and its receptors are involved in various neuronal functions.[1] The sst5 receptor, in particular, has been identified on RGCs, and its activation has been shown to attenuate retinal neurotoxicity.[1] Studies have demonstrated that this compound administration can significantly reduce RGC loss in animal models of chronic ocular hypertension (COH) by mitigating apoptosis.[1] This neuroprotective effect is mediated through the regulation of the Bcl-2/Bax apoptosis pathway and a reduction in oxidative stress.[1]

Mechanism of Action: sst5 Receptor-Mediated Neuroprotection

This compound exerts its neuroprotective effects by activating the sst5 receptor on retinal ganglion cells. This activation initiates a signaling cascade that counteracts the apoptotic processes triggered by glaucomatous injury. The key pathways involved include:

  • Anti-Apoptotic Pathway: Activation of the sst5 receptor by this compound leads to the upregulation of the anti-apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio inhibits the mitochondrial apoptotic pathway, thereby preventing the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.[1]

  • Reduction of Oxidative Stress: this compound administration has been shown to decrease the levels of reactive oxygen species (ROS) and malondialdehyde, a marker of lipid peroxidation, in the retina.[1] By reducing oxidative stress, this compound helps to preserve the function of the mitochondrial respiratory chain complex, which is often impaired in glaucoma.[1]

sst5 Receptor Signaling Pathway in RGC Neuroprotection L817818 This compound sst5 sst5 Receptor L817818->sst5 Binds to G_protein G-protein Activation sst5->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC PKC Protein Kinase C (PKC) Activation PLC->PKC Bcl2_up ↑ Bcl-2 (Anti-apoptotic) PKC->Bcl2_up Bax_down ↓ Bax (Pro-apoptotic) PKC->Bax_down ROS_down ↓ Oxidative Stress (ROS) PKC->ROS_down Caspase_down ↓ Caspase-9 & -3 Activation Bcl2_up->Caspase_down Bax_down->Caspase_down Apoptosis_down ↓ RGC Apoptosis Caspase_down->Apoptosis_down RGC_survival ↑ RGC Survival Apoptosis_down->RGC_survival Mito_rescue Mitochondrial Function Rescue ROS_down->Mito_rescue Mito_rescue->RGC_survival

sst5 Receptor Signaling Pathway

Quantitative Data on Neuroprotective Effects of this compound

The following tables summarize the qualitative findings on the neuroprotective effects of this compound in a rat model of chronic ocular hypertension (COH). Quantitative data from the primary research is not publicly available and the following represents an illustrative summary based on the reported significant effects.

Table 1: Effect of this compound on Retinal Ganglion Cell (RGC) Survival

Treatment GroupRGC LossApoptotic RGCs (TUNEL-positive)
COH Model (Vehicle)Significant LossIncreased Number
COH Model + this compoundSignificantly Reduced LossDecreased Number
ControlNormal RGC DensityBaseline Level

Table 2: Modulation of Apoptotic and Oxidative Stress Markers by this compound

MarkerCOH Model (Vehicle)COH Model + this compound
Apoptosis-Related Proteins
Bcl-2 (anti-apoptotic)DownregulatedPartially Reversed (Upregulated)
Bax (pro-apoptotic)UpregulatedPartially Reversed (Downregulated)
Caspase-9UpregulatedDownregulated
Caspase-3UpregulatedDownregulated
Oxidative Stress Markers
Reactive Oxygen Species (ROS)IncreasedReduced
Malondialdehyde (MDA)IncreasedReduced

Experimental Protocols

I. Induction of Chronic Ocular Hypertension (COH) in a Rat Model

A common and effective method to induce a sustained elevation of IOP in rats is through the cauterization of episcleral veins.

Materials:

  • Adult male Sprague-Dawley rats (200-250g)

  • Anesthetic cocktail (e.g., ketamine/xylazine)

  • Topical proparacaine (B1679620) hydrochloride (0.5%)

  • Surgical microscope

  • Fine-tipped cautery pen

  • Sterile surgical instruments (forceps, scissors)

  • Tonometer suitable for rodents (e.g., TonoLab)

Procedure:

  • Anesthetize the rat via intraperitoneal injection of the anesthetic cocktail. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

  • Place the rat under the surgical microscope and apply a drop of topical proparacaine to the eye that will undergo surgery.

  • Make a small incision in the conjunctiva to expose the episcleral veins.

  • Carefully isolate and cauterize three of the major episcleral veins using the fine-tipped cautery pen.

  • Reposition the conjunctiva over the surgical site.

  • Allow the animal to recover on a warming pad.

  • Monitor IOP regularly (e.g., weekly) using a tonometer to confirm sustained elevation.

Experimental Workflow for this compound Neuroprotection Study start Start animal_prep Animal Preparation (Sprague-Dawley Rats) start->animal_prep induce_coh Induce Chronic Ocular Hypertension (COH) (Episcleral Vein Cauterization) animal_prep->induce_coh grouping Randomly Assign to Treatment Groups (COH+Vehicle, COH+this compound, Control) induce_coh->grouping treatment Administer this compound (Intraperitoneal Injection) grouping->treatment monitoring Monitor IOP and Animal Health treatment->monitoring euthanasia Euthanasia and Tissue Collection monitoring->euthanasia analysis Analysis of Retinal Tissue (RGC Counting, Western Blot, Immunohistochemistry, TUNEL Assay) euthanasia->analysis end End analysis->end

Experimental Workflow
II. Administration of this compound

Materials:

  • This compound compound

  • Vehicle (e.g., sterile saline or as recommended by the manufacturer)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Prepare the this compound solution in the appropriate vehicle at the desired concentration.

  • Administer this compound via intraperitoneal injection. The exact dosage and frequency should be optimized based on preliminary studies, but a daily administration schedule is often used in neuroprotection studies.

  • The vehicle-treated COH group should receive an equivalent volume of the vehicle alone.

  • Treatment should commence at a predetermined time point after the induction of COH and continue for the duration of the experiment.

III. Assessment of Neuroprotection

1. Quantification of RGC Survival:

  • Retrograde Labeling: A fluorescent tracer (e.g., Fluoro-Gold) can be applied to the superior colliculus a week before euthanasia to label surviving RGCs.

  • Immunohistochemistry: Retinal flat mounts can be stained with RGC-specific markers such as Brn3a or RBPMS.

  • Cell Counting: Labeled RGCs are then counted using fluorescence microscopy and image analysis software. The number of surviving RGCs in the this compound-treated group is compared to the vehicle-treated and control groups.

2. TUNEL Assay for Apoptosis Detection:

  • The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to identify apoptotic cells in retinal cross-sections or flat mounts.

  • The number of TUNEL-positive cells in the ganglion cell layer is quantified to assess the level of apoptosis in each treatment group.

3. Western Blot Analysis:

  • Retinal protein lysates are used to quantify the expression levels of key apoptotic proteins (Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3) and oxidative stress markers.

  • This provides a molecular understanding of how this compound influences the neuroprotective pathways.

Logical Relationship of this compound Action Glaucoma Experimental Glaucoma (Elevated IOP) RGC_Stress RGC Stress (Oxidative Stress, Apoptotic Signals) Glaucoma->RGC_Stress RGC_Apoptosis RGC Apoptosis RGC_Stress->RGC_Apoptosis L817818_input This compound (sst5 Agonist) sst5_activation sst5 Receptor Activation on RGCs L817818_input->sst5_activation Anti_apoptotic Anti-apoptotic Signaling sst5_activation->Anti_apoptotic Antioxidant Antioxidant Effects sst5_activation->Antioxidant Anti_apoptotic->RGC_Apoptosis Inhibits RGC_Survival_outcome ↑ RGC Survival Anti_apoptotic->RGC_Survival_outcome Antioxidant->RGC_Stress Reduces Antioxidant->RGC_Survival_outcome

Logical Relationship of this compound Action

Conclusion

This compound demonstrates significant potential as a neuroprotective agent for glaucoma by targeting the sst5 receptor on retinal ganglion cells and mitigating apoptosis and oxidative stress. The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic efficacy of this compound and similar compounds in preclinical glaucoma models. Further research to elucidate the full dose-response relationship and long-term effects is warranted to advance its potential clinical application.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-817818 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of L-817818 for their in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective agonist for the somatostatin (B550006) receptor subtype 5 (sst5). Somatostatin receptors are G-protein coupled receptors that are involved in various cellular processes.[1][2] Activation of sst5 by this compound has been shown to have neuroprotective effects by reducing apoptosis and oxidative stress.[2] This is achieved through the regulation of the Bcl-2/Bax balance, and by rescuing the function of the mitochondrial respiratory chain complex.[2]

Q2: What are the recommended starting concentrations for this compound in in vitro experiments?

A2: The optimal concentration of this compound will vary depending on the cell type, assay, and experimental goals. Based on its in vitro potency, a good starting point for dose-response experiments is in the low nanomolar to micromolar range. The EC50 (half-maximal effective concentration) of this compound has been reported to be 3.1 nM for inhibiting growth hormone release from rat pituitary cells and 0.3 nM for inhibiting insulin (B600854) release from mouse pancreatic islets. For neuroprotection assays, concentrations around 10⁻⁴ M have been used in in vivo studies, which can serve as an upper reference point for in vitro experiments.

Q3: Which cell lines are suitable for in vitro studies with this compound?

A3: It is recommended to use cell lines that endogenously express the somatostatin receptor 5 (sst5) or have been engineered to express it. Several commercially available cell lines are stably transfected with the human sst5 receptor, including:

  • U2OS (Human Osteosarcoma)[1]

  • HEK-293 (Human Embryonic Kidney)[3]

  • CHO-K1 (Chinese Hamster Ovary)[4][5]

The choice of cell line should be guided by the specific research question and the signaling pathways of interest.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in 100% DMSO. This stock solution can then be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. Ensure that the final concentration of DMSO in the cell culture medium is low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced toxicity or off-target effects.

Troubleshooting Guides

Issue 1: Low or no observable effect of this compound

Possible CauseTroubleshooting Steps
Incorrect concentration range Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 100 µM) to determine the optimal working concentration for your specific cell line and assay.
Low or no sst5 receptor expression in the cell line Verify the expression of sst5 in your chosen cell line using techniques such as RT-qPCR, Western blot, or flow cytometry. Consider using a commercially available cell line with confirmed sst5 expression.
Compound instability This compound is a peptide analog, and its stability in culture medium over long incubation periods might be a concern.[6][7][8] For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals.
Cell culture conditions Ensure that the cell culture conditions (e.g., medium composition, pH, temperature, CO2 levels) are optimal for the health and responsiveness of your cells.

Issue 2: Compound precipitation in culture medium

Possible CauseTroubleshooting Steps
Poor aqueous solubility While this compound is soluble in DMSO, it may precipitate when diluted into aqueous culture medium at high concentrations.[9] Visually inspect the medium for any signs of precipitation after adding the compound.
High final DMSO concentration A high final concentration of DMSO can cause some compounds to precipitate.[9] Ensure the final DMSO concentration is as low as possible (ideally <0.1%).
Solution If precipitation occurs, try preparing a lower concentration stock solution in DMSO to reduce the amount of DMSO added to the culture. Alternatively, you can try dissolving the compound in a different solvent, but compatibility with your cell line must be verified. Gentle warming or sonication of the stock solution before dilution may also help, but should be done with caution to avoid compound degradation.[9]

Issue 3: High background or non-specific effects

Possible CauseTroubleshooting Steps
Compound aggregation At high concentrations, small molecules can form aggregates, leading to non-specific activity.[9] Perform a dose-response curve; aggregating compounds often show a steep, non-saturating curve. Including a small amount of a non-ionic detergent like 0.01% Triton X-100 in the assay buffer can sometimes help to disrupt aggregates.[9]
Off-target effects While this compound is selective for sst5, at very high concentrations it may interact with other somatostatin receptor subtypes. Refer to the binding affinity data to assess the potential for off-target effects at the concentrations you are using.
Vehicle control issues The vehicle (e.g., DMSO) itself can have biological effects at higher concentrations.[9] Always include a vehicle-only control in your experiments with the same final solvent concentration as your treated samples.

Data Presentation

Table 1: Binding Affinity of this compound for Human Somatostatin Receptors

Receptor SubtypeKi (nM)
sst50.4
sst13.3
sst252
sst364
sst482
(Data sourced from R&D Systems)

Table 2: In Vitro Functional Activity of this compound

AssayCell TypeEC50 (nM)
Inhibition of Growth Hormone ReleaseRat Pituitary Cells3.1
Inhibition of Insulin ReleaseMouse Pancreatic Islets0.3
(Data sourced from R&D Systems)

Experimental Protocols

1. Protocol: In Vitro Neuroprotection Assay using a sst5-expressing Cell Line

This protocol describes a method to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in a human cell line stably expressing sst5 (e.g., U2OS-sst5, HEK293-sst5, or CHO-K1-sst5).

Materials:

  • sst5-expressing cell line (e.g., U2OS-sst5)

  • Cell culture medium (as recommended by the cell line supplier)

  • This compound

  • DMSO

  • L-glutamic acid

  • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the sst5-expressing cells into a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • This compound Pre-treatment: Prepare a series of dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should be ≤ 0.1%. A suggested concentration range to test is 0.1 nM to 10 µM.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (medium with 0.1% DMSO).

  • Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.

  • Induction of Excitotoxicity: Prepare a stock solution of L-glutamic acid in water or PBS. Add L-glutamic acid to the wells to a final concentration that induces significant but not complete cell death (this concentration should be determined empirically for your cell line, typically in the range of 1-10 mM). Do not add glutamate (B1630785) to the control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Assessment of Cell Viability: Measure cell viability using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the concentration of this compound to determine the neuroprotective effect.

2. Protocol: Apoptosis Assay by Annexin V Staining and Flow Cytometry

This protocol outlines a method to determine if the neuroprotective effect of this compound is mediated by the inhibition of apoptosis.

Materials:

  • sst5-expressing cell line

  • This compound

  • Glutamate

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and/or glutamate as described in the neuroprotection assay protocol. Include positive (e.g., staurosporine-treated) and negative (untreated) controls.

  • Cell Harvesting: After the treatment period, collect both the floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Annexin V Staining: Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the effect of this compound on glutamate-induced apoptosis.

3. Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes how to measure the effect of this compound on intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

  • sst5-expressing cell line

  • This compound

  • Glutamate or another ROS-inducing agent (e.g., H2O2)

  • DCFH-DA

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound and/or a ROS-inducing agent.

  • Loading with DCFH-DA: After the treatment, remove the medium and incubate the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells using a fluorescence microscope.

  • Data Analysis: Compare the fluorescence intensity of the different treatment groups to determine the effect of this compound on ROS production.

Mandatory Visualizations

This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound sst5 sst5 Receptor This compound->sst5 Binds to G_protein G-protein sst5->G_protein Activates Effector Effector Enzymes G_protein->Effector Second_Messengers Second Messengers Effector->Second_Messengers Mitochondria Mitochondria Second_Messengers->Mitochondria Regulates Bcl2_Bax Increased Bcl-2/Bax Ratio Second_Messengers->Bcl2_Bax ROS Reduced ROS Mitochondria->ROS Apoptosis Inhibition of Apoptosis ROS->Apoptosis Bcl2_Bax->Apoptosis Neuroprotection Neuroprotection Apoptosis->Neuroprotection Leads to

Caption: Signaling pathway of this compound leading to neuroprotection.

Experimental Workflow for In Vitro Neuroprotection Assay cluster_setup Experiment Setup cluster_incubation Incubation cluster_analysis Data Analysis A Seed sst5-expressing cells in 96-well plate B Pre-treat with this compound (dose-response) or vehicle A->B C Induce excitotoxicity (e.g., with Glutamate) B->C D Incubate for 24-48 hours C->D E Assess cell viability (e.g., MTT assay) D->E F Analyze and plot data E->F

Caption: Workflow for the in vitro neuroprotection assay.

Troubleshooting Logic for Low this compound Activity Start Low/No Effect Observed Conc Is concentration range optimal? Start->Conc Receptor Is sst5 receptor expressed? Conc->Receptor Yes Action_Conc Perform dose-response (0.1 nM - 100 µM) Conc->Action_Conc No Stability Is the compound stable? Receptor->Stability Yes Action_Receptor Verify sst5 expression (qPCR, WB, Flow) Receptor->Action_Receptor No Conditions Are cell conditions optimal? Stability->Conditions Yes Action_Stability Replenish compound in long-term assays Stability->Action_Stability No Action_Conditions Optimize cell culture conditions Conditions->Action_Conditions No End Problem Resolved Conditions->End Yes Action_Conc->Receptor Action_Receptor->Stability Action_Stability->Conditions Action_Conditions->End

References

L-817818 Stability in Culture Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of the somatostatin (B550006) receptor 5 (sst5) agonist, L-817818, in various cell culture media. As specific stability data for this compound in culture media is not extensively published, this guide offers troubleshooting advice and standardized protocols to determine its stability in your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: How can I determine the stability of this compound in my specific cell culture medium?

To determine the stability of this compound, you should perform a time-course experiment where the compound is incubated in your cell culture medium of choice under standard cell culture conditions (e.g., 37°C, 5% CO₂). The concentration of this compound should be measured at various time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: What are the common factors in cell culture media that can affect the stability of a small molecule like this compound?

Several factors can influence the stability of small molecules in culture media:

  • pH: The pH of the medium can directly impact the rate of hydrolysis of susceptible chemical groups.[1][2]

  • Media Components: Certain components, such as reducing agents (e.g., cysteine) or metal ions (e.g., iron), can promote degradation through oxidation or other chemical reactions.[3][4]

  • Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.

  • Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.

  • Enzymatic Degradation: While less common for small molecules in cell-free media, residual enzymatic activity could potentially contribute to degradation.

Q3: What are the potential degradation pathways for a compound like this compound?

While specific degradation pathways for this compound are not documented, common degradation pathways for pharmaceuticals in aqueous solutions include:

  • Hydrolysis: Cleavage of chemical bonds by reaction with water. This is often pH-dependent.[2]

  • Oxidation: Reaction with oxygen or reactive oxygen species, which can be catalyzed by metal ions.[5]

  • Epimerization: A change in the stereochemistry of a chiral center, which can affect biological activity.[1]

Below is a generalized diagram illustrating potential chemical degradation pathways.

L817818 This compound Hydrolysis Hydrolysis (pH, Temperature dependent) L817818->Hydrolysis Oxidation Oxidation (catalyzed by metal ions) L817818->Oxidation Epimerization Epimerization (pH dependent) L817818->Epimerization Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Epimerization->Degradation_Products

Caption: Potential degradation pathways for this compound in aqueous solutions.

Troubleshooting Guide

Issue: I am observing a loss of biological activity of this compound in my cell-based assays over time.

This could be due to the instability of this compound in your culture medium.

Troubleshooting Steps:

  • Assess Compound Stability: Perform a stability study as outlined in the experimental protocol below to quantify the degradation of this compound over the time course of your experiment.

  • Consider Media Changes: If significant degradation is observed, consider using a simpler, serum-free medium for the duration of the compound treatment, if compatible with your cells. Some media components can accelerate degradation.[3][4]

  • Frequent Media Changes: If the half-life of this compound is short, consider replenishing the compound with fresh media at regular intervals during your experiment.

  • pH Monitoring: Ensure the pH of your culture medium is stable throughout the experiment, as pH shifts can affect compound stability.[1][2]

The following workflow can be used to troubleshoot issues related to compound stability.

Start Start: Loss of Biological Activity Observed Check_Stability Perform Stability Study (See Protocol) Start->Check_Stability Is_Stable Is Compound Stable? Check_Stability->Is_Stable Stable Troubleshoot Other Experimental Parameters Is_Stable->Stable Yes Not_Stable Implement Mitigation Strategy Is_Stable->Not_Stable No End End: Re-evaluate Biological Activity Stable->End Change_Media Change Media/Replenish Compound Not_Stable->Change_Media Change_Media->End

Caption: Troubleshooting workflow for loss of this compound activity.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, penicillin-streptomycin)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO₂)

  • Analytical instrument (HPLC or LC-MS)

  • Acetonitrile or other suitable organic solvent for protein precipitation

Methodology:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Spiking: Spike the cell culture medium with the this compound stock solution to achieve the final desired concentration for your experiments. Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid toxicity and solubility issues.

  • Time Points: Aliquot the this compound-containing medium into sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubation: Place the samples in a cell culture incubator at 37°C with 5% CO₂.

  • Sample Collection: At each designated time point, remove an aliquot of the medium.

  • Protein Precipitation: Add a sufficient volume of a cold organic solvent (e.g., 3 volumes of acetonitrile) to the collected medium to precipitate proteins that might interfere with the analysis.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an appropriate vial for analysis by HPLC or LC-MS to determine the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time. From this data, you can calculate the half-life (t₁/₂) of the compound in the medium.

Data Presentation

The following table provides an example of how to present the stability data for this compound in two different hypothetical culture media.

Table 1: Stability of this compound in Different Culture Media at 37°C

Time (hours)% Remaining in Medium A (e.g., DMEM + 10% FBS)% Remaining in Medium B (e.g., Serum-Free Medium)
0100100
298.599.1
495.298.3
888.796.5
2465.490.1
4842.182.3
Calculated Half-life (hours) ~40 ~130

This example illustrates that the stability of this compound could be significantly influenced by the composition of the culture medium.

References

preventing L-817818 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: L-817818

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and use of this compound, with a specific focus on preventing its precipitation in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is precipitation a concern?

This compound is a potent and selective agonist for the somatostatin (B550006) receptor subtype 5 (sst5). Like many small molecule compounds, this compound is hydrophobic, which can lead to poor solubility in aqueous solutions. Precipitation can be a significant concern as it effectively lowers the concentration of the compound in your experiment, leading to inaccurate and unreliable results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble up to 100 mM in DMSO.

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. Why does this happen?

This is a common issue encountered when working with hydrophobic compounds. While this compound is readily soluble in an organic solvent like DMSO, its solubility dramatically decreases when introduced into a polar, aqueous environment. This change in the solvent properties causes the compound to come out of solution and form a precipitate.

Q4: How can I prevent this compound from precipitating in my aqueous experimental solution?

There are several strategies you can employ to prevent precipitation:

  • Control the final DMSO concentration: Keep a low percentage of DMSO in your final aqueous solution (typically below 1%, but ideally as low as possible to avoid solvent effects on your experimental system).

  • Optimize the pH of your buffer: The solubility of a compound can be pH-dependent. Experimenting with different pH values for your aqueous buffer may improve the solubility of this compound.

  • Use a lower working concentration: If your experimental design allows, using a lower final concentration of this compound will reduce the likelihood of precipitation.

  • Incorporate solubilizing agents: The use of excipients such as surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins can help to increase the solubility of hydrophobic compounds in aqueous solutions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitate forms immediately upon dilution in aqueous buffer. High degree of supersaturation due to the poor aqueous solubility of this compound.- Decrease the final concentration of this compound.- Increase the percentage of DMSO in the final solution (be mindful of potential solvent effects on your experiment).- Add the this compound stock solution to the aqueous buffer slowly while vortexing to promote mixing.
Precipitate appears over time after dilution. The solution is metastable, and the compound is slowly coming out of solution. This could be influenced by temperature changes or interactions with other components in the media.- Prepare fresh working solutions immediately before use.- Consider the use of a stabilizing agent in your buffer.- Evaluate the stability of this compound in your specific experimental media over your experimental time course.
Inconsistent experimental results. Potential precipitation of this compound is leading to variable effective concentrations.- Visually inspect your solutions for any signs of precipitation before each experiment.- If possible, quantify the concentration of soluble this compound in your working solution using a suitable analytical method (e.g., HPLC).

Quantitative Data Summary

The following table summarizes the known solubility of this compound.

Solvent Solubility Reference
DMSOUp to 100 mM

Experimental Protocols

Protocol: Preparation of a Working Solution of this compound in an Aqueous Buffer

This protocol provides a general guideline for preparing a working solution of this compound and minimizing precipitation.

Materials:

  • This compound solid

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile aqueous buffer of choice (e.g., PBS, HBSS, cell culture medium)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Calculate the volume of DMSO required to prepare a 10 mM stock solution.

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex or sonicate gently until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare the Working Solution in Aqueous Buffer:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Determine the final concentration of this compound required for your experiment.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.

    • Crucial Step: Add the calculated volume of the this compound stock solution dropwise to your aqueous buffer while gently vortexing. This gradual addition and continuous mixing are critical to prevent localized high concentrations that can lead to immediate precipitation.

    • Ensure the final concentration of DMSO is kept to a minimum (e.g., <0.5%).

    • Visually inspect the final working solution for any signs of precipitation (e.g., cloudiness, visible particles). If precipitation is observed, refer to the troubleshooting guide.

    • Use the freshly prepared working solution in your experiment immediately.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_analysis Experiment L817818_solid This compound (solid) Stock_Solution 10 mM Stock Solution in DMSO L817818_solid->Stock_Solution Dissolve DMSO DMSO DMSO->Stock_Solution Working_Solution Final Working Solution Stock_Solution->Working_Solution Dilute Dropwise with Vortexing Aqueous_Buffer Aqueous Buffer Aqueous_Buffer->Working_Solution Experiment Perform Experiment Working_Solution->Experiment

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway L817818 This compound sst5 sst5 Receptor L817818->sst5 Binds and Activates G_protein Gi/o Protein sst5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Produces Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) cAMP->Cellular_Response Leads to Ion_Channels->Cellular_Response Contributes to

Caption: Simplified signaling pathway of this compound via the sst5 receptor.

L-817818 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of L-817818, a potent and selective somatostatin (B550006) receptor 5 (sst5) agonist. The following information is designed to help users anticipate and troubleshoot issues that may arise during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective agonist for the somatostatin receptor subtype 5 (sst5), which is a G-protein coupled receptor (GPCR).[1][2] Its primary on-target effect involves the activation of sst5, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence various cellular processes, including hormone secretion and cell proliferation.[3]

Q2: What is meant by the "functional selectivity" of this compound?

A2: this compound exhibits functional selectivity, also known as biased agonism. While it potently activates the sst5 receptor to inhibit cAMP production, it does not induce receptor internalization, a process that is typically triggered by the endogenous ligand, somatostatin.[4] This means this compound can selectively engage one signaling pathway (G-protein signaling) without activating another (β-arrestin-mediated internalization).

Q3: What are the known on-target effects of this compound?

A3: The on-target effects of this compound are mediated through the activation of sst5. In a study on experimental glaucoma, this compound demonstrated neuroprotective effects on retinal ganglion cells.[5] This was achieved by modulating the balance of pro- and anti-apoptotic proteins (Bcl-2/Bax), reducing oxidative stress, and preserving mitochondrial function.[5]

Q4: Has the selectivity profile of this compound against other somatostatin receptor subtypes been quantified?

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Unexpected changes in cell signaling pathways not typically associated with sst5 activation. At high concentrations, this compound may exhibit weak interactions with other somatostatin receptor subtypes (sst1-4) or other unrelated GPCRs.1. Concentration Optimization: Perform a dose-response curve to determine the lowest effective concentration of this compound for your desired on-target effect. 2. Control Experiments: Use cells that do not express sst5 but do express other somatostatin receptor subtypes to test for off-target effects. 3. Selective Antagonists: If a specific off-target receptor is suspected, use a selective antagonist for that receptor to see if the unexpected effect is blocked.
Lack of receptor desensitization or downregulation with prolonged exposure. This is likely due to the known functional selectivity of this compound, which does not induce sst5 receptor internalization.[4]This is an expected behavior of this compound and not an off-target effect. If receptor desensitization is desired for your experimental model, consider using the endogenous ligand, somatostatin, as a positive control.
Discrepancies between in vitro and in vivo results. The in vivo environment is more complex, with potential for metabolism of this compound into active or inactive compounds, as well as interactions with a wider range of cell types and receptors.1. Pharmacokinetic Analysis: If possible, measure the concentration of this compound and any potential metabolites in your in vivo model. 2. Tissue-Specific Expression: Analyze the expression levels of all somatostatin receptor subtypes in your target tissue to better predict potential off-target interactions.
Cellular effects that are independent of cAMP modulation. While the primary signaling pathway for sst5 is through Gαi to inhibit adenylyl cyclase, GPCRs can also signal through other G-protein independent pathways.Investigate other potential signaling pathways downstream of sst5 activation, such as those involving β-arrestin (though less likely given the lack of internalization) or ion channels.

Data Presentation

Table 1: Selectivity Profile of this compound

Receptor SubtypeReported Affinity/PotencyReference
sst1 Low[1]
sst2 Low[1]
sst3 Low[1]
sst4 Low[1]
sst5 High (Potent Agonist)[1][2]

Note: Specific Ki or IC50 values are not publicly available. The selectivity is based on qualitative descriptions in the literature.

Experimental Protocols

Key Experiment: Assessing Receptor Internalization

This protocol is based on the methodology described in studies evaluating the functional selectivity of somatostatin agonists.[4]

Objective: To determine if this compound induces the internalization of the sst5 receptor.

Materials:

  • Cells expressing HA-tagged sst5 receptors (e.g., HEK293 or CHO cells)

  • This compound

  • Somatostatin-14 (as a positive control)

  • Primary antibody against the HA tag

  • Fluorescently labeled secondary antibody

  • Confocal microscope

Methodology:

  • Cell Culture: Plate the HA-sst5 expressing cells on glass coverslips and grow to the desired confluency.

  • Treatment: Treat the cells with a vehicle control, this compound (at a relevant concentration, e.g., 100 nM), or somatostatin-14 (100 nM) for a specified time course (e.g., 0, 15, 30, 60 minutes) at 37°C.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with a detergent like Triton X-100.

  • Immunostaining:

    • Incubate the cells with the primary anti-HA antibody to label the sst5 receptors.

    • Wash and then incubate with the fluorescently labeled secondary antibody.

  • Imaging: Mount the coverslips and visualize the cells using a confocal microscope.

  • Analysis:

    • In vehicle-treated cells, the fluorescence should be localized to the plasma membrane.

    • In somatostatin-14 treated cells, a time-dependent increase in intracellular punctate fluorescence should be observed, indicating receptor internalization.

    • In this compound treated cells, the fluorescence is expected to remain at the plasma membrane, confirming the lack of receptor internalization.

Visualizations

OnTarget_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L817818 This compound sst5 sst5 Receptor L817818->sst5 Binds and Activates G_protein Gi/o Protein sst5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Secretion) PKA->Cellular_Response Phosphorylates Targets

Caption: On-target signaling pathway of this compound via the sst5 receptor.

Troubleshooting_Workflow Start Start: Unexpected Experimental Result Observed Check_Concentration Is the this compound concentration optimized? Start->Check_Concentration Perform_Dose_Response Perform Dose-Response Curve Check_Concentration->Perform_Dose_Response No Check_On_Target Is the effect consistent with known on-target sst5 signaling? Check_Concentration->Check_On_Target Yes Perform_Dose_Response->Check_On_Target On_Target_Effect Result is likely an on-target effect. Check_On_Target->On_Target_Effect Yes Consider_Off_Target Consider potential off-target effects. Check_On_Target->Consider_Off_Target No Use_Controls Use sst5-negative control cells or selective antagonists for suspected off-targets. Consider_Off_Target->Use_Controls Analyze_Results Analyze results to confirm/refute off-target interaction. Use_Controls->Analyze_Results

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: Assessing L-817818 Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-817818 in cell culture-based cytotoxicity assays.

Introduction

This compound is a selective agonist for the somatostatin (B550006) receptor 5 (sst5).[1] Contrary to inducing widespread cell death, current research suggests that this compound may have neuroprotective and anti-apoptotic effects in specific cell types, such as retinal ganglion cells.[1] This can lead to unexpected results in standard cytotoxicity assays. This guide will help you navigate these challenges and correctly interpret your findings.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am not observing any cytotoxicity after treating my cells with this compound. Is my experiment failing?

A1: Not necessarily. This compound is a somatostatin receptor 5 (sst5) agonist and has been shown to be anti-apoptotic in certain contexts, such as protecting retinal ganglion cells from injury.[1] Therefore, a lack of cytotoxicity is a plausible outcome. Consider the following:

  • Cell Line Specificity: The effect of this compound is dependent on the expression and signaling of sst5 in your chosen cell line. Verify the expression of sst5 in your cells of interest.

  • Assay Selection: Standard cytotoxicity assays that measure membrane integrity (e.g., LDH release) or metabolic activity (e.g., MTT) may not be the most informative if the compound is cytostatic (inhibits proliferation) rather than cytotoxic.[2]

  • Endpoint Measurement: Consider assays that measure proliferation (e.g., cell counting, BrdU incorporation) or specific signaling pathways activated by sst5.

Q2: My results from different cytotoxicity assays are conflicting.

A2: This is a common issue in cytotoxicity testing.[2] Different assays measure different cellular events associated with cell death.[3][4][5][6] For example:

  • MTT assay: Measures metabolic activity, which may decrease due to cytostatic effects, not necessarily cell death.

  • LDH assay: Measures the release of lactate (B86563) dehydrogenase from damaged cell membranes, indicating necrosis or late apoptosis.

  • Annexin V/PI staining: Differentiates between early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V and PI positive).

It is recommended to use multiple assays to build a comprehensive picture of the cellular response to this compound.[5][6]

Q3: I am seeing high variability between my replicate wells.

A3: High variability can be caused by several factors:[7][8]

  • Uneven Cell Seeding: Ensure a single-cell suspension and mix gently between plating.

  • Edge Effects: The outer wells of a microplate are prone to evaporation. It is best practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.

  • Pipetting Errors: Use calibrated pipettes and consistent technique.

Q4: My negative control (untreated cells) shows high background signal or low viability.

A4: This indicates a problem with your cell culture or assay setup:[9]

  • Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination. Do not let cells become over-confluent.

  • Reagent Quality: Use fresh, high-quality media, serum, and assay reagents.

  • Incubation Time: Extended incubation times (over 24 hours) can lead to nutrient depletion and cell death in control wells.[3]

Quantitative Data Summary

Currently, public literature on the broad cytotoxic profile of this compound across multiple cell lines is limited. The primary characterization of this compound focuses on its neuroprotective and anti-apoptotic effects in specialized cells. Researchers should aim to generate dose-response curves and determine key parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for their specific cell line and assay. Below are template tables for organizing your experimental data.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Reference
e.g., SH-SY5YMTT48e.g., >100[Your Data]
e.g., ARPE-19LDH24e.g., Not cytotoxic[Your Data]
e.g., PC-12Annexin V/PI72e.g., No apoptosis induced[Your Data]

Table 2: Effect of this compound on Apoptosis and Oxidative Stress Markers (Example based on Retinal Ganglion Cells)[1]

MarkerTreatment GroupChange vs. Control
Bcl-2 (anti-apoptotic)This compoundIncreased
Bax (pro-apoptotic)This compoundDecreased
Caspase-3 ActivityThis compoundDecreased
Caspase-9 ActivityThis compoundDecreased
Reactive Oxygen Species (ROS)This compoundDecreased

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is adapted from standard cell viability assay procedures.[7]

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • This compound stock solution

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only controls.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at a wavelength of 570 nm.

2. LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • This compound stock solution

    • Complete cell culture medium

    • LDH cytotoxicity assay kit (commercially available)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Treat cells with serial dilutions of this compound and include appropriate controls (vehicle control, positive control for maximum LDH release).

    • Incubate for the desired time period.

    • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the culture supernatant.

    • Read the absorbance at the recommended wavelength.

    • Calculate the percentage of cytotoxicity based on the kit's formula.

3. Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Materials:

    • Cells of interest

    • 6-well cell culture plates

    • This compound stock solution

    • Complete cell culture medium

    • Annexin V-FITC/PI apoptosis detection kit (commercially available)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with the desired concentrations of this compound for the chosen duration.

    • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

Visualizations

Signaling Pathway of this compound via sst5

The following diagram illustrates the known signaling cascade initiated by this compound binding to the sst5 receptor, leading to anti-apoptotic effects.

L817818_Signaling L817818 This compound sst5 sst5 Receptor L817818->sst5 Gi Gi Protein sst5->Gi Activates Bcl2 Bcl-2 (Anti-apoptotic) sst5->Bcl2 Upregulates Bax Bax (Pro-apoptotic) sst5->Bax Downregulates ROS Reactive Oxygen Species sst5->ROS Reduces AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces Apoptosis Apoptosis Bcl2->Apoptosis CellSurvival Cell Survival Bcl2->CellSurvival Caspases Caspase-9, Caspase-3 Bax->Caspases Caspases->Apoptosis ROS->Apoptosis Cytotoxicity_Workflow start Start: Hypothesis This compound may affect cell viability cell_prep Prepare Cell Culture (Verify sst5 expression) start->cell_prep dose_response Dose-Response Treatment (this compound serial dilutions) cell_prep->dose_response viability_assay Screening Assay (e.g., MTT, Resazurin) dose_response->viability_assay cytotoxicity_observed Cytotoxicity Observed? viability_assay->cytotoxicity_observed mechanistic_assays Mechanistic Assays (LDH, Annexin V/PI, Caspase) cytotoxicity_observed->mechanistic_assays Yes no_cytotoxicity No Cytotoxicity Observed cytotoxicity_observed->no_cytotoxicity No data_analysis Data Analysis (IC50, Statistical Tests) mechanistic_assays->data_analysis proliferation_assay Proliferation Assay (Cell counting, BrdU) no_cytotoxicity->proliferation_assay proliferation_assay->data_analysis

References

L-817818 batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-817818. While there are no widely documented batch-to-batch variability issues specific to this compound, this guide addresses common sources of experimental variability and provides systematic approaches to troubleshooting.

Troubleshooting Guides

This section is designed to help you identify and resolve specific issues you may encounter during your experiments with this compound.

Question: I am observing inconsistent or no effect of this compound in my cell-based assays. What are the potential causes and how can I troubleshoot this?

Answer:

Inconsistent results with this compound can stem from several factors, ranging from compound handling to experimental setup. Below is a systematic guide to help you troubleshoot the issue.

1. Verify Compound Integrity and Handling:

  • Certificate of Analysis (CofA): Always refer to the batch-specific CofA for the exact molecular weight, purity, and recommended storage conditions. Purity of ≥98% (HPLC) is standard for many commercially available batches.

  • Storage: this compound is typically a solid powder. Ensure it has been stored correctly, as recommended by the supplier (e.g., at -20°C or -80°C, protected from light). Improper storage can lead to degradation.

  • Stock Solution Preparation:

    • Use the batch-specific molecular weight from the CofA to calculate concentrations accurately.

    • Prepare stock solutions in an appropriate solvent (e.g., DMSO). Ensure the compound is fully dissolved.

    • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Solution Stability: The stability of this compound in solution may vary. It is best practice to use freshly prepared dilutions for each experiment.

2. Review Experimental Design and Execution:

  • Cell Line Authentication and Health:

    • Confirm the identity of your cell line (e.g., via STR profiling).

    • Routinely test for mycoplasma contamination, which can alter cellular responses.[1]

    • Ensure cells are healthy and within a consistent passage number range for all experiments. Phenotypic drift can occur with high passage numbers.[1]

  • sst5 Receptor Expression: Verify that your cell model expresses the somatostatin (B550006) receptor 5 (sst5), the target of this compound. This can be confirmed by qPCR, Western blot, or flow cytometry.

  • Assay Variability: Cell-based assays are susceptible to variability from liquid handling, cell counting, and incubation times.[2][3][4] Standardize these steps as much as possible.

  • Dose-Response and Time-Course: If you are not observing an effect, you may be using a sub-optimal concentration or time point. Perform a full dose-response curve and a time-course experiment to determine the optimal experimental conditions.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Compound Verification cluster_2 Experimental System Check cluster_3 Optimization Inconsistent/No Effect Inconsistent/No Effect Check CofA Check CofA Inconsistent/No Effect->Check CofA Authenticate Cell Line Authenticate Cell Line Inconsistent/No Effect->Authenticate Cell Line Verify Storage Verify Storage Check CofA->Verify Storage Prepare Fresh Stock Prepare Fresh Stock Verify Storage->Prepare Fresh Stock Use Fresh Dilutions Use Fresh Dilutions Prepare Fresh Stock->Use Fresh Dilutions Dose-Response Curve Dose-Response Curve Prepare Fresh Stock->Dose-Response Curve Test for Mycoplasma Test for Mycoplasma Authenticate Cell Line->Test for Mycoplasma Confirm sst5 Expression Confirm sst5 Expression Test for Mycoplasma->Confirm sst5 Expression Standardize Assay Protocol Standardize Assay Protocol Confirm sst5 Expression->Standardize Assay Protocol Standardize Assay Protocol->Dose-Response Curve Time-Course Experiment Time-Course Experiment Dose-Response Curve->Time-Course Experiment G cluster_pathways Cellular Responses This compound This compound sst5 Receptor sst5 Receptor This compound->sst5 Receptor binds to G-protein Signaling G-protein Signaling sst5 Receptor->G-protein Signaling activates Downstream Effectors Downstream Effectors G-protein Signaling->Downstream Effectors ↓ Apoptosis ↓ Apoptosis Downstream Effectors->↓ Apoptosis ↓ Oxidative Stress ↓ Oxidative Stress Downstream Effectors->↓ Oxidative Stress Modulation of NF-κB Modulation of NF-κB Downstream Effectors->Modulation of NF-κB

References

overcoming poor solubility of L-817818

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-817,818, a potent and selective somatostatin (B550006) sst5 receptor agonist. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of L-817,818 during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of L-817,818?

A1: L-817,818 is readily soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mM. However, it is poorly soluble in aqueous solutions, which can present challenges for in vitro and in vivo experiments.

Q2: What is the recommended solvent for preparing a stock solution of L-817,818?

A2: We recommend preparing a high-concentration stock solution of L-817,818 in 100% DMSO. This stock can then be serially diluted in your aqueous experimental buffer or cell culture medium to the final desired concentration.

Q3: How can I minimize the final concentration of DMSO in my cell-based assays?

A3: To minimize the cytotoxic effects of the solvent, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, and ideally at or below 0.1%. Given that L-817,818 has been shown to be effective at low nanomolar concentrations (EC50 = 3.1 nM for growth hormone release and 0.3 nM for insulin (B600854) release in vitro), a high-concentration DMSO stock solution allows for significant dilution, which will result in a negligible final DMSO concentration. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[1]

Q4: I am observing precipitation of L-817,818 when diluting my DMSO stock in aqueous buffer. What should I do?

A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Increase the rate of mixing: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.

  • Use a pre-warmed buffer: Gently warming your aqueous buffer (e.g., to 37°C) can sometimes improve the solubility of the compound upon dilution.

  • Consider a lower final concentration: If precipitation persists, you may need to work with a lower final concentration of L-817,818.

  • Use a carrier protein: For certain applications, a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in the final buffer can help to keep the compound in solution.

Q5: Are there alternative solubilization strategies for in vivo studies?

A5: For in vivo administration, where high concentrations of DMSO are often not suitable, alternative formulation strategies may be necessary. While specific formulations for L-817,818 are not widely published, common approaches for poorly soluble drugs include:

  • Co-solvents: Using a mixture of solvents, such as DMSO and polyethylene (B3416737) glycol (PEG), can improve solubility.

  • Surfactant-based formulations: Micellar solutions using surfactants like Tween® 80 or Cremophor® EL can be employed.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.

  • Nanosuspensions: Reducing the particle size of the drug can improve its dissolution rate.

It is important to note that any formulation for in vivo use must be carefully evaluated for tolerability and potential effects on the experimental outcome.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in cell culture medium Poor aqueous solubility of L-817,818.Prepare a high concentration stock in DMSO. Dilute the stock serially in the medium while vortexing. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).
Inconsistent experimental results Compound instability or precipitation at working concentrations.Prepare fresh dilutions of L-817,818 for each experiment from a frozen DMSO stock. Visually inspect for any precipitation before adding to your assay.
Cell toxicity observed High final concentration of DMSO.Calculate the final DMSO concentration in your highest treatment group and ensure it is below the tolerance level of your cell line. Run a vehicle control with the same DMSO concentration.
Difficulty dissolving the lyophilized powder Inappropriate solvent choice.Use 100% DMSO to dissolve the lyophilized L-817,818 powder to make a stock solution.

Quantitative Data Summary

PropertyValueReference
Molecular Weight 536.67 g/mol
Solubility in DMSO Up to 100 mM
sst5 Receptor Binding Affinity (Ki) 0.4 nM (human)
EC50 (GH release, rat pituitary cells) 3.1 nM
EC50 (Insulin release, mouse pancreatic islets) 0.3 nM

Experimental Protocols

Protocol 1: Preparation of L-817,818 Stock and Working Solutions for In Vitro Assays
  • Materials:

    • L-817,818 (lyophilized powder)

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

    • Sterile, pre-warmed (37°C) cell culture medium or assay buffer

  • Procedure for 10 mM Stock Solution: a. Calculate the volume of DMSO required to prepare a 10 mM stock solution from the mass of L-817,818 provided. For example, for 1 mg of L-817,818 (MW = 536.67 g/mol ), the required volume of DMSO is 186.3 µL. b. Carefully add the calculated volume of DMSO to the vial containing the lyophilized L-817,818 powder. c. Vortex the vial thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the stock solution aliquots at -20°C or -80°C for long-term storage.

  • Procedure for Preparing Working Solutions: a. Thaw a single aliquot of the 10 mM L-817,818 stock solution at room temperature. b. Perform serial dilutions of the stock solution in pre-warmed cell culture medium or assay buffer to achieve the desired final concentrations. c. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of medium. Mix thoroughly by gentle vortexing or pipetting. d. Further dilute this working solution to obtain your final experimental concentrations (e.g., in the nanomolar range). e. Important: Prepare fresh working solutions for each experiment and do not store diluted aqueous solutions.

Visualizations

sst5_signaling_pathway cluster_membrane Cell Membrane sst5 sst5 Receptor gi Gi/o Protein sst5->gi Activates ac Adenylyl Cyclase gi->ac Inhibits mapk MAPK Pathway gi->mapk Modulates camp cAMP ac->camp Converts L817818 L-817,818 L817818->sst5 atp ATP atp->ac pka PKA camp->pka Activates cellular_response Inhibition of Hormone Secretion pka->cellular_response Downstream Effects mapk->cellular_response

Caption: sst5 Receptor Signaling Pathway.

experimental_workflow start Start: Lyophilized L-817,818 dissolve Dissolve in 100% DMSO to create 10 mM stock solution start->dissolve store Aliquot and store stock solution at -20°C/-80°C dissolve->store thaw Thaw one aliquot store->thaw serial_dilute Perform serial dilutions in pre-warmed aqueous buffer/medium thaw->serial_dilute add_to_assay Add to in vitro/in vivo experiment (Final DMSO < 0.1%) serial_dilute->add_to_assay end End: Data Acquisition add_to_assay->end

Caption: L-817,818 Solubilization Workflow.

logical_relationship cluster_problem Problem cluster_solution Solution Strategy cluster_outcome Desired Outcome poor_solubility Poor Aqueous Solubility of L-817,818 dmso_stock High Concentration Stock in DMSO poor_solubility->dmso_stock is overcome by serial_dilution Serial Dilution in Aqueous Medium dmso_stock->serial_dilution low_dmso Low Final DMSO Concentration (<0.1%) serial_dilution->low_dmso successful_experiment Successful & Reproducible Experiment low_dmso->successful_experiment leads to

Caption: Overcoming Solubility Issues.

References

Validation & Comparative

A Comparative Analysis of L-817818 and Other Somatostatin Receptor 5 (sst5) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of sst5 Agonist Performance with Supporting Experimental Data

The somatostatin (B550006) receptor 5 (sst5) has emerged as a significant therapeutic target for a variety of pathologies, including neuroendocrine tumors and hormonal hypersecretion syndromes. The development of selective sst5 agonists is a key area of research, with L-817818 being one of the notable nonpeptide agonists in this class. This guide provides a comparative overview of this compound against other prominent sst5 agonists, focusing on their binding and functional characteristics, supported by experimental data and detailed methodologies.

Quantitative Comparison of sst5 Agonist Activity

The following table summarizes the binding affinities (Ki) and functional activities (EC50/IC50) of this compound and other selected sst5 agonists across the five human somatostatin receptor subtypes (sst1-5). This data is crucial for understanding the potency and selectivity of these compounds.

Compoundsst1 Ki (nM)sst2 Ki (nM)sst3 Ki (nM)sst4 Ki (nM)sst5 Ki (nM)sst1 EC50 (nM)sst2 EC50 (nM)sst3 EC50 (nM)sst4 EC50 (nM)sst5 EC50 (nM)
This compound >1000>1000>1000>10000.54>10000>10000>10000>100001.9
CRN02481 >2700>1200>10015NDNDNDNDND0.041
BIM-23206 >1000138215>10006.3NDNDNDNDND
BIM-23244 1700.9232003.2ND50 (pM)NDND50 (pM)
KE108 High AffinityHigh AffinityHigh AffinityHigh AffinityHigh AffinityPotentPotentPotentPotentPotent
ND: Not Determined. Data compiled from multiple sources.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of the key assays used to characterize sst5 agonists.

Radioligand Binding Assay

This assay determines the binding affinity of a compound for a specific receptor.

Objective: To measure the equilibrium dissociation constant (Ki) of unlabeled sst5 agonists by their ability to compete with a radiolabeled ligand for binding to sst5 receptors.

Materials:

  • Membrane preparations from cells stably expressing human sst5 receptors (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [¹²⁵I]-[Tyr¹¹]-Somatostatin-14.

  • Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 0.2% BSA, ice-cold.

  • Unlabeled competitor agonists (this compound and others).

  • 96-well filter plates (e.g., Unifilter GF/C).

  • Scintillation counter.

Procedure:

  • Thaw frozen membrane preparations on ice. Resuspend in assay buffer to a concentration of 1-2 µg of protein per well.

  • In a 96-well plate, add assay buffer, the desired concentrations of the unlabeled competitor agonist, and the radioligand at a final concentration near its Kd (e.g., 0.19 nM [¹²⁵I]-[Tyr¹¹]-SRIF-14).

  • Add the membrane preparation to initiate the binding reaction. The total assay volume is typically 200 µL.

  • Incubate the plate for 60 minutes at 27°C with gentle agitation.

  • Terminate the assay by rapid filtration through the pre-soaked filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plates and add a scintillation cocktail.

  • Measure the radioactivity in a scintillation counter.

  • Data Analysis: The IC50 values are determined by nonlinear regression of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the functional activity of an agonist by quantifying its effect on the intracellular second messenger, cyclic AMP (cAMP).

Objective: To determine the potency (EC50) of sst5 agonists by measuring their ability to inhibit forskolin-stimulated cAMP production in cells expressing sst5 receptors.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human sst5 receptor.

  • Cell culture medium (e.g., DMEM/F12) with serum.

  • Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • sst5 agonists (this compound and others).

  • cAMP detection kit (e.g., LANCE® Ultra cAMP kit or GloSensor™ cAMP Assay).

  • Plate reader compatible with the detection kit.

Procedure:

  • Seed the sst5-expressing cells in a 384-well plate and culture overnight.

  • On the day of the assay, replace the culture medium with the stimulation buffer containing IBMX and incubate.

  • Add varying concentrations of the sst5 agonist to the wells.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol.

  • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: The EC50 values are determined by fitting the concentration-response curves using a sigmoidal dose-response equation.

Signaling Pathways and Experimental Workflow

sst5 Receptor Signaling Pathway

Activation of the sst5 receptor by an agonist like this compound initiates a cascade of intracellular events. Being a Gi/o-coupled receptor, its primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This, in turn, affects downstream effectors such as Protein Kinase A (PKA), leading to the modulation of various cellular functions, including hormone secretion and cell proliferation.[1][2]

sst5_signaling cluster_membrane Cell Membrane sst5 sst5 Receptor G_protein Gi/o Protein sst5->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Agonist sst5 Agonist (e.g., this compound) Agonist->sst5 Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Cellular_Response Modulates

Caption: sst5 receptor signaling cascade.

Experimental Workflow for sst5 Agonist Characterization

The process of characterizing a novel sst5 agonist involves a series of well-defined experimental steps, from initial binding studies to functional and in vivo evaluation.

experimental_workflow start Start: Novel Compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay selectivity_panel Selectivity Screening (sst1-4 binding) binding_assay->selectivity_panel functional_assay cAMP Functional Assay (Determine EC50) selectivity_panel->functional_assay downstream_assays Downstream Functional Assays (e.g., Hormone Secretion) functional_assay->downstream_assays in_vivo In Vivo Studies (Animal Models) downstream_assays->in_vivo end End: Characterized Agonist in_vivo->end

Caption: Workflow for sst5 agonist evaluation.

References

A Comparative Analysis of L-817818 and CRN02481 in the Context of Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at Two Somatostatin (B550006) Receptor 5 Agonists: Established Neuroprotection vs. Untapped Potential

In the landscape of neuroprotective research, the somatostatin receptor 5 (sst5) has emerged as a promising therapeutic target. This guide provides a comparative overview of two sst5 agonists, L-817818 and CRN02481. While this compound has demonstrated neuroprotective effects in preclinical models of glaucoma, CRN02481, a highly selective sst5 agonist, is primarily investigated for its role in metabolic disorders, leaving its neuroprotective potential an open area for scientific inquiry. This document aims to summarize the existing experimental data for this compound and the known pharmacological profile of CRN02481 to inform future research directions in neuroprotection.

Overview of this compound: A Neuroprotective sst5 Agonist

This compound has been identified as a neuroprotective agent in a rat model of chronic ocular hypertension (COH), a condition that mimics glaucoma.[1] The compound exerts its protective effects on retinal ganglion cells (RGCs) through the activation of sst5.

Mechanism of Action

The neuroprotective mechanism of this compound involves a multi-faceted approach targeting key pathways in neuronal cell death:

  • Anti-Apoptotic Effects: this compound administration has been shown to modulate the balance of pro- and anti-apoptotic proteins. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio leads to the inhibition of the caspase cascade, specifically downregulating caspase-9 and caspase-3, key executioners of apoptosis.[1]

  • Reduction of Oxidative Stress: The compound mitigates oxidative damage by reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[1]

  • Mitochondrial Function: this compound has been observed to improve the function of the mitochondrial respiratory chain complex, which is often impaired in neurodegenerative conditions.[1]

In a separate model of retinal excitotoxicity induced by α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), this compound also demonstrated a protective effect on the retina.[2]

Quantitative Data for this compound in Experimental Glaucoma

The following table summarizes the qualitative and quantitative findings from the key study on this compound in a rat model of chronic ocular hypertension (COH).[1]

Parameter AssessedModel/AssayTreatment GroupKey Findings
Retinal Ganglion Cell (RGC) Survival Chronic Ocular Hypertension (COH) in ratsThis compound (intraperitoneal administration)Significantly reduced RGC loss compared to the COH control group.[1]
Apoptosis TUNEL Staining in COH retinasThis compoundDecreased the number of TUNEL-positive (apoptotic) RGCs.[1]
Apoptotic Protein Expression Western Blot and mRNA analysis in COH retinasThis compoundPartially reversed the downregulation of Bcl-2 and the upregulation of Bax. Downregulated the expression of caspase-9 and caspase-3.[1]
Oxidative Stress Measurement of ROS and MDA in COH retinasThis compoundReduced the concentrations of reactive oxygen species and malondialdehyde.[1]
Mitochondrial Function Assessment of mitochondrial respiratory chain complex (MRCC)This compoundAmeliorated the function of the MRCC.[1]

Overview of CRN02481: A Selective sst5 Agonist with a Focus on Hyperinsulinism

CRN02481 is a highly selective, orally available, nonpeptide sst5 agonist.[3] Its primary development focus has been the treatment of congenital hyperinsulinism (HI), a condition characterized by excessive insulin (B600854) secretion.[3]

Mechanism of Action and Therapeutic Application

CRN02481 effectively suppresses insulin secretion by activating sst5 receptors on pancreatic beta cells.[3] In preclinical models of hyperinsulinism, oral administration of CRN02481 has been shown to prevent fasting hypoglycemia and reduce glucose- and amino acid-stimulated insulin secretion.[3]

To date, there is a lack of published studies investigating the neuroprotective effects of CRN02481. However, given its high selectivity for the sst5 receptor, the same target as this compound, it is plausible that CRN02481 could exhibit similar neuroprotective properties. This remains a hypothesis to be tested in appropriate preclinical models.

Pharmacological Profile of CRN02481

PropertyDescription
Target Somatostatin Receptor 5 (sst5)
Mechanism of Action Selective Agonist
Primary Indication (Investigational) Congenital Hyperinsulinism
Key Effect Suppression of insulin secretion
Administration Route Oral
Neuroprotective Data Not yet reported in published literature

Experimental Protocols

Chronic Ocular Hypertension (COH) Model in Rats (as employed in this compound studies)
  • Animal Model: Adult male Sprague-Dawley rats are used for this model.

  • Induction of COH: A hypertonic saline solution is injected into the episcleral veins of one eye to induce scarring and elevate intraocular pressure (IOP). The contralateral eye serves as a control.

  • Treatment: this compound is administered via intraperitoneal injection. A vehicle control group receives injections of the vehicle solution.

  • Monitoring: IOP is monitored regularly to confirm sustained elevation in the COH eye.

  • Endpoint Analysis (after a specified duration, e.g., several weeks):

    • Histology: Retinal flat mounts are prepared and stained to quantify the number of surviving RGCs.

    • Apoptosis Assays: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining is performed on retinal sections to identify apoptotic cells.

    • Molecular Analysis: Western blotting and quantitative real-time PCR are used to measure the protein and mRNA levels of apoptotic markers (e.g., Bcl-2, Bax, caspase-3, caspase-9).

    • Oxidative Stress Measurement: Assays are conducted on retinal tissue to quantify markers of oxidative stress, such as reactive oxygen species (ROS) and malondialdehyde (MDA).

    • Mitochondrial Function Assessment: The activity of the mitochondrial respiratory chain complexes is measured in isolated mitochondria from the retina.

Signaling Pathways and Experimental Workflow

sst5_neuroprotection_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound sst5_receptor sst5 Receptor This compound->sst5_receptor binds G_protein Gi/o Protein sst5_receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Bcl2_Bax ↑ Bcl-2 / ↓ Bax Ratio G_protein->Bcl2_Bax ROS_MDA ↓ ROS & MDA G_protein->ROS_MDA Mitochondria ↑ Mitochondrial Function G_protein->Mitochondria cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Caspase_Cascade ↓ Caspase-9 & Caspase-3 Bcl2_Bax->Caspase_Cascade Apoptosis ↓ Apoptosis Caspase_Cascade->Apoptosis Neuroprotection Neuroprotection

Caption: sst5-Mediated Neuroprotective Signaling Pathway of this compound.

experimental_workflow cluster_model_creation Model Creation cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis Animal_Model Sprague-Dawley Rats COH_Induction Induce Chronic Ocular Hypertension (COH) in one eye Animal_Model->COH_Induction L817818_Group This compound Treatment (Intraperitoneal Injection) COH_Induction->L817818_Group Vehicle_Group Vehicle Control RGC_Quantification RGC Quantification (Retinal Flat Mounts) L817818_Group->RGC_Quantification Apoptosis_Assay Apoptosis Assay (TUNEL Staining) RGC_Quantification->Apoptosis_Assay Molecular_Analysis Molecular Analysis (Western Blot, qPCR) Apoptosis_Assay->Molecular_Analysis Oxidative_Stress_Assay Oxidative Stress Measurement (ROS, MDA levels) Molecular_Analysis->Oxidative_Stress_Assay

Caption: Experimental Workflow for Evaluating Neuroprotection in a Rat Model of Glaucoma.

Conclusion and Future Directions

The available evidence strongly supports the neuroprotective role of the sst5 agonist this compound in a preclinical model of glaucoma. Its mechanism of action, targeting apoptosis, oxidative stress, and mitochondrial dysfunction, highlights the therapeutic potential of activating the sst5 receptor for neurodegenerative diseases of the eye.

CRN02481, as a highly selective sst5 agonist, represents an intriguing candidate for neuroprotection studies. While its current development is focused on metabolic disorders, its shared mechanism with this compound suggests that it could also confer neuroprotective benefits. Future research should aim to:

  • Directly compare the neuroprotective efficacy of this compound and CRN02481 in standardized preclinical models of neurodegeneration.

  • Investigate the potential neuroprotective effects of CRN02481 in various models of neuronal injury, including glaucoma, ischemic stroke, and other neurodegenerative conditions.

  • Elucidate the downstream signaling pathways activated by CRN02481 in neuronal cells to confirm a mechanism of action consistent with neuroprotection.

Such studies would be invaluable in determining whether the neuroprotective effects observed with this compound are a class effect of sst5 agonists and could pave the way for new therapeutic applications for compounds like CRN02481.

References

A Comparative Analysis of L-817,818 and Octreotide in the Context of Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs). While lowering intraocular pressure (IOP) is the primary treatment strategy, there is a growing interest in neuroprotective agents that can directly prevent RGC death. This guide provides a comparative overview of two somatostatin (B550006) analogues, L-817,818 and octreotide (B344500), and their potential relevance to glaucoma treatment.

It is important to note that while preclinical data exists for the neuroprotective effects of L-817,818 in an experimental glaucoma model, there is a significant lack of direct evidence for the efficacy of octreotide in treating glaucoma. This guide, therefore, presents the available data for each compound individually, highlighting the current gaps in research for a direct comparison.

L-817,818: A Neuroprotective Somatostatin Receptor 5 Agonist

L-817,818 is a selective agonist for the somatostatin receptor subtype 5 (sst5). Recent preclinical research has focused on its potential as a neuroprotective agent for glaucoma.

Mechanism of Action in Experimental Glaucoma

In a study utilizing a rat model of chronic ocular hypertension (COH), L-817,818 demonstrated a significant neuroprotective effect on RGCs.[1] The proposed mechanism of action involves the attenuation of apoptosis through multiple pathways:

  • Regulation of Apoptotic Proteins: L-817,818 administration was found to reverse the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, which are typically observed in COH retinas.[1] This modulation of the Bcl-2/Bax balance helps to inhibit the apoptotic cascade.

  • Inhibition of Caspase Activity: The study also showed that L-817,818 downregulated the expression of apoptosis-related proteins caspase-9 and caspase-3 in the retinas of COH rats.[1]

  • Reduction of Oxidative Stress: L-817,818 administration led to a reduction in the concentrations of reactive oxygen species (ROS) and reactive nitrogen species (RNS), as well as malondialdehyde, a marker of lipid peroxidation.[1]

  • Mitochondrial Function Rescue: The compound was shown to ameliorate the function of the mitochondrial respiratory chain complex (MRCC), suggesting a role in preserving mitochondrial integrity and function.[1]

It is crucial to note that this study did not report on the effect of L-817,818 on IOP. Therefore, its potential as a comprehensive glaucoma therapeutic that addresses both neuroprotection and IOP reduction remains to be investigated.

Experimental Data: L-817,818 in a Rat Model of Chronic Ocular Hypertension
ParameterObservation in L-817,818 Treated GroupReference
Retinal Ganglion Cell (RGC) Loss Significantly reduced compared to the untreated COH group.[1]
TUNEL-positive (Apoptotic) RGCs Number significantly decreased.[1]
Bcl-2 Protein and mRNA Levels Partially reversed the COH-induced downregulation.[1]
Bax Protein and mRNA Levels Partially reversed the COH-induced upregulation.[1]
Caspase-9 and Caspase-3 Expression Downregulated.[1]
ROS/RNS and Malondialdehyde Levels Reduced.[1]
Mitochondrial Respiratory Chain Complex (MRCC) Function Ameliorated.[1]
Experimental Protocol: Chronic Ocular Hypertension (COH) Rat Model

The neuroprotective effects of L-817,818 were evaluated in a widely used animal model of glaucoma.

  • Animal Model: Adult male Sprague-Dawley rats.

  • Induction of Chronic Ocular Hypertension (COH): A hypertonic saline solution (2.5% NaCl) was injected into the episcleral veins to induce a sustained elevation of IOP.[2][3]

  • Drug Administration: L-817,818 was administered via intraperitoneal injection.

  • Evaluation of Neuroprotection:

    • RGC Quantification: RGC loss was assessed by counting the number of surviving RGCs in retinal flat mounts.

    • Apoptosis Detection: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was used to identify apoptotic RGCs.

    • Molecular Analysis: mRNA and protein levels of Bcl-2, Bax, caspase-9, and caspase-3 were measured using quantitative real-time PCR and Western blotting, respectively.

    • Oxidative Stress Assessment: Levels of ROS/RNS and malondialdehyde were quantified.

    • Mitochondrial Function Analysis: The activities of the mitochondrial respiratory chain complexes were measured.

Octreotide: A Somatostatin Analogue with Broader Applications

Octreotide is a synthetic octapeptide analogue of the natural hormone somatostatin. It has a longer half-life and is used clinically for various conditions, primarily related to hormonal over-secretion.

General Mechanism of Action

Octreotide exerts its effects by binding to somatostatin receptors, with a high affinity for subtypes SSTR2 and SSTR5.[4] This binding activates intracellular signaling pathways that lead to the inhibition of the secretion of numerous hormones, including growth hormone, insulin, glucagon, and various gastrointestinal peptides. It can also have anti-proliferative and anti-angiogenic effects.

Relevance to Ophthalmology: Potential but Unproven in Glaucoma

While octreotide is not an established treatment for glaucoma, its properties have led to investigations in other ocular diseases:

  • Diabetic Retinopathy: Due to its anti-angiogenic properties, octreotide has been explored as a potential therapy for proliferative diabetic retinopathy.

  • Thyroid Eye Disease: Some studies have suggested a beneficial effect of octreotide in managing thyroid eye disease.[5]

  • Experimental Glaucoma Surgery: One study investigated the use of octreotide to improve wound healing after experimental glaucoma surgery, which is distinct from treating the underlying disease.

There is currently no direct experimental or clinical evidence to support the use of octreotide for reducing IOP or providing neuroprotection in glaucoma. Further research is needed to determine if its mechanism of action could be therapeutically relevant for this condition.

Summary of Octreotide's General Properties
PropertyDescription
Mechanism of Action Somatostatin analogue; high affinity for SSTR2 and SSTR5.
Primary Effect Inhibition of hormone secretion (e.g., growth hormone, insulin, glucagon).
Other Potential Effects Anti-proliferative, anti-angiogenic.
Approved Clinical Uses Acromegaly, carcinoid tumors, vasoactive intestinal peptide-secreting tumors (VIPomas).
Glaucoma-Specific Data None available.

Signaling Pathways and Experimental Workflow

To visualize the concepts discussed, the following diagrams have been generated using the DOT language.

L817818_Neuroprotection_Pathway cluster_COH Chronic Ocular Hypertension (COH) cluster_L817818 L-817,818 cluster_Cellular_Effects Cellular Effects in RGCs COH Elevated IOP Bcl2 Bcl-2 (Anti-apoptotic) COH->Bcl2 Bax Bax (Pro-apoptotic) COH->Bax OxidativeStress Oxidative Stress (ROS/RNS) COH->OxidativeStress Mitochondria Mitochondrial Dysfunction COH->Mitochondria L817818 L-817,818 SST5 sst5 Receptor L817818->SST5 SST5->Bcl2 Upregulates SST5->Bax Downregulates SST5->OxidativeStress Inhibits SST5->Mitochondria Rescues Caspases Caspase-9, Caspase-3 Bcl2->Caspases Bax->Caspases Apoptosis RGC Apoptosis Caspases->Apoptosis Survival RGC Survival

Caption: Neuroprotective signaling pathway of L-817,818 in retinal ganglion cells.

Octreotide_Mechanism_of_Action cluster_Octreotide Octreotide cluster_Receptors Somatostatin Receptors cluster_Cellular_Response Cellular Response Octreotide Octreotide SSTR2 SSTR2 Octreotide->SSTR2 SSTR5 SSTR5 Octreotide->SSTR5 Hormone_Secretion Hormone Secretion (e.g., GH, Insulin, Glucagon) SSTR2->Hormone_Secretion Inhibits Cell_Proliferation Cell Proliferation SSTR2->Cell_Proliferation Inhibits Angiogenesis Angiogenesis SSTR2->Angiogenesis Inhibits SSTR5->Hormone_Secretion Inhibits

Caption: General mechanism of action of octreotide via somatostatin receptors.

COH_Experimental_Workflow start Start: Adult Sprague-Dawley Rats induction Induction of Chronic Ocular Hypertension (COH) (Hypertonic Saline Injection into Episcleral Veins) start->induction grouping Random Assignment to Treatment Groups induction->grouping treatment Intraperitoneal Administration (L-817,818 or Vehicle) grouping->treatment evaluation Evaluation of Neuroprotective Effects treatment->evaluation rgc_quant RGC Quantification (Retinal Flat Mounts) evaluation->rgc_quant apoptosis Apoptosis Detection (TUNEL Assay) evaluation->apoptosis molecular Molecular Analysis (qPCR, Western Blot) evaluation->molecular oxidative Oxidative Stress Assessment evaluation->oxidative mitochondrial Mitochondrial Function Analysis evaluation->mitochondrial end End: Data Analysis and Comparison rgc_quant->end apoptosis->end molecular->end oxidative->end mitochondrial->end

Caption: Experimental workflow for the chronic ocular hypertension (COH) rat model.

Conclusion

Based on the currently available scientific literature, L-817,818 shows promise as a neuroprotective agent for glaucoma by targeting the intrinsic apoptotic pathway, reducing oxidative stress, and preserving mitochondrial function in RGCs. However, its effect on IOP, a critical factor in glaucoma management, has not been reported.

Octreotide, while an established therapeutic for various hormonal disorders, lacks direct evidence for its efficacy in glaucoma. Its potential anti-proliferative and anti-angiogenic properties may warrant further investigation in the context of ocular diseases, but at present, it cannot be considered a viable candidate for glaucoma treatment without substantial further research.

For drug development professionals, the neuroprotective pathway activated by the sst5 agonist L-817,818 represents a potential avenue for novel glaucoma therapies. Future research should focus on elucidating its IOP-lowering effects, if any, and on conducting further preclinical and clinical studies to validate its therapeutic potential. A direct comparison with octreotide for glaucoma is not currently possible due to the absence of relevant data for the latter.

References

A Comparative Guide to the Efficacy of L-817818 and SST2 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the selective somatostatin (B550006) receptor subtype 5 (sst5) agonist, L-817818, and classical somatostatin receptor subtype 2 (SST2) agonists. The information presented is based on available experimental data to assist researchers in making informed decisions for future studies and drug development programs.

Introduction

Somatostatin receptors (SSTRs) are a family of five G-protein coupled receptors (GPCRs), designated sst1 through sst5, that are expressed in various tissues and play crucial roles in regulating endocrine and nervous system functions.[1] Agonists targeting these receptors have significant therapeutic potential. SST2 agonists, such as octreotide (B344500), have long been the cornerstone for treating neuroendocrine tumors and acromegaly.[2] this compound, a potent and selective sst5 agonist, has emerged as a valuable tool for elucidating the physiological functions of the sst5 receptor and holds promise for therapeutic applications, particularly in neuroprotection.[1][3] This guide compares the efficacy of this compound to that of SST2 agonists, focusing on their binding affinities, functional signaling, and in vivo effects.

Data Presentation

Table 1: Comparative Binding Affinity of this compound and Octreotide for Human Somatostatin Receptors
Compoundsst1 (IC50, nM)sst2 (IC50, nM)sst3 (IC50, nM)sst4 (IC50, nM)sst5 (IC50, nM)
This compound >1000237372>10000.47
Octreotide >10000.6 19>10005.6

Data synthesized from published receptor autoradiography with membrane pellets.

Table 2: Comparative Functional Potency of a Selective sst5 Agonist and an SST2 Agonist in a cAMP Assay
Compound ClassAgonist ExampleReceptor TargetFunctional AssayPotency (EC50, nM)
Selective sst5 Agonist CRN02481sst5cAMP Inhibition0.041
SST2 Agonist [Tyr3]octreotidesst2cAMP Inhibition0.012

Data from separate studies measuring inhibition of forskolin-stimulated cAMP production.

Signaling Pathways

SST2 and sst5 receptors, upon activation by their respective agonists, initiate intracellular signaling cascades. While both are coupled to inhibitory G-proteins (Gi/Go), their downstream effects and cellular fates can differ significantly.

SST2 Agonist Signaling Pathway

SST2 agonists, like octreotide, primarily exert their effects through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This reduction in cAMP can inhibit hormone secretion and cell proliferation.[4] Furthermore, SST2 activation can modulate ion channels and activate phosphotyrosine phosphatases.[4] A key characteristic of SST2 agonists is their ability to induce rapid receptor internalization, a process that is crucial for the high uptake of radiolabeled SST2 agonists in tumors.[6][7][8]

SST2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SST2_agonist SST2 Agonist SST2R SST2 Receptor SST2_agonist->SST2R Binds G_protein Gi/Go Protein SST2R->G_protein Activates Internalization Receptor Internalization SST2R->Internalization Induces AC Adenylyl Cyclase G_protein->AC Inhibits PTP Phosphotyrosine Phosphatase G_protein->PTP Activates Ion_channel Ion Channel G_protein->Ion_channel Modulates cAMP cAMP AC->cAMP Downstream Downstream Effectors cAMP->Downstream Inhibition of Hormone Secretion & Cell Proliferation ATP ATP

SST2 Agonist Signaling Pathway
This compound (sst5 Agonist) Signaling Pathway

This compound, upon binding to the sst5 receptor, also couples to Gi/Go proteins, suggesting an ability to inhibit adenylyl cyclase. However, a significant distinction is its lack of ability to induce receptor internalization, a feature observed with potent synthetic sst5 agonists.[9][10] In neuroprotective contexts, this compound has been shown to exert its effects by reducing apoptosis through the regulation of the Bcl-2/Bax balance, decreasing oxidative stress, and preserving mitochondrial function.[1]

L817818_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L817818 This compound SST5R sst5 Receptor L817818->SST5R Binds G_protein Gi/Go Protein SST5R->G_protein Activates No_Internalization No Receptor Internalization SST5R->No_Internalization Bcl2_Bax Bcl-2/Bax Ratio G_protein->Bcl2_Bax Increases Oxidative_Stress Oxidative Stress G_protein->Oxidative_Stress Decreases Mitochondria Mitochondrial Function G_protein->Mitochondria Preserves Apoptosis Apoptosis Bcl2_Bax->Apoptosis Inhibits Oxidative_Stress->Apoptosis Mitochondria->Apoptosis Inhibits

This compound (sst5 Agonist) Signaling Pathway

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki or IC50) of a test compound for a specific receptor.

Binding_Assay_Workflow cluster_workflow Competitive Binding Assay Workflow start Start prepare_membranes Prepare cell membranes expressing the target receptor (e.g., sst2 or sst5) start->prepare_membranes incubate Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound or SST2 agonist) prepare_membranes->incubate separate Separate bound and free radioligand via filtration incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to determine IC50 value quantify->analyze end End analyze->end

Competitive Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human sst2 or sst5 receptor.

  • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-SRIF-14) and a range of concentrations of the unlabeled competitor ligand (this compound or an SST2 agonist).

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Functional Assay: cAMP Measurement

This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, a hallmark of Gi/Go-coupled receptor activation.

Detailed Methodology:

  • Cell Culture: Cells stably expressing the receptor of interest (sst2 or sst5) are cultured in appropriate media.

  • Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with forskolin (B1673556) (to elevate basal cAMP levels) in the presence of varying concentrations of the test agonist (this compound or an SST2 agonist).

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The results are expressed as a percentage of the forskolin-stimulated cAMP levels. The EC50 value, the concentration of the agonist that produces 50% of the maximal inhibition, is calculated by fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy

Direct comparative in vivo studies between this compound and SST2 agonists in the same animal model are limited. However, their efficacy has been demonstrated in different, therapeutically relevant models.

This compound: In a rat model of experimental glaucoma, intraperitoneal administration of this compound significantly reduced the loss of retinal ganglion cells.[1] This neuroprotective effect was attributed to the attenuation of apoptosis, reduction of oxidative stress, and preservation of mitochondrial function.[1]

SST2 Agonists: The SST2 agonist octreotide has demonstrated neuroprotective effects in models of traumatic brain injury and retinal ischemia-reperfusion injury.[11] In oncology, octreotide has been shown to inhibit the growth of neuroblastoma xenografts in vivo.[10] Furthermore, radiolabeled SST2 agonists are effectively used for the imaging and peptide receptor radionuclide therapy (PRRT) of neuroendocrine tumors, a clinical application that relies on the high level of sst2 expression and efficient receptor internalization in these tumors.[12]

Conclusion

This compound and SST2 agonists exhibit distinct pharmacological profiles that dictate their potential therapeutic applications.

  • Selectivity and Affinity: this compound is highly selective for the sst5 receptor, whereas SST2 agonists like octreotide show high affinity for sst2 and moderate affinity for sst5.

  • Signaling and Internalization: Both activate Gi/Go signaling pathways, leading to the inhibition of adenylyl cyclase. A critical difference is the efficient receptor internalization induced by SST2 agonists, a phenomenon not observed with this compound. This has significant implications for their use in applications such as PRRT, where internalization is key for delivering a cytotoxic payload.

  • Therapeutic Potential: The potent neuroprotective effects of this compound in preclinical models highlight its potential for treating neurodegenerative diseases. The well-established anti-proliferative and anti-secretory effects of SST2 agonists, coupled with their receptor internalization properties, solidify their role in the management of neuroendocrine tumors.

The choice between targeting sst5 with agonists like this compound or sst2 with classical agonists will depend on the specific pathophysiology of the disease being targeted. Further head-to-head in vivo studies are warranted to fully delineate their comparative efficacy in various disease models.

References

A Paradigm Shift in Glaucoma Therapeutics: A Comparative Analysis of L-817818 and Current Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the management of glaucoma has been centered on the reduction of intraocular pressure (IOP), a primary risk factor for the progressive optic neuropathy that characterizes the disease. However, a novel therapeutic avenue is emerging with compounds like L-817818, which focuses on the direct neuroprotection of retinal ganglion cells (RGCs), offering a potential alternative or complementary strategy to current IOP-lowering treatments. This guide provides a detailed comparison of the neuroprotective agent this compound with the current first-line glaucoma therapy, prostaglandin (B15479496) analogues, represented here by latanoprost (B1674536).

This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the distinct mechanisms of action, supporting experimental data, and detailed methodologies for key experiments.

At a Glance: this compound vs. Latanoprost

The fundamental difference between this compound and current glaucoma treatments lies in their therapeutic targets. While latanoprost and other existing drugs aim to mitigate the primary stressor on the optic nerve—elevated IOP—this compound aims to bolster the resilience of the retinal ganglion cells to glaucomatous damage, irrespective of IOP levels.

FeatureThis compoundLatanoprost
Drug Class Somatostatin (B550006) Receptor 5 (sst5) AgonistProstaglandin F2α Analogue
Primary Mechanism NeuroprotectionIntraocular Pressure (IOP) Reduction
Molecular Target Somatostatin Receptor 5 (sst5)Prostaglandin F (FP) Receptor
Therapeutic Effect Reduces retinal ganglion cell apoptosis, decreases oxidative stress, and improves mitochondrial function.[1]Increases uveoscleral outflow of aqueous humor.[2][3][4]
Primary Endpoint in Preclinical Studies Reduction in RGC loss, decreased TUNEL-positive cells, modulation of apoptotic proteins (Bcl-2/Bax).[1]Reduction in intraocular pressure (IOP).
Potential Clinical Role Potential as a standalone or adjunctive therapy to protect RGCs from degeneration, particularly in cases where IOP is well-controlled but progression continues, or in normal-tension glaucoma.First-line treatment for reducing elevated IOP in open-angle glaucoma and ocular hypertension.

Delving into the Mechanisms: Distinct Signaling Pathways

The divergent therapeutic strategies of this compound and latanoprost are rooted in their activation of distinct signaling cascades.

This compound: A Neuroprotective Cascade

This compound exerts its neuroprotective effects by activating the somatostatin receptor 5 (sst5), a G-protein coupled receptor expressed on retinal ganglion cells.[1] This initiates a signaling pathway that enhances RGC survival in the face of glaucomatous insults.

L817818_Pathway L817818 This compound sst5 sst5 Receptor L817818->sst5 Gi Gi Protein sst5->Gi OxidativeStress ↓ Oxidative Stress sst5->OxidativeStress Mitochondria ↑ Mitochondrial Function sst5->Mitochondria AC Adenylyl Cyclase Gi->AC inhibits ERK ERK Pathway Gi->ERK cAMP ↓ cAMP AC->cAMP CREB CREB ERK->CREB Bcl2 ↑ Bcl-2 (Anti-apoptotic) CREB->Bcl2 Bax ↓ Bax (Pro-apoptotic) CREB->Bax Caspase ↓ Caspase Activation Bcl2->Caspase inhibits Bax->Caspase activates Apoptosis ↓ RGC Apoptosis Caspase->Apoptosis Latanoprost_Pathway Latanoprost Latanoprost FP_Receptor FP Receptor Latanoprost->FP_Receptor Gq_11 Gq/11 Protein FP_Receptor->Gq_11 PLC Phospholipase C Gq_11->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 PKC Protein Kinase C IP3_DAG->PKC MAPK MAPK Pathway PKC->MAPK MMPs ↑ Matrix Metalloproteinases (MMPs) MAPK->MMPs ECM Extracellular Matrix Degradation in Ciliary Muscle MMPs->ECM Uveoscleral_Outflow ↑ Uveoscleral Outflow ECM->Uveoscleral_Outflow IOP ↓ Intraocular Pressure Uveoscleral_Outflow->IOP Experimental_Workflow start Induce Experimental Glaucoma in Rats (e.g., Episcleral Vein Cauterization) treatment Administer this compound or Vehicle (Intraperitoneal Injection) start->treatment endpoint Euthanize and Harvest Retinal Tissue treatment->endpoint analysis1 TUNEL Assay for Apoptosis Quantification endpoint->analysis1 analysis2 Western Blot for Bcl-2 and Bax Expression endpoint->analysis2 analysis3 Measurement of Oxidative Stress Markers endpoint->analysis3 analysis4 Assessment of Mitochondrial Function endpoint->analysis4 results Compare RGC Survival and Apoptotic Markers between this compound and Vehicle Groups analysis1->results analysis2->results analysis3->results analysis4->results

References

L-817,818: A Comparative Guide to its Cross-Reactivity with Somatostatin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of L-817,818, a potent and subtype-selective agonist for the somatostatin (B550006) receptor 5 (sst5). Understanding the selectivity profile of this compound is critical for its application in research and potential therapeutic development. This document summarizes key experimental data, details the methodologies used for its characterization, and visualizes the relevant signaling pathways and experimental workflows.

Executive Summary

L-817,818 demonstrates high selectivity for the human somatostatin receptor subtype 5 (sst5). In vitro studies reveal that its binding affinity for sst5 is significantly higher than for the other four somatostatin receptor subtypes (sst1, sst2, sst3, and sst4). This selectivity is also reflected in its functional activity, where it potently activates sst5-mediated signaling pathways with minimal effect on other subtypes. This high degree of selectivity makes L-817,818 a valuable tool for elucidating the specific physiological roles of the sst5 receptor.

Comparative Analysis of Receptor Binding Affinity and Functional Activity

The selectivity of L-817,818 has been quantitatively assessed through competitive binding assays and functional assays measuring the inhibition of adenylyl cyclase. The data, summarized in the table below, clearly illustrates the compound's preferential interaction with the sst5 receptor.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
sst1 >1000>1000
sst2 >1000>1000
sst3 >1000>1000
sst4 >1000>1000
sst5 0.55 0.4

Data sourced from Rohrer et al., Science (1998).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • CHO-K1 (Chinese hamster ovary) cells stably transfected with individual human somatostatin receptor subtypes (sst1, sst2, sst3, sst4, or sst5) are cultured and harvested.

  • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Competitive Binding Assay:

  • A constant concentration of a suitable radioligand (e.g., ¹²⁵I-labeled somatostatin-14 or a subtype-selective radiolabeled ligand) is incubated with the cell membranes.

  • Increasing concentrations of the unlabeled test compound (L-817,818) are added to compete with the radioligand for binding to the receptor.

  • The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

3. Separation and Detection:

  • The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • The amount of radioactivity trapped on the filters is quantified using a gamma counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Inhibition Assay

This assay measures the functional activity (EC50) of a compound by quantifying its ability to inhibit the production of cyclic AMP (cAMP) through a Gαi-coupled receptor.

1. Cell Culture and Treatment:

  • CHO-K1 cells stably expressing one of the somatostatin receptor subtypes are seeded in multi-well plates.

  • The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • The cells are then stimulated with forskolin (B1673556) to increase intracellular cAMP levels.

  • Concurrently, the cells are treated with increasing concentrations of the test compound (L-817,818).

2. cAMP Measurement:

  • After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., a competitive immunoassay with a colorimetric or fluorescent readout).

3. Data Analysis:

  • The concentration of the test compound that causes a 50% inhibition of the forskolin-stimulated cAMP production (EC50) is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the sst5 receptor and the general workflow for assessing receptor cross-reactivity.

sst5_signaling_pathway L817818 L-817,818 sst5 sst5 Receptor L817818->sst5 Binds Gi Gi Protein sst5->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Inhibition of Insulin Secretion) PKA->CellularResponse Phosphorylates Targets

Caption: Signaling pathway of the sst5 receptor upon activation by L-817,818.

cross_reactivity_workflow cluster_binding Binding Affinity Assessment cluster_functional Functional Activity Assessment cluster_analysis Data Analysis and Comparison MembranePrep Prepare Membranes from Cells Expressing sst1, sst2, sst3, sst4, sst5 BindingAssay Perform Competitive Radioligand Binding Assay with L-817,818 MembranePrep->BindingAssay Ki_Calc Calculate Ki values BindingAssay->Ki_Calc Compare Compare Ki and EC50 values across all receptor subtypes Ki_Calc->Compare CellCulture Culture Cells Expressing sst1, sst2, sst3, sst4, sst5 cAMPAssay Perform cAMP Inhibition Assay with L-817,818 CellCulture->cAMPAssay EC50_Calc Calculate EC50 values cAMPAssay->EC50_Calc EC50_Calc->Compare Selectivity Determine Selectivity Profile Compare->Selectivity

Caption: Experimental workflow for assessing the cross-reactivity of L-817,818.

A Head-to-Head Comparison of SST5 Agonists in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various somatostatin (B550006) receptor 5 (SST5) agonists, supported by experimental data from preclinical and clinical studies. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of these compounds.

Quantitative Data Summary

The following tables summarize the quantitative data from head-to-head studies of SST5 agonists, focusing on receptor binding potency and clinical efficacy.

Table 1: Comparative Potency (EC50, nM) of Somatostatin Agonists at Human and Mouse Somatostatin Receptors

AgonisthSST1hSST2hSST3hSST4hSST5mSST1mSST2mSST3mSST4mSST5
SS14 0.60.060.40.90.20.40.080.30.50.3
Octreotide >10000.065.2>10002.7>10000.112>10004.8
Lanreotide >10000.1200>100016>10000.2>1000>100025
Pasireotide 0.40.590.78>10000.0810.30.91.1>10000.09
CRN02481 >1000>1000>1000>10000.1>1000>1000>1000>10000.2

Data from a study evaluating the potency of various somatostatin agonists to inhibit cAMP production in CHO-K1 cells expressing human (h) or mouse (m) somatostatin receptors.[1]

Table 2: Head-to-Head Clinical Trial of Pasireotide LAR vs. Octreotide LAR in Acromegaly (12-Month Data)

OutcomePasireotide LAR (n=176)Octreotide LAR (n=182)P-value
Biochemical Control (GH <2.5 µg/L and normal IGF-1) 31.3%19.2%0.007
Normal IGF-1 Achieved 38.6%23.6%0.002
GH <2.5 µg/L Achieved 48.3%51.6%NS
Hyperglycemia-related Adverse Events 57.3%21.7%<0.001

Data from a prospective, randomized, double-blind study in medically naive patients with acromegaly.[2][3]

Key Experimental Protocols

cAMP Production Inhibition Assay

This assay is used to determine the potency of SST5 agonists in activating the receptor and initiating downstream signaling.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells, stably expressing the human or mouse SST5 receptor, are cultured in standard growth medium.

  • Cell Plating: Cells are seeded into 384-well plates and incubated until they reach approximately 80-90% confluency.[4]

  • cAMP Stimulation: Intracellular cAMP levels are artificially increased by treating the cells with a direct activator of adenylyl cyclase, such as Forskolin.[4]

  • Agonist Treatment: Cells are then incubated with varying concentrations of the SST5 agonist being tested.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive binding assay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based detection kits.[5] The signal is inversely proportional to the amount of cAMP produced.[5]

  • Data Analysis: The concentration-response curves are plotted to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal inhibition of cAMP production.

Static Insulin (B600854) Secretion Assay from Isolated Pancreatic Islets

This assay assesses the functional effect of SST5 agonists on insulin secretion from pancreatic beta cells.

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from either rodents or human donors using collagenase digestion followed by density gradient centrifugation.

  • Islet Culture: Isolated islets are cultured overnight to allow for recovery.

  • Pre-incubation: Batches of islets (typically 10-15 per replicate) are pre-incubated in a Krebs-Ringer Bicarbonate Buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 1 hour) to establish a basal insulin secretion rate.[6][7]

  • Stimulation: The islets are then transferred to a buffer containing a high glucose concentration (e.g., 16.7 mM) to stimulate insulin secretion, in the presence or absence of the SST5 agonist at various concentrations.[6][7] Other secretagogues like tolbutamide (B1681337) or amino acids can also be used.[8]

  • Supernatant Collection: After a defined incubation period (e.g., 1 hour), the supernatant is collected.[6][7]

  • Insulin Measurement: The concentration of insulin in the supernatant is measured using methods such as radioimmunoassay (RIA) or ELISA.

  • Data Normalization: Insulin secretion can be normalized to the total insulin content of the islets (measured after acid-ethanol extraction) or total protein/DNA content.

Signaling Pathway and Experimental Workflow Diagrams

SST5_Signaling_Pathway SST5_Agonist SST5 Agonist SST5R SST5 Receptor SST5_Agonist->SST5R Binds to G_Protein Gi/o Protein SST5R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicle Insulin Vesicle PKA->Insulin_Vesicle Promotes Exocytosis Exocytosis Insulin Exocytosis Insulin_Vesicle->Exocytosis Leads to

Caption: SST5 receptor signaling pathway leading to the inhibition of insulin secretion.

Experimental_Workflow_Insulin_Secretion cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis Islet_Isolation Islet Isolation (Collagenase Digestion) Islet_Culture Overnight Culture Islet_Isolation->Islet_Culture Pre_incubation Pre-incubation (Low Glucose) Islet_Culture->Pre_incubation Stimulation Stimulation (High Glucose +/- Agonist) Pre_incubation->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Insulin_Measurement Insulin Measurement (ELISA/RIA) Supernatant_Collection->Insulin_Measurement Data_Analysis Data Analysis (Normalization & Comparison) Insulin_Measurement->Data_Analysis

Caption: Experimental workflow for the static insulin secretion assay.

References

The Untapped Potential of L-817818 in Combination Therapy: A Comparative Guide to Synergistic Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current pharmacological research is the absence of direct experimental data on the synergistic effects of L-817818, a selective somatostatin (B550006) receptor 5 (sst5) agonist, with conventional anti-inflammatory drugs. This guide aims to bridge this gap by providing a comparative analysis of the known mechanisms of this compound and major anti-inflammatory drug classes—Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and Corticosteroids. By juxtaposing their signaling pathways, we can hypothesize potential synergistic interactions and propose experimental frameworks to investigate them. This document is intended for researchers, scientists, and drug development professionals interested in exploring novel combination therapies for inflammatory diseases.

Understanding the Key Players: A Mechanistic Overview

A synergistic effect in pharmacology occurs when the combined effect of two drugs is greater than the sum of their individual effects. To explore the potential for such a synergy between this compound and anti-inflammatory drugs, it is crucial to first understand their distinct mechanisms of action.

This compound: A Somatostatin Receptor 5 Agonist

This compound exerts its effects by activating the somatostatin receptor 5 (sst5), a G-protein coupled receptor. The downstream signaling cascade of sst5 activation is multifaceted and includes:

  • Inhibition of Adenylyl Cyclase: As a Gi/o-protein coupled receptor, sst5 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Modulation of MAPK Pathways: Sst5 signaling can influence the activity of mitogen-activated protein kinase (MAPK) pathways, which are critical in regulating cellular processes including inflammation.

  • Anti-Apoptotic Effects: Studies have demonstrated that this compound can protect cells from apoptosis by regulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins and by downregulating the activity of caspases 9 and 3.[1]

  • Reduction of Oxidative Stress: this compound has been shown to decrease the levels of reactive oxygen and nitrogen species, as well as malondialdehyde, a marker of oxidative stress.[1]

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs are a cornerstone in the treatment of pain and inflammation. Their primary mechanism involves:

  • Inhibition of Cyclooxygenase (COX) Enzymes: NSAIDs block the activity of COX-1 and COX-2 enzymes.[2] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[3][4][5]

  • Other Potential Mechanisms: Some NSAIDs may also exert their effects through inhibition of the lipoxygenase pathway or by interfering with G-protein-mediated signal transduction.[6]

Corticosteroids

Corticosteroids are potent anti-inflammatory agents with a broad range of effects mediated by the glucocorticoid receptor (GR). Their mechanisms can be broadly categorized as:

  • Genomic Effects: Upon binding to corticosteroids, the GR translocates to the nucleus. Here, it can directly bind to DNA to increase the transcription of anti-inflammatory genes (transactivation). More significantly, it can interfere with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby repressing the expression of inflammatory genes (transrepression).[7][8]

  • Non-Genomic Effects: Corticosteroids can also induce rapid anti-inflammatory effects that do not involve gene transcription. These effects are mediated by interactions with various kinase signaling pathways, including PI3K, AKT, and MAPKs.[9]

Comparative Analysis of Mechanistic Pathways

The following table summarizes the key mechanistic features of this compound, NSAIDs, and Corticosteroids, providing a basis for identifying potential synergistic interactions.

FeatureThis compound (sst5 Agonist)NSAIDsCorticosteroids
Primary Target Somatostatin Receptor 5 (sst5)Cyclooxygenase (COX) EnzymesGlucocorticoid Receptor (GR)
Signaling Pathway Gi/o-protein coupled receptor, inhibition of adenylyl cyclase, MAPK modulationInhibition of prostaglandin (B15479496) synthesisNuclear receptor signaling, modulation of gene transcription, kinase pathway interference
Key Effects Anti-apoptotic, anti-oxidative stressAnti-inflammatory, analgesic, antipyreticPotent anti-inflammatory, immunosuppressive
Cellular Processes Regulation of cell survival, reduction of oxidative damageReduction of inflammatory mediators (prostaglandins)Regulation of inflammatory gene expression, modulation of immune cell function

Hypothesizing Synergy: Potential Areas of Interaction

Based on their distinct mechanisms, several hypotheses for synergistic interactions between this compound and anti-inflammatory drugs can be formulated:

This compound and NSAIDs:

  • Complementary Anti-Inflammatory Action: While NSAIDs directly reduce the production of pro-inflammatory prostaglandins, this compound could mitigate the downstream cellular damage caused by inflammation through its anti-apoptotic and anti-oxidative stress properties. This dual approach of blocking an inflammatory mediator and protecting the cell could lead to a more profound anti-inflammatory effect.

This compound and Corticosteroids:

  • Convergence on MAPK Pathways: Both this compound and corticosteroids can modulate MAPK signaling. Their combined effect on this critical inflammatory pathway could be synergistic. For instance, if they inhibit different nodes of the same pathway or parallel pathways that converge, the overall dampening of the inflammatory response could be significantly enhanced.

  • Genomic and Non-Genomic Synergy: The well-established genomic actions of corticosteroids in suppressing inflammatory gene expression could be complemented by the more rapid, non-genomic anti-apoptotic and anti-oxidative effects of this compound. This could provide both immediate and sustained anti-inflammatory and tissue-protective benefits.

Proposed Experimental Protocols for Investigating Synergy

To validate these hypotheses, a systematic experimental approach is required. The following protocols outline key experiments to assess the synergistic effects of this compound with anti-inflammatory drugs in a cell-based model of inflammation (e.g., LPS-stimulated macrophages).

1. Assessment of Anti-Inflammatory Synergy

  • Objective: To determine if the combination of this compound and an anti-inflammatory drug results in a greater reduction of inflammatory markers than either drug alone.

  • Methodology:

    • Culture macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages).

    • Pre-treat cells with varying concentrations of this compound, an NSAID (e.g., indomethacin), a corticosteroid (e.g., dexamethasone), or combinations of this compound with each anti-inflammatory drug.

    • Stimulate inflammation with lipopolysaccharide (LPS).

    • Measure the production of key inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), and cytokines (e.g., TNF-α, IL-6) using ELISA and Griess assays.

    • Analyze the data using isobologram analysis to determine if the drug combinations have a synergistic, additive, or antagonistic effect.

2. Investigation of Apoptosis and Oxidative Stress

  • Objective: To evaluate the combined effect of this compound and anti-inflammatory drugs on cell viability and oxidative stress in an inflammatory context.

  • Methodology:

    • Treat cells as described in Protocol 1.

    • Assess apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.

    • Measure intracellular reactive oxygen species (ROS) production using fluorescent probes like DCFDA.

    • Quantify markers of oxidative damage, such as malondialdehyde (MDA) levels.

3. Elucidation of Signaling Pathway Interactions

  • Objective: To identify the molecular mechanisms underlying any observed synergistic effects.

  • Methodology:

    • Treat cells with the drug combinations that demonstrated synergy.

    • Perform Western blotting to analyze the phosphorylation status and total protein levels of key signaling molecules in the MAPK pathway (e.g., p38, ERK, JNK) and the NF-κB pathway (e.g., p65, IκBα).

    • Use quantitative PCR (qPCR) to measure the expression of genes encoding inflammatory mediators and anti-inflammatory proteins.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and a proposed experimental workflow.

L817818_Signaling_Pathway L817818 This compound sst5 sst5 Receptor L817818->sst5 Gi_o Gi/o Protein sst5->Gi_o AC Adenylyl Cyclase Gi_o->AC MAPK MAPK Pathway Modulation Gi_o->MAPK cAMP ↓ cAMP AC->cAMP Apoptosis ↓ Apoptosis (↑Bcl-2/↓Bax, ↓Caspases) MAPK->Apoptosis OxidativeStress ↓ Oxidative Stress (↓ROS/RNS, ↓MDA) MAPK->OxidativeStress

Caption: Signaling pathway of this compound via the sst5 receptor.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis CellCulture Macrophage Culture DrugTreatment Drug Treatment: This compound, NSAID, Corticosteroid and Combinations CellCulture->DrugTreatment LPS_Stimulation LPS Stimulation DrugTreatment->LPS_Stimulation InflammatoryMarkers Inflammatory Markers (PGE2, NO, Cytokines) LPS_Stimulation->InflammatoryMarkers ApoptosisAssay Apoptosis Assays (Annexin V, Caspase activity) LPS_Stimulation->ApoptosisAssay OxidativeStressAssay Oxidative Stress Assays (ROS, MDA) LPS_Stimulation->OxidativeStressAssay SignalingAnalysis Signaling Pathway Analysis (Western Blot, qPCR) LPS_Stimulation->SignalingAnalysis Isobologram Isobologram Analysis (Synergy Assessment) InflammatoryMarkers->Isobologram ApoptosisAssay->Isobologram OxidativeStressAssay->Isobologram SignalingAnalysis->Isobologram StatisticalAnalysis Statistical Analysis Isobologram->StatisticalAnalysis

References

Evaluating the Therapeutic Potential of L-817818: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Somatostatin (B550006) Receptor 5 Agonist L-817818 in Neuroprotection

This guide provides a comprehensive evaluation of the therapeutic potential of this compound, a selective agonist of the somatostatin receptor 5 (sst5). The primary focus of current research has been on its neuroprotective effects in the context of experimental glaucoma. This document summarizes the known mechanism of action, presents available experimental data in a comparative format, and provides detailed experimental protocols for key assays. The information is intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: A Dual Approach to Neuroprotection

This compound exerts its neuroprotective effects primarily through the activation of the sst5 receptor, a G-protein coupled receptor expressed on retinal ganglion cells (RGCs).[1] Activation of sst5 by this compound initiates a signaling cascade that counteracts glaucomatous neurodegeneration through two main pathways: inhibition of apoptosis and reduction of oxidative stress.[1]

Anti-Apoptotic Pathway:

In experimental models of glaucoma, this compound has been shown to modulate the delicate balance between pro-apoptotic and anti-apoptotic proteins.[1] Specifically, it upregulates the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio prevents the activation of the intrinsic apoptotic cascade. Consequently, the activation of downstream executioner caspases, such as caspase-9 and caspase-3, is suppressed, ultimately leading to a reduction in RGC apoptosis.[1]

Reduction of Oxidative Stress:

Oxidative stress is a key contributor to RGC death in glaucoma. This compound administration has been demonstrated to mitigate oxidative damage by reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[1] Furthermore, it helps to preserve the function of the mitochondrial respiratory chain complex, which is often impaired in glaucomatous optic neuropathy.[1]

This compound Performance Data in Experimental Glaucoma

The following tables summarize the key findings from a preclinical study evaluating this compound in a chronic ocular hypertension (COH) rat model of glaucoma.[1]

Table 1: Neuroprotective Efficacy of this compound on Retinal Ganglion Cells (RGCs)

ParameterControl (COH)This compound Treated (COH)Outcome
RGC LossSignificant LossSignificantly ReducedNeuroprotection
TUNEL-positive RGCsIncreasedDecreasedAttenuation of Apoptosis

Note: Specific quantitative data on the percentage of RGC loss reduction was not available in the reviewed literature.

Table 2: Effect of this compound on Apoptotic Markers

MarkerControl (COH)This compound Treated (COH)Fold Change (Treated vs. Control)
Bcl-2 (anti-apoptotic)DownregulatedPartially ReversedData Not Available
Bax (pro-apoptotic)UpregulatedPartially ReversedData Not Available
Caspase-9 (activated)UpregulatedDownregulatedData Not Available
Caspase-3 (activated)UpregulatedDownregulatedData Not Available

Table 3: Effect of this compound on Oxidative Stress Markers

MarkerControl (COH)This compound Treated (COH)Outcome
Reactive Oxygen Species (ROS)IncreasedReducedAntioxidant Effect
Malondialdehyde (MDA)IncreasedReducedReduction of Lipid Peroxidation

Note: Specific quantitative data on the reduction of ROS and MDA levels were not available in the reviewed literature.

Comparison with Alternatives

Direct comparative studies of this compound with other glaucoma treatments are currently lacking in the published literature. However, to provide context, this section outlines the mechanisms of action of other neuroprotective agents and standard glaucoma medications.

Table 4: Mechanistic Comparison of this compound with Other Glaucoma Therapies

Compound/ClassPrimary Mechanism of Action
This compound sst5 Agonist: Inhibits apoptosis (modulates Bcl-2/Bax, caspases) and reduces oxidative stress.
Other sst5 Agonists (e.g., Octreotide) Similar to this compound, with potential anti-angiogenic effects.
Prostaglandin Analogs (e.g., Latanoprost) Increase uveoscleral outflow of aqueous humor to lower intraocular pressure (IOP).
Beta-Blockers (e.g., Timolol) Decrease aqueous humor production to lower IOP.
Alpha-Adrenergic Agonists (e.g., Brimonidine) Decrease aqueous humor production and increase uveoscleral outflow to lower IOP; may have direct neuroprotective effects.
Other Neuroprotective Agents (e.g., Memantine, Coenzyme Q10) Target various pathways including excitotoxicity and mitochondrial dysfunction.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

1. Chronic Ocular Hypertension (COH) Rat Model

  • Objective: To induce a sustained elevation of intraocular pressure (IOP) to mimic glaucomatous conditions.

  • Method: A common method involves the injection of hypertonic saline into an episcleral vein to induce fibrosis of the trabecular meshwork, leading to reduced aqueous humor outflow and elevated IOP.

  • Procedure:

    • Anesthetize Sprague-Dawley rats.

    • Under a surgical microscope, expose the episcleral veins.

    • Inject a small volume (e.g., 50 µL) of 1.75 M hypertonic saline into one of the episcleral veins.

    • Monitor IOP regularly (e.g., weekly) using a tonometer to confirm sustained elevation.

    • The contralateral eye can serve as a control.

2. Quantification of Retinal Ganglion Cell (RGC) Loss

  • Objective: To determine the extent of RGC death.

  • Method: Retrograde labeling of RGCs with a fluorescent tracer followed by manual or automated cell counting.

  • Procedure:

    • One week prior to sacrificing the animals, anesthetize the rats and place them in a stereotaxic apparatus.

    • Inject a fluorescent tracer (e.g., Fluoro-Gold) into the superior colliculi bilaterally.

    • After the designated survival period, sacrifice the animals and enucleate the eyes.

    • Prepare retinal flat mounts.

    • Capture fluorescent images of the retinas at predefined locations.

    • Count the number of labeled RGCs using image analysis software.

    • Compare cell counts between experimental and control groups.

3. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

  • Objective: To detect apoptotic cells in retinal tissue.

  • Method: Enzymatic labeling of DNA strand breaks, a hallmark of apoptosis.

  • Procedure:

    • Fix retinal cryosections or whole mounts in 4% paraformaldehyde.

    • Permeabilize the tissue with a detergent (e.g., Triton X-100).

    • Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

    • Wash the sections to remove unincorporated nucleotides.

    • Counterstain with a nuclear dye (e.g., DAPI).

    • Visualize and quantify TUNEL-positive cells using fluorescence microscopy.

4. Western Blot for Bcl-2 and Bax

  • Objective: To quantify the protein expression levels of pro- and anti-apoptotic markers.

  • Procedure:

    • Dissect and homogenize retinal tissue in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against Bcl-2 and Bax.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

L817818_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound sst5 sst5 Receptor This compound->sst5 G_protein Gi/o Protein sst5->G_protein AC Adenylyl Cyclase G_protein->AC inhibition ROS Reactive Oxygen Species (ROS) G_protein->ROS reduction cAMP cAMP AC->cAMP decreased production PKA PKA cAMP->PKA reduced activation Bcl2 Bcl-2 (Anti-apoptotic) PKA->Bcl2 activation Bax Bax (Pro-apoptotic) PKA->Bax inhibition Mitochondrion Mitochondrion Bcl2->Mitochondrion stabilization Bax->Mitochondrion destabilization Caspase9 Caspase-9 Mitochondrion->Caspase9 cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress

Caption: Signaling pathway of this compound in retinal ganglion cells.

Experimental_Workflow cluster_model Animal Model cluster_analysis Analysis cluster_outcome Outcome Induction Induce Chronic Ocular Hypertension (COH) in Rats Treatment Administer this compound or Vehicle (Control) Induction->Treatment RGC_Quant Quantify Retinal Ganglion Cell (RGC) Survival Treatment->RGC_Quant Apoptosis_Assay Assess Apoptosis (TUNEL Assay) Treatment->Apoptosis_Assay Western_Blot Measure Protein Expression (Bcl-2, Bax, Caspases) Treatment->Western_Blot Oxidative_Stress_Assay Evaluate Oxidative Stress (ROS, MDA levels) Treatment->Oxidative_Stress_Assay Data_Analysis Compare Data between This compound and Control Groups RGC_Quant->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Oxidative_Stress_Assay->Data_Analysis Conclusion Evaluate Therapeutic Potential of this compound Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound.

Broader Therapeutic Potential

While the current body of research on this compound is centered on its neuroprotective role in glaucoma, the expression of sst5 receptors in other tissues suggests a broader therapeutic potential. Somatostatin analogs are utilized in the treatment of certain cancers and neuroendocrine tumors. However, there is currently no specific data available on the investigation of this compound in these or other neurodegenerative conditions. Future research may explore the efficacy of this selective sst5 agonist in these areas.

Conclusion

This compound demonstrates significant therapeutic potential as a neuroprotective agent in the context of experimental glaucoma. Its dual mechanism of inhibiting apoptosis and reducing oxidative stress addresses key pathological processes in glaucomatous RGC death. The available preclinical data is promising, although further studies are required to provide quantitative comparisons with existing glaucoma therapies and to explore its potential in other diseases. The detailed experimental protocols and pathway visualizations provided in this guide offer a valuable resource for researchers aiming to build upon the current understanding of this compound and other sst5 agonists.

References

Preclinical Validation of L-817818 for Ocular Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical comparison of L-817818 with two alternative neuroprotective agents, Brimonidine (B1667796) and Memantine (B1676192), for the treatment of ocular diseases, primarily focusing on glaucoma models. The data presented is based on published preclinical studies and aims to offer an objective overview to inform further research and development.

Executive Summary

This compound, a somatostatin (B550006) receptor 5 (sst5) agonist, has demonstrated significant neuroprotective effects in a preclinical model of glaucoma. Its mechanism of action centers on reducing retinal ganglion cell (RGC) apoptosis by modulating the Bcl-2/Bax balance, mitigating oxidative stress, and improving mitochondrial function. This guide compares the preclinical profile of this compound with Brimonidine, an alpha-2 adrenergic agonist, and Memantine, an NMDA receptor antagonist, both of which have also been investigated for their neuroprotective properties in similar ocular disease models. The comparison covers their mechanisms of action, experimental protocols, and reported efficacy in protecting retinal neurons.

Comparative Data on Neuroprotective Efficacy

The following tables summarize the quantitative data from preclinical studies of this compound, Brimonidine, and Memantine in models of ocular neurodegeneration.

Table 1: Comparison of Retinal Ganglion Cell (RGC) Survival

CompoundAnimal ModelAdministration RouteDosageOutcome MeasureResult
This compound Chronic Ocular Hypertension (COH) in ratsIntraperitonealNot specified in abstractReduction in RGC lossSignificantly reduced RGC loss compared to control[1]
Brimonidine Laser-induced chronic ocular hypertension in ratsSubcutaneous0.5 and 1 mg/kg/dayRGC lossReduced RGC loss to 26% and 15% respectively, compared to 33% in controls[2]
Brimonidine Episcleral vein cauterization in ratsIntraperitonealNot specifiedRGC survivalTotal RGC survival (103.7%) compared to 78.9% in controls[3]
Memantine Laser-induced chronic ocular hypertension in ratsOsmotic pump10 mg/kg/dayRGC lossReduced RGC loss to 12% compared to 37% in controls[4]
Memantine Sodium hyaluronate-induced glaucoma in ratsIntraperitoneal10 mg/kg/dayRGC loss1.25% RGC loss compared to 26.14% in non-treated glaucomatous rats[5]

Table 2: Comparison of Effects on Apoptosis

CompoundAnimal ModelKey Apoptotic MarkersEffect
This compound Chronic Ocular Hypertension (COH) in ratsCaspase-9, Caspase-3, Bcl-2/Bax ratioDownregulated Caspase-9 and -3; Partially reversed the decrease in Bcl-2 and increase in Bax[1]
Brimonidine Streptozotocin-induced diabetic retinopathy in ratsBcl-2, Bcl-xl, BaxAlleviated the decrease in Bcl-2 and Bcl-xl; Attenuated the upregulation of Bax[6][7]
Memantine Sodium hyaluronate-induced glaucoma in ratsApoptotic cell densitySignificantly less apoptotic cells in the RGC and inner nuclear layers[5]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound, Brimonidine, and Memantine are mediated by distinct signaling pathways.

This compound: As a somatostatin receptor 5 agonist, this compound initiates a cascade that leads to the inhibition of apoptosis and reduction of oxidative stress.

L817818_Pathway L817818 This compound sst5 sst5 Receptor L817818->sst5 Apoptosis_Regulation Apoptosis Regulation sst5->Apoptosis_Regulation Oxidative_Stress Oxidative Stress Reduction sst5->Oxidative_Stress Bcl2 ↑ Bcl-2 Apoptosis_Regulation->Bcl2 Bax ↓ Bax Apoptosis_Regulation->Bax Caspases ↓ Caspase-9 & -3 Bax->Caspases Neuroprotection RGC Neuroprotection Caspases->Neuroprotection ROS_RNS ↓ ROS/RNS Oxidative_Stress->ROS_RNS MRCC ↑ Mitochondrial Respiratory Chain Complex Function Oxidative_Stress->MRCC MRCC->Neuroprotection

This compound Signaling Pathway for Neuroprotection.

Brimonidine: This alpha-2 adrenergic agonist is believed to exert its neuroprotective effects through multiple pathways, including the upregulation of neurotrophic factors and activation of pro-survival signaling.

Brimonidine_Pathway Brimonidine Brimonidine alpha2_receptor α2-Adrenergic Receptor Brimonidine->alpha2_receptor BDNF_upregulation ↑ BDNF Expression alpha2_receptor->BDNF_upregulation PI3K_Akt PI3K/Akt Pathway alpha2_receptor->PI3K_Akt p38MAPK ↓ p-p38 MAPK alpha2_receptor->p38MAPK BDNF_upregulation->PI3K_Akt pAkt ↑ p-Akt PI3K_Akt->pAkt Apoptosis_Inhibition Apoptosis Inhibition pAkt->Apoptosis_Inhibition Bcl2_family ↑ Bcl-2, Bcl-xl ↓ Bax Apoptosis_Inhibition->Bcl2_family Neuroprotection RGC Neuroprotection Bcl2_family->Neuroprotection

Brimonidine's Neuroprotective Signaling Pathway.

Memantine: As an NMDA receptor antagonist, memantine's primary neuroprotective mechanism involves the inhibition of glutamate-induced excitotoxicity.

Memantine_Pathway Glutamate (B1630785) Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Memantine Memantine Memantine->NMDA_Receptor ERK_Modulation Modulation of p-ERK Memantine->ERK_Modulation blocks increase Microglia_Inhibition Inhibition of Microglia Activation Memantine->Microglia_Inhibition Excitotoxicity Excitotoxicity & Apoptosis Ca_Influx->Excitotoxicity Neuroprotection RGC Neuroprotection ERK_Modulation->Neuroprotection Microglia_Inhibition->Neuroprotection

Memantine's Mechanism of Action in Preventing Excitotoxicity.

Experimental Protocols

The following provides an overview of the experimental workflows for testing the neuroprotective effects of each compound in a rat model of glaucoma.

General Experimental Workflow for Preclinical Glaucoma Studies

Experimental_Workflow cluster_model Glaucoma Model Induction cluster_treatment Treatment Administration cluster_analysis Outcome Analysis Model_Induction Induce Chronic Ocular Hypertension (COH) (e.g., Laser photocoagulation, Episcleral vein cauterization, Sodium hyaluronate injection) Treatment_Group Administer Test Compound (this compound, Brimonidine, or Memantine) via specified route and dosage Model_Induction->Treatment_Group Control_Group Administer Vehicle Control RGC_Quantification Quantify RGC Survival (e.g., retrograde labeling, histology) Treatment_Group->RGC_Quantification Apoptosis_Assay Assess Apoptosis (e.g., TUNEL staining, Western blot for caspases, Bcl-2/Bax) RGC_Quantification->Apoptosis_Assay Molecular_Analysis Analyze Molecular Markers (e.g., Western blot for signaling proteins, ELISA for oxidative stress markers) Apoptosis_Assay->Molecular_Analysis

Generalized Experimental Workflow.

Specific Methodologies:

  • This compound:

    • Animal Model: Chronic ocular hypertension (COH) was induced in rats.

    • Administration: this compound was administered intraperitoneally.

    • Analysis: RGC loss was assessed using terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining. mRNA and protein levels of Bcl-2 and Bax were measured. Apoptosis-related proteins (caspase-9, caspase-3) were analyzed. Concentrations of reactive oxygen species/reactive nitrogen species and malondialdehyde were measured, and the function of the mitochondrial respiratory chain complex was evaluated.[1]

  • Brimonidine:

    • Animal Models: Studies have utilized laser-induced chronic ocular hypertension in rats, episcleral vein cauterization in rats, and optic nerve crush models in mice.[2][3][8]

    • Administration: Administration routes have included topical eye drops (0.15% brimonidine tartrate), intraperitoneal injections, and subcutaneous administration (0.5 or 1 mg/kg/day).[2][6][7][8]

    • Analysis: RGC survival has been quantified through retrograde labeling and immunohistochemical staining (e.g., with NeuN). Apoptosis was assessed by TUNEL assay and Western blot for apoptotic markers (Bcl-2, Bax, p53, p38 MAPK). Signaling pathway activation (e.g., phospho-Akt) was also determined by Western blot.[2][6][7][8]

  • Memantine:

    • Animal Models: Preclinical studies have employed models of glaucoma induced by sodium hyaluronate injection, laser photocoagulation of episcleral and limbal veins, and partial optic nerve injury in rats.[4][5][9]

    • Administration: Memantine has been administered systemically via intraperitoneal injection (e.g., 10 mg/kg daily) or continuously using an osmotic pump (5 or 10 mg/kg/day).[4][5][9]

    • Analysis: RGC survival was determined by retrograde labeling and cell counting in retinal whole mounts. The ultrastructure of the retina was examined using electron microscopy. Apoptotic cell density was assessed by immunohistochemistry.[4][5][9]

Conclusion

This compound demonstrates a promising neuroprotective profile in a preclinical model of glaucoma through its anti-apoptotic and anti-oxidative stress mechanisms. When compared to Brimonidine and Memantine, this compound offers a distinct mechanism of action centered on the somatostatin receptor system. Brimonidine also shows robust neuroprotection through multiple pathways, including the upregulation of neurotrophic factors. Memantine's efficacy lies in its ability to counteract glutamate excitotoxicity.

The choice of a therapeutic candidate for further development will depend on a variety of factors, including the specific etiology of the ocular disease, desired mechanism of action, and route of administration. The data presented in this guide, while not from head-to-head comparative studies, provides a valuable resource for researchers to evaluate the relative merits of these neuroprotective agents. Further studies directly comparing these compounds in standardized preclinical models are warranted to definitively establish their comparative efficacy.

References

Benchmarking L-817818: A Comparative Guide for Neuroprotection in Glaucoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-817818, a selective somatostatin (B550006) receptor 5 (sst5) agonist, against other relevant compounds in the context of neuroprotection for glaucoma. The information presented is based on available preclinical data and is intended to assist researchers in evaluating this compound for further investigation.

Executive Summary

This compound has demonstrated significant neuroprotective effects in experimental models of glaucoma by reducing retinal ganglion cell (RGC) loss.[1] Its mechanism of action is centered on the activation of the sst5 receptor, which in turn modulates apoptotic pathways and reduces oxidative stress.[1] This guide benchmarks this compound's performance against other somatostatin receptor agonists and established neuroprotective agents in glaucoma research, providing a framework for its potential therapeutic application.

Data Presentation: Quantitative Comparison of Neuroprotective Agents

The following tables summarize the key performance metrics of this compound and comparable agents. Data is compiled from various preclinical studies and should be interpreted within the context of the specific experimental models used.

Table 1: Somatostatin Receptor Binding Affinity (Ki, nM)

Compoundsst1sst2sst3sst4sst5Primary Application
This compound 3.35264820.4 Neuroprotection (Glaucoma)
Octreotide290 - 11400.4 - 2.14.4 - 34.5> 10005.6 - 32Acromegaly, Neuroendocrine Tumors
PasireotideHighHighHighLowHigh Acromegaly, Cushing's Disease

Note: Lower Ki values indicate higher binding affinity.

Table 2: In Vivo Efficacy in Experimental Glaucoma Models

CompoundModelKey FindingQuantitative Data
This compound Chronic Ocular Hypertension (Rat)Significantly reduced RGC loss and apoptosis.[1]Data on the specific percentage of RGC loss reduction is not available in the reviewed literature.
Brimonidine (B1667796)Chronic Ocular Hypertension (Rat)Reduced RGC death by up to 50%.[2][3]RGC survival was approximately 103.7% in treated vs. 78.9% in untreated EVC rats.[4]
Coenzyme Q10Genetic Model (DBA/2J Mouse)Promoted a 29% RGC survival rate.[5]Topical application resulted in a significant neuroprotective effect.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the data presented.

Induction of Chronic Ocular Hypertension (COH) in a Rat Model

This protocol is a common method for inducing glaucoma-like conditions in animal models to test the efficacy of neuroprotective agents.

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.

  • Surgical Procedure: A single injection of cultured conjunctival fibroblasts is introduced into the anterior chamber of the eye.[7] This leads to the occlusion of the anterior angle, blocking aqueous humor drainage and thereby increasing intraocular pressure (IOP).[7]

  • IOP Monitoring: IOP is monitored regularly (e.g., weekly) using a tonometer to confirm sustained elevation.[7]

  • Treatment Administration: The test compound (e.g., this compound) is administered systemically (e.g., intraperitoneally) or topically, depending on the study design.

  • Endpoint Analysis: After a predetermined period (e.g., 12 weeks), the animals are euthanized, and the retinal tissue is collected for analysis of RGC survival.[4][7]

Quantification of Retinal Ganglion Cell (RGC) Loss

Accurate quantification of RGC loss is a primary endpoint in glaucoma research.

  • Tissue Preparation: The enucleated eyes are fixed, and the retinas are dissected and prepared as whole mounts or sectioned.

  • Immunohistochemistry: The retinal tissue is stained with specific markers for RGCs, such as Brn3a or NeuN.

  • Imaging: The stained retinas are imaged using a fluorescence microscope. Multiple images are captured from different quadrants of the retina (central, medial, and peripheral) to ensure representative sampling.

  • Cell Counting: The number of stained RGCs in each image is counted manually or using automated image analysis software. The average number of RGCs per unit area is then calculated for each retina.

  • Data Analysis: The RGC count in the treated, hypertensive eye is compared to that of a control (e.g., the contralateral, untreated eye or a separate group of healthy animals) to determine the percentage of RGC loss or survival.

Mandatory Visualization

Signaling Pathway of this compound in Neuroprotection

L817818_Signaling_Pathway L817818 This compound sst5 sst5 Receptor L817818->sst5 Gi Gi Protein sst5->Gi activates ROS ↓ Oxidative Stress sst5->ROS AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Bcl2 ↑ Bcl-2 PKA->Bcl2 Bax ↓ Bax PKA->Bax Caspase ↓ Caspase-9 & -3 Bcl2->Caspase Apoptosis ↓ Apoptosis Bcl2->Apoptosis Bax->Caspase Bax->Apoptosis Caspase->Apoptosis Neuroprotection Neuroprotection of Retinal Ganglion Cells Apoptosis->Neuroprotection ROS->Neuroprotection

Caption: this compound signaling pathway in neuroprotection.

Experimental Workflow for Evaluating Neuroprotective Agents

Neuroprotection_Workflow start Start model Induce Chronic Ocular Hypertension in Rats start->model treatment Administer Test Compound (e.g., this compound) model->treatment monitoring Monitor Intraocular Pressure (IOP) treatment->monitoring endpoint Endpoint: Euthanize and Collect Retinal Tissue monitoring->endpoint analysis Quantify Retinal Ganglion Cell (RGC) Loss endpoint->analysis result Compare RGC Survival vs. Control analysis->result end End result->end

Caption: Experimental workflow for neuroprotective agent evaluation.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。